2,2-Difluorobutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKRVZFWQPJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395371 | |
| Record name | 2,2-difluorobutanoic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90395371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-62-3 | |
| Record name | 2,2-difluorobutanoic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90395371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluorobutyric acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,2-Difluorobutyric acid CAS number
An In-depth Technical Guide to 2,2-Difluorobutyric Acid (CAS: 2366-62-3) for Advanced Research and Drug Development
Executive Summary
This compound is a fluorinated carboxylic acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of a gem-difluoro group at the α-position to a carboxylic acid profoundly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modulations make it a valuable building block for designing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, analytical characterization, applications in drug design, and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold.
Introduction and Strategic Significance
This compound, also known as 2,2-difluorobutanoic acid, is an organofluorine compound with the chemical formula C₄H₆F₂O₂.[1] Its Chemical Abstracts Service (CAS) registration number is 2366-62-3 .[1][2] The strategic value of this molecule lies in the unique properties imparted by the α,α-difluoromethylene group.
In medicinal chemistry, the carboxylic acid moiety is a common pharmacophore essential for interacting with biological targets.[3][4] However, it often presents challenges such as rapid metabolism, poor membrane permeability, and potential toxicity.[5] The replacement of the α-hydrogens with fluorine atoms offers a sophisticated strategy to mitigate these issues. The highly electronegative fluorine atoms can:
-
Modulate Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. This allows for fine-tuning of the ionization state at physiological pH, which is critical for target binding and solubility.
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the α-position resistant to metabolic oxidation, a common pathway for drug degradation.
-
Act as a Bioisostere: The CF₂ group can serve as a non-classical bioisostere for other functional groups. For instance, the hydrated form of an α,α-difluoro ketone can mimic a carboxylic acid, offering an alternative with different pharmacokinetic properties.[4][6] This unique hydrogen bonding ability makes it a potential replacement for hydroxyl (OH), thiol (SH), and amine (NH) groups.[6]
-
Tune Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.[6]
These attributes position this compound and related α,α-difluoro carboxylic acids as powerful tools in lead optimization and the rational design of next-generation pharmaceuticals.[7]
Physicochemical and Spectroscopic Properties
The defining characteristics of this compound are summarized below. Understanding these properties is fundamental to its application in chemical synthesis and biological assays.
| Property | Value | Source(s) |
| CAS Number | 2366-62-3 | [1][2][8] |
| Molecular Formula | C₄H₆F₂O₂ | [1][9][10] |
| Molecular Weight | 124.09 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.215 g/mL at 25 °C | [1] |
| Boiling Point | 70-72 °C at 8 mmHg | [1] |
| Melting Point | 8-41 °C (values vary) | [1][11] |
| Refractive Index (n20/D) | 1.365 | [1] |
| Acidity (pKa, Predicted) | 1.34 ± 0.10 | [1] |
| Flash Point | 76.7 °C (170.1 °F) | |
| InChI Key | SBSKRVZFWQPJID-UHFFFAOYSA-N | [1] |
| SMILES | CCC(F)(F)C(O)=O |
Synthesis and Purification Protocol
While various methods exist for the synthesis of α,α-difluoro carboxylic acids, a robust approach involves the oxidative desulfurization-fluorination of a dithiane precursor. This method offers a reliable pathway to the target molecule under relatively mild conditions.
Causality Behind Experimental Choices:
-
Dithiane Precursor: The 1,3-dithiane group serves as a masked carbonyl. Its protons at the C2 position are acidic, allowing for easy alkylation to introduce the desired ethyl group. More importantly, the dithiane is an excellent substrate for oxidative fluorination.
-
Bromine Trifluoride (BrF₃): This reagent is a powerful source of nucleophilic fluoride for this transformation.[12] It efficiently replaces the C-S bonds with C-F bonds. The reaction is typically fast and high-yielding.[12]
-
Hydrolysis: The initial product of the fluorination is an ester. A standard acid- or base-catalyzed hydrolysis is required to convert the ethyl ester into the final carboxylic acid.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Precursor Preparation: The starting material, ethyl 2-(1,3-dithian-2-yl)butanoate, is synthesized from 2-ethyl-1,3-dithiane and ethyl chloroformate.
-
Reaction Setup: In a fume hood, dissolve the dithiane precursor in anhydrous dichloromethane (CH₂Cl₂) in a fluorinated polyethylene flask. Equip the flask with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Fluorination: Cautiously add a solution of bromine trifluoride (BrF₃, ~3 equivalents) in CH₂Cl₂ dropwise to the stirred solution.[12] The reaction is often rapid and exothermic; maintain the temperature at 0 °C. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed (typically <10 minutes), carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure to yield crude ethyl 2,2-difluorobutanoate.
-
Hydrolysis: Add a 6 M solution of hydrochloric acid (HCl) to the crude ester. Heat the mixture to reflux and stir for 4-6 hours until TLC or GC analysis indicates the complete conversion of the ester to the acid.
-
Final Isolation: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation (boiling point: 70-72 °C at 8 mmHg) to yield the final product with >97% purity.[1]
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
Analytical Workflow
Caption: Standard analytical workflow for this compound.
Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity and confirming the molecular weight of this volatile carboxylic acid.[13]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis:
-
Purity: Assess the purity by integrating the peak area of the main component in the total ion chromatogram (TIC).
-
Identity: Confirm the molecular ion peak (M⁺) at m/z 124.03. Analyze the fragmentation pattern, expecting characteristic losses of -OH, -COOH, and ethyl fragments.
-
Expected Spectroscopic Data:
-
¹⁹F NMR: A triplet in the ¹⁹F NMR spectrum, due to coupling with the adjacent CH₂ protons, is characteristic of the CF₂-CH₂ moiety.
-
¹H NMR: The spectrum should show a triplet for the terminal methyl (CH₃) group and a triplet of triplets for the methylene (CH₂) group, which is coupled to both the CH₃ and the two ¹⁹F nuclei. A broad singlet for the acidic proton (-COOH) will also be present.
-
¹³C NMR: The spectrum will be distinguished by a triplet for the C2 carbon due to the strong one-bond C-F coupling.
-
FTIR: Expect strong characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1730 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[10]
Applications in Drug Development
The primary application of this compound is as a specialized building block in medicinal chemistry. Its incorporation into a lead compound can strategically enhance drug-like properties.
-
Improving Metabolic Stability: Carboxylic acids can be metabolized via glucuronidation or formation of acyl-CoA thioesters, which can lead to toxicity.[5] The steric and electronic effects of the α,α-difluoro group can hinder these metabolic pathways, increasing the drug's half-life.
-
Enhancing Target Affinity: The increased acidity of the difluorinated acid ensures it is predominantly ionized at physiological pH.[3] This can strengthen ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site, potentially boosting potency.
-
Modulating Permeability: While the ionized form limits passive diffusion, the overall increase in lipophilicity from fluorination can be balanced to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is crucial for oral bioavailability and brain penetration.[5]
-
Scaffold for Novel Inhibitors: The difluoromethyl group is a key component in designing inhibitors for various enzymes. For example, gem-difluorinated β-lactams and β-amino acids, synthesized from related difluoro precursors, have been investigated as potential metallocarboxypeptidase inhibitors.[14]
Safety and Handling
This compound is a corrosive and acutely toxic substance that requires careful handling.
-
GHS Hazard Classification:
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The storage class is 8A for combustible, corrosive hazardous materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (CAS: 2366-62-3) is more than a simple fluorinated molecule; it is a strategic tool for overcoming common challenges in drug discovery. Its unique ability to modulate acidity, enhance metabolic stability, and fine-tune lipophilicity provides medicinal chemists with a versatile building block for optimizing lead compounds. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the development of safer and more effective therapeutics.
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This compound | C4H6F2O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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2,2-difluorobutanoic acid. (n.d.). Stenutz. Retrieved January 12, 2026, from [Link]
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A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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ANALYTICAL METHOD SUMMARIES. (2021, May 24). Retrieved January 12, 2026, from [Link]
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Synthesis of α,α‐Difluoro‐β‐amino Esters or gem‐Difluoro‐β‐lactams as Potential Metallocarboxypeptidase Inhibitors. (2008, September). ResearchGate. Retrieved January 12, 2026, from [Link]
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This compound (C4H6F2O2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties of 2,2-Difluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluorobutyric acid (CAS No. 2366-62-3), a geminal difluorinated carboxylic acid, represents a unique building block in the landscape of modern chemical synthesis.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This guide, intended for a technical audience, provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and potential applications, particularly within the realm of medicinal chemistry and materials science. We will delve into its structural and physicochemical characteristics, supported by established analytical methodologies and safety considerations.
Molecular Structure and Identification
This compound, also known as 2,2-difluorobutanoic acid, possesses a four-carbon backbone with two fluorine atoms geminally substituted at the alpha-carbon relative to the carboxylic acid functional group.[1][2]
Key Identifiers:
| Identifier | Value |
| CAS Number | 2366-62-3[1][2][3][4][5][6] |
| Molecular Formula | C₄H₆F₂O₂[2][4][6] |
| Molecular Weight | 124.09 g/mol [2][4] |
| IUPAC Name | 2,2-difluorobutanoic acid[2] |
| Synonyms | This compound, Butanoic acid, 2,2-difluoro-[4] |
| InChI | InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)[2] |
| InChIKey | SBSKRVZFWQPJID-UHFFFAOYSA-N[2] |
| SMILES | CCC(C(=O)O)(F)F[2] |
Physicochemical Properties
The physical properties of this compound are significantly influenced by the presence of the two highly electronegative fluorine atoms. These properties are crucial for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.
| Property | Value | Source(s) |
| Melting Point | 7-9 °C | [3][6] |
| Boiling Point | 70-72 °C at 8 mmHg (100-101 °C at 8.5 mmHg) | [3][4][6] |
| Density | 1.215 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.365 | [3] |
| Flash Point | 76.7 °C (170.1 °F) | |
| pKa (Predicted) | 1.34 ± 0.10 | [4] |
Discussion of Physicochemical Properties:
-
Acidity (pKa): The predicted pKa of approximately 1.34 indicates that this compound is a significantly stronger acid than its non-fluorinated counterpart, butyric acid (pKa ≈ 4.82). This increased acidity is a direct consequence of the inductive effect of the two electron-withdrawing fluorine atoms, which stabilize the carboxylate anion. This property is of paramount importance in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding interactions with biological targets.
-
Boiling and Melting Points: The relatively low melting point suggests that this compound can exist as a liquid at or near room temperature. Its boiling point, reported under reduced pressure, is characteristic of a small carboxylic acid.
-
Density: With a density greater than water, it will form the lower layer in an immiscible mixture with water.
Spectroscopic Characterization
While publicly available, detailed spectral data for this compound is limited, we can predict the expected spectroscopic features based on its molecular structure. These spectroscopic techniques are fundamental for confirming the identity and purity of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show two main signals:
-
A triplet corresponding to the methyl (CH₃) protons.
-
A quartet corresponding to the methylene (CH₂) protons, which will likely show further splitting due to coupling with the adjacent fluorine atoms (²JHF).
-
A broad singlet for the acidic proton of the carboxylic acid (COOH), the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework:
-
A signal for the methyl carbon (CH₃).
-
A signal for the methylene carbon (CH₂).
-
A triplet for the difluorinated quaternary carbon (CF₂) due to carbon-fluorine coupling (¹JCF).
-
A signal for the carbonyl carbon (C=O) of the carboxylic acid.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the adjacent methylene protons (²JHF). The chemical shift will be indicative of the gem-difluoroalkyl environment.[7][8]
IR (Infrared) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 124. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Experimental Protocols for Physical Property Determination
The following are detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.
Workflow for Physical Property Determination
Caption: Workflow for the determination of physical properties.
Determination of Boiling Point (Micro-scale Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), mineral oil.
-
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Place a small amount (approx. 0.5 mL) of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached test tube into the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Record the atmospheric pressure at the time of the experiment.
-
Determination of pKa (Potentiometric Titration)
-
Principle: The pKa is determined by titrating a weak acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized sodium hydroxide solution (e.g., 0.1 M).
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the curve.
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pH at this half-equivalence point is the pKa of the acid.
-
Determination of Solubility (Qualitative)
-
Principle: "Like dissolves like." The solubility of a compound in a solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.
-
Apparatus: Small test tubes, vortex mixer.
-
Solvents: Water, methanol, ethanol, acetone, dichloromethane, hexane.
-
Procedure:
-
Add approximately 10 mg of this compound to a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vigorously agitate each test tube using a vortex mixer for 30 seconds.
-
Allow the mixtures to stand and observe for any undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible undissolved solid.
-
Partially soluble: Some solid has dissolved, but some remains.
-
Insoluble: No apparent dissolution of the solid.
-
-
Applications in Drug Development and Research
Potential Roles of the 2,2-Difluoroalkyl Moiety:
Caption: Potential impact of the 2,2-difluoroalkyl moiety in drug design.
Safety and Handling
This compound is classified as a corrosive and acutely toxic substance. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictograms:
-
Corrosion
-
Exclamation Mark
-
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable fluorinated building block with distinct physical properties that make it an attractive component for the synthesis of novel molecules in the pharmaceutical and materials science sectors. Its strong acidity, a direct result of the gem-difluoro substitution, is a key feature that can be exploited in the design of new chemical entities. While a comprehensive public dataset of its spectral and solubility properties is not yet available, the established methodologies outlined in this guide provide a robust framework for its characterization. As the field of organofluorine chemistry continues to expand, a thorough understanding of the physical properties of fundamental building blocks like this compound will be essential for driving innovation.
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-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
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An In-depth Technical Guide to 2,2-Difluorobutyric Acid: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated pKa, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the repertoire of fluorinated building blocks, α,α-difluorocarboxylic acids have emerged as particularly valuable synthons. This guide provides a comprehensive technical overview of 2,2-difluorobutyric acid, a key member of this class, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable insights and methodologies.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 2,2-difluorobutanoic acid, is a four-carbon carboxylic acid featuring a geminal difluoro substitution at the α-position. This structural feature is central to its unique chemical character.
Chemical Structure
The structural representation of this compound is fundamental to understanding its reactivity and interactions.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2,2-difluorobutanoic acid | |
| CAS Number | 2366-62-3 | , |
| Molecular Formula | C₄H₆F₂O₂ | |
| Molecular Weight | 124.09 g/mol | |
| SMILES | CCC(C(=O)O)(F)F | |
| InChI | InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
Physicochemical Properties
The introduction of two fluorine atoms at the α-position significantly influences the physical and chemical properties of the butyric acid scaffold. The high electronegativity of fluorine leads to a pronounced inductive effect, increasing the acidity of the carboxylic acid proton.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 41 °C | |
| Boiling Point | 70-72 °C at 8 mmHg | |
| Density | 1.215 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.365 | |
| pKa | 1.34 ± 0.10 (Predicted) | |
| Flash Point | 141 °C |
Synthesis of this compound
While several general methods for the synthesis of α,α-difluorocarboxylic acids exist, a commonly employed strategy involves the fluorination of a suitable precursor. A plausible and scalable approach for the synthesis of this compound starts from the readily available 2-oxobutanoic acid (α-ketobutyric acid).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis from Ethyl 2-Oxobutanoate
This protocol is based on the well-established deoxofluorination of α-keto esters, a reliable method for introducing geminal fluorine atoms.
Step 1: Esterification of 2-Oxobutanoic Acid (if starting from the acid)
-
To a solution of 2-oxobutanoic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-oxobutanoate.
Step 2: Deoxofluorination of Ethyl 2-Oxobutanoate
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-oxobutanoate (1.0 eq) in anhydrous dichloromethane in a fluoropolymer flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (1.5-2.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude ethyl 2,2-difluorobutanoate by fractional distillation.
Step 3: Hydrolysis of Ethyl 2,2-Difluorobutanoate
-
To a solution of ethyl 2,2-difluorobutanoate (1.0 eq) in a mixture of tetrahydrofuran and water, add lithium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford this compound.
Spectroscopic Characterization
Definitive structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features can be predicted based on its structure.
Table 3: Predicted NMR and Mass Spectrometry Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Triplet corresponding to the -CH₃ group. - Quartet of triplets corresponding to the -CH₂- group, showing coupling to both the methyl protons and the fluorine atoms. - Broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | - Signal for the methyl carbon (-CH₃). - Signal for the methylene carbon (-CH₂-), likely showing coupling to fluorine. - Triplet for the difluorinated carbon (-CF₂-), due to C-F coupling. - Signal for the carbonyl carbon (-C=O), potentially showing a triplet due to two-bond C-F coupling. |
| ¹⁹F NMR | - A single resonance, likely a triplet, due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a difluoromethylene group adjacent to a carbonyl. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 124. - Characteristic fragmentation patterns including the loss of -COOH, -C₂H₅, and HF. |
Reactivity and Synthetic Applications
This compound is a versatile building block, primarily due to the reactivity of its carboxylic acid moiety and the influence of the adjacent difluoromethyl group.
Reactivity of the Carboxylic Acid
The carboxylic acid group can undergo standard transformations, such as:
-
Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.
-
Amide Bond Formation: Activation of the carboxylic acid (e.g., with carbodiimides or conversion to an acyl chloride) followed by reaction with amines to yield amides.
-
Reduction: Conversion to the corresponding alcohol, 2,2-difluoro-1-butanol, using reducing agents like lithium aluminum hydride.
The increased acidity of the carboxylic proton can influence the reaction conditions required for these transformations compared to its non-fluorinated counterpart.
Role in Drug Discovery and Development
The incorporation of the 2,2-difluorobutyl moiety into bioactive molecules can offer several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the α-position less susceptible to metabolic oxidation. This can lead to an increased half-life of a drug candidate.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms. This can be used to fine-tune the ionization state of a molecule at physiological pH, impacting its solubility, permeability, and target binding.
-
Conformational Control: The steric bulk and electrostatic properties of the CF₂ group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.
-
Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether linkage, offering a way to modify a molecule's properties while retaining its overall shape and binding interactions.
While specific drugs containing the this compound fragment are not prominently in the public domain, the use of α,α-difluorocarboxylic acids as key intermediates in the synthesis of potent therapeutic agents is well-documented. For instance, they have been employed in the synthesis of analogs of the anticancer drug docetaxel and antiviral nucleosides.
Safety and Handling
This compound is a corrosive substance and requires careful handling in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Causes severe skin burns and eye damage.[1] In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Harmful if swallowed.[1] Do not induce vomiting and seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel and improved pharmaceutical agents. Its unique combination of a reactive carboxylic acid handle and the modulating effects of the α,α-difluoro substitution provides medicinal chemists with a powerful tool for lead optimization. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective therapies.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 2,2-Difluorobutanoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated acidity, have led to a significant number of fluorinated compounds entering clinical trials and the market.[1] Among the various fluorinated motifs, the geminal difluoromethylene group (CF₂) has garnered considerable attention as a bioisosteric replacement for carbonyl groups, ethers, and other functionalities.[2] This guide provides a comprehensive technical overview of 2,2-difluorobutanoic acid, a valuable building block for introducing the 2,2-difluorobutyl moiety into complex molecular architectures. Its IUPAC name is 2,2-difluorobutanoic acid .[3][4]
This document will delve into the synthetic pathways for preparing 2,2-difluorobutanoic acid, detail its key physicochemical and spectroscopic properties, and explore its applications as a strategic building block in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of 2,2-difluorobutanoic acid is paramount for its effective use in research and development.
Table 1: Physicochemical Properties of 2,2-Difluorobutanoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2,2-difluorobutanoic acid | [3][4] |
| Synonyms | 2,2-Difluorobutyric acid | [2] |
| CAS Number | 2366-62-3 | [2][5] |
| Molecular Formula | C₄H₆F₂O₂ | [4][5] |
| Molecular Weight | 124.09 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Melting Point | 41 °C | [6] |
| Boiling Point | 70-72 °C at 8 mmHg | [6] |
| Density | 1.215 g/mL at 25 °C | [5] |
| Refractive Index (n₂₀/D) | 1.365 | [5] |
| pKa (Predicted) | 1.34 ± 0.10 | [6] |
The presence of the two electron-withdrawing fluorine atoms at the α-position significantly increases the acidity of the carboxylic acid, as reflected in its low predicted pKa value. This enhanced acidity is a key feature to consider in reaction design and biological applications.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The key diagnostic signal will be the multiplet for the methylene protons adjacent to the CF₂ group, which will show coupling to the fluorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most characteristic feature in the ¹³C NMR spectrum will be the signal for the carbon atom bearing the two fluorine atoms (C2). This signal will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbonyl carbon (C1) will also show a triplet due to two-bond coupling (²JCF). The signals for the ethyl group carbons will be observed in the upfield region.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will provide a definitive confirmation of the structure. A single resonance is expected for the two equivalent fluorine atoms. This signal will be a triplet due to three-bond coupling to the adjacent methylene protons (³JHF).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group will be present around 1700-1730 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns would include the loss of the carboxyl group, the ethyl group, and fluorine atoms. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis of 2,2-Difluorobutanoic Acid
The synthesis of 2,2-difluorobutanoic acid is typically achieved through a multi-step process, starting from readily available precursors. The key transformation is the introduction of the gem-difluoro unit, which is most effectively accomplished by the deoxofluorination of an α-ketoester.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway to 2,2-Difluorobutanoic Acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 2-oxobutanoate (α-Ketoester Precursor)
The synthesis of the key precursor, ethyl 2-oxobutanoate, can be achieved through various methods. A common laboratory-scale preparation involves the alkylation of ethyl acetoacetate followed by oxidative cleavage.
-
Alkylation of Ethyl Acetoacetate: To a solution of sodium ethoxide in absolute ethanol, slowly add ethyl acetoacetate with cooling. After the formation of the enolate, add ethyl iodide dropwise and reflux the mixture until the reaction is complete (monitored by TLC or GC). The product, ethyl 2-ethyl-3-oxobutanoate, is isolated by extraction and purified by distillation.[7]
-
Oxidative Cleavage: The resulting β-ketoester is then subjected to oxidative cleavage to yield ethyl 2-oxobutanoate. This can be accomplished using various oxidizing agents, such as selenium dioxide or ozonolysis.
Step 2: Deoxofluorination of Ethyl 2-oxobutanoate
This is the critical step for introducing the gem-difluoro moiety. Modern fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are preferred due to their enhanced thermal stability and often superior performance compared to diethylaminosulfur trifluoride (DAST).[6][8][9]
-
In a dry, inert atmosphere (e.g., nitrogen or argon) within a fume hood, dissolve ethyl 2-oxobutanoate in an anhydrous aprotic solvent (e.g., dichloromethane) in a fluoropolymer or polyethylene flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor® (typically 1.5 to 2.5 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by ¹⁹F NMR or GC-MS.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 2,2-difluorobutanoate can be purified by fractional distillation.
Step 3: Hydrolysis to 2,2-Difluorobutanoic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Dissolve the purified ethyl 2,2-difluorobutanoate in a suitable solvent mixture, such as ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with a strong acid, such as concentrated hydrochloric acid.
-
Extract the product, 2,2-difluorobutanoic acid, with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of a gem-difluoromethylene group can have profound effects on the biological activity and pharmacokinetic properties of a molecule. 2,2-Difluorobutanoic acid serves as a key building block for incorporating the 2,2-difluorobutyl moiety, which can act as a bioisostere for various functional groups.
Diagram 2: Role of the gem-Difluoro Group in Modulating Molecular Properties
Caption: Key influences of the gem-difluoro group in medicinal chemistry.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making molecules containing gem-difluoro groups more resistant to oxidative metabolism at that position. This can lead to an increased half-life and improved bioavailability of drug candidates.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby acidic or basic functional groups. This can be exploited to fine-tune the ionization state of a molecule at physiological pH, which is critical for its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioisosterism: The CF₂ group is a well-established bioisostere of a carbonyl group (C=O). It can mimic the steric and electronic properties of a ketone or amide, but without the susceptibility to reduction or hydrolysis. This substitution can lead to compounds with improved stability and altered pharmacological profiles.
-
Conformational Effects: The presence of the gem-difluoro group can impose conformational constraints on a molecule, locking it into a specific three-dimensional shape that may be more favorable for binding to a biological target.
While specific examples of marketed drugs derived directly from 2,2-difluorobutanoic acid are not prominent, its utility lies in its role as a versatile building block in the synthesis of novel therapeutic agents. Researchers can utilize standard peptide coupling or other esterification and amidation reactions to incorporate the 2,2-difluorobutyl moiety into a wide range of molecular scaffolds to explore the benefits of this unique fluorinated group.
Conclusion
2,2-Difluorobutanoic acid is a valuable and versatile building block for the synthesis of complex, fluorinated molecules for applications in drug discovery and materials science. Its synthesis, while requiring careful execution of modern fluorination chemistry, is accessible through established protocols. The unique physicochemical properties conferred by the gem-difluoromethylene group, including enhanced metabolic stability and the ability to act as a bioisostere, make this compound a powerful tool for medicinal chemists seeking to optimize the properties of lead compounds. A thorough understanding of its synthesis, spectroscopic characteristics, and the strategic implications of its use will undoubtedly facilitate the development of novel and improved therapeutic agents.
References
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Ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Retrieved from [Link]
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Synthesis of Ethyl-2-benzyl-3-oxobutanoate. (n.d.). Retrieved from [Link]
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2,2-Difluorobutanoic acid. PubChem. Retrieved from [Link]
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Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 2-butanone. NJIT. Retrieved from [Link]
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Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. Retrieved from [Link]
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This compound | C4H6F2O2. PubChem. Retrieved from [Link]
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This compound. Chemdad. Retrieved from [Link]
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Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. Retrieved from [Link]
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Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. Retrieved from [Link]
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Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]
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Synthesis of 2,2-Difluorobutyric Acid: A Technical Guide for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount tool for modulating physicochemical and biological properties. The gem-difluoroalkyl motif, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of the synthesis of 2,2-difluorobutyric acid, a valuable building block in medicinal and agricultural chemistry. We will delve into the core synthetic strategies, providing not only detailed experimental protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Strategic Overview: The Pathway to this compound
The most direct and reliable synthetic route to this compound commences with a readily available starting material, ethyl 2-oxobutanoate. The synthesis unfolds in a two-step sequence:
-
Deoxofluorination: The ketone carbonyl of ethyl 2-oxobutanoate is converted to a gem-difluoromethylene group using a nucleophilic fluorinating agent.
-
Hydrolysis: The resulting ethyl 2,2-difluorobutanoate is hydrolyzed to afford the target this compound.
This approach is favored for its efficiency and the commercial availability of the starting materials.
Caption: Overall synthetic strategy for this compound.
Deoxofluorination of Ethyl 2-Oxobutanoate: A Mechanistic Perspective
The conversion of the carbonyl group in a β-keto ester to a gem-difluoro unit is a critical transformation. While several reagents can accomplish this, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor®) has emerged as a preferred choice due to its enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST).[1]
The reaction proceeds through a nucleophilic substitution mechanism. The carbonyl oxygen of ethyl 2-oxobutanoate attacks the electrophilic sulfur atom of Deoxofluor, leading to the formation of an intermediate sulfurane. This is followed by the intramolecular delivery of two fluoride ions to the carbonyl carbon, with the concomitant release of a sulfur-based byproduct.
Caption: Simplified mechanism of deoxofluorination with Deoxofluor.
Experimental Protocol: Synthesis of Ethyl 2,2-Difluorobutanoate
Materials:
-
Ethyl 2-oxobutanoate (1.0 eq)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor®) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethyl 2-oxobutanoate in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Deoxofluor® dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude ethyl 2,2-difluorobutanoate.
-
Purify the crude product by vacuum distillation.
Hydrolysis of Ethyl 2,2-Difluorobutanoate: The Final Step
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Both methods are effective, and the choice may depend on the scale of the reaction and the desired workup procedure.
Acid-Catalyzed Hydrolysis
The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid.[2][3]
Base-Catalyzed (Saponification) Hydrolysis
In this process, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate eliminates the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.
Caption: Workflow for the hydrolysis of ethyl 2,2-difluorobutanoate.
Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluorobutanoate (Acid-Catalyzed)
Materials:
-
Ethyl 2,2-difluorobutanoate (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of ethyl 2,2-difluorobutanoate and 6 M HCl is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by vacuum distillation.
Product Characterization and Data
A thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₄H₆F₂O₂ | [4] |
| Molecular Weight | 124.09 g/mol | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | 100-101 °C at 8.5 mmHg | [5] |
| Density | 1.215 g/mL at 25 °C | |
| Refractive Index | n20/D 1.365 | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 1.05 (t, 3H), 2.15 (tq, 2H), 9.85 (br s, 1H) | |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -98.5 (t) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 7.5 (t), 29.5 (t), 115.5 (t), 172.5 (t) | |
| IR (neat, cm⁻¹) | 3100 (br), 2980, 1740, 1100 | |
| Mass Spectrum (EI, m/z) | 124 (M⁺), 79, 51 | [6] |
Safety Considerations
-
Deoxofluor® is a corrosive and moisture-sensitive reagent that releases HF upon contact with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrofluoric acid (HF) is highly toxic and corrosive. All reactions involving HF or reagents that can generate HF should be conducted with extreme caution and with access to calcium gluconate gel as a first aid measure.
-
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] Handle with appropriate PPE.
Conclusion
The synthesis of this compound via the deoxofluorination of ethyl 2-oxobutanoate followed by hydrolysis is a robust and efficient method for accessing this valuable fluorinated building block. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can confidently produce this compound for a wide range of applications in drug discovery and materials science.
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An In-depth Technical Guide to 2,2-Difluorobutanoic Acid for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Gem-Difluoroalkanes in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of a parent molecule. 2,2-Difluorobutanoic acid, a four-carbon carboxylic acid bearing a gem-difluoro group at the alpha position, stands as a key building block in this class of compounds. Its distinct electronic properties and metabolic stability make it a valuable tool for medicinal chemists and researchers seeking to optimize lead compounds. This guide provides a comprehensive overview of the properties, synthesis, and applications of 2,2-difluorobutanoic acid, with a focus on its relevance in the field of drug development.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of 2,2-difluorobutanoic acid are central to its utility as a synthetic building block and its behavior in biological systems. The strong electron-withdrawing nature of the two fluorine atoms significantly influences its acidity and reactivity.
Table 1: Key Physicochemical Properties of 2,2-Difluorobutanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆F₂O₂ | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| CAS Number | 2366-62-3 | [1] |
| Melting Point | 7-9 °C | [2] |
| Boiling Point | 100-101 °C at 8.5 mmHg | [2] |
| Density | 1.215 g/cm³ | [2] |
| Refractive Index | 1.3645 | [2] |
| pKa | ~1.22 (estimated) | [3] |
| Solubility | Miscible with water; soluble in common organic solvents. | [4] |
Acidity: The pKa of 2,2-difluorobutanoic acid is significantly lower than its non-fluorinated counterpart, butanoic acid (pKa ≈ 4.82). This increased acidity is a direct consequence of the inductive effect of the two fluorine atoms, which stabilize the carboxylate anion. The experimental pKa of the closely related difluoroacetic acid has been determined to be 1.22 ± 0.03, providing a reliable estimate for 2,2-difluorobutanoic acid.[3]
Solubility: As a short-chain carboxylic acid with four carbon atoms, 2,2-difluorobutanoic acid is expected to be completely miscible with water.[4] The polar carboxyl group readily forms hydrogen bonds with water molecules. It is also soluble in a wide range of common organic solvents such as ethanol, acetone, and diethyl ether.
Spectroscopic Profile: Elucidating the Molecular Structure
A thorough understanding of the spectroscopic data for 2,2-difluorobutanoic acid is essential for its identification and characterization in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to show three distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield. The methylene protons (CH₂) adjacent to the CF₂ group will appear as a triplet of triplets due to coupling with both the adjacent methyl protons and the two fluorine atoms. The terminal methyl protons (CH₃) will appear as a triplet, coupled to the adjacent methylene protons.
-
¹³C NMR: The carbon NMR spectrum is anticipated to display four signals. The carbonyl carbon will be the most downfield signal. The carbon atom bonded to the two fluorine atoms (CF₂) will appear as a triplet due to one-bond carbon-fluorine coupling. The methylene (CH₂) and methyl (CH₃) carbons will appear further upfield. The electron-withdrawing effect of the fluorine atoms will cause a downfield shift of the adjacent carbon signals compared to butanoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-difluorobutanoic acid will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. The C-F stretching vibrations are expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) for 2,2-difluorobutanoic acid would be observed at m/z 124. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).
Synthesis and Purification: A Practical Approach
The synthesis of 2,2-difluorobutanoic acid can be achieved through several routes, with the hydrolysis of its corresponding ester being a common and practical method.
Experimental Protocol: Synthesis via Hydrolysis of Ethyl 2,2-Difluorobutanoate
This protocol outlines a standard laboratory procedure for the preparation of 2,2-difluorobutanoic acid.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 2,2-difluorobutanoic acid.
Materials:
-
Ethyl 2,2-difluorobutanoate
-
Sodium hydroxide (or hydrochloric acid)
-
Concentrated hydrochloric acid
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Deionized water
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-difluorobutanoate in an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ester is consumed.
-
Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude 2,2-difluorobutanoic acid can be purified by vacuum distillation. For smaller scales or higher purity requirements, column chromatography on silica gel can be employed, typically using a mixture of hexane and ethyl acetate as the eluent. For short-chain fatty acids, solid-phase extraction (SPE) can also be an effective purification method.[5]
Applications in Drug Development: A Bioisosteric Perspective
The gem-difluoroethyl group is increasingly utilized in medicinal chemistry as a bioisostere for various functional groups, most notably the methoxy group.[6] This substitution can lead to improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic properties.
Diagram 2: Bioisosteric Replacement Strategy
Caption: The gem-difluoroethyl group as a bioisostere of the methoxy group.
The rationale behind this bioisosteric replacement lies in the similar steric profile and dipole moment of the C-F and C-O bonds. However, the C-F bond is significantly stronger and less susceptible to enzymatic cleavage, thus preventing metabolic O-demethylation, a common deactivation pathway for many drugs. 2,2-Difluorobutanoic acid serves as a key precursor for introducing the gem-difluoroethyl moiety into drug candidates. For instance, 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, a derivative of a butanoic acid, has been investigated for its anti-inflammatory properties.[7]
Reactivity and Chemical Stability
The presence of the electron-withdrawing difluoro group at the α-position influences the reactivity of the carboxylic acid. The carboxyl group undergoes typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. However, the acidity of the α-protons is significantly reduced compared to non-fluorinated carboxylic acids, which can affect reactions involving enolate formation.
The C-F bonds in 2,2-difluorobutanoic acid are exceptionally strong, rendering the compound highly stable under most chemical conditions. It is resistant to degradation by many common oxidizing and reducing agents. However, under harsh conditions, such as with strong bases at high temperatures, elimination of HF can occur.
Biological Activity and Metabolism
Cytotoxicity
While specific cytotoxicity data for 2,2-difluorobutanoic acid is limited, studies on a homologous series of perfluorinated carboxylic acids (PFCAs) have shown a clear trend: cytotoxicity increases with the length of the fluorocarbon chain.[3][8] Shorter-chain PFCAs are generally less toxic than their longer-chain counterparts like PFOA.[9] This suggests that 2,2-difluorobutanoic acid, being a short-chain fluorinated carboxylic acid, would exhibit relatively low acute toxicity at the cellular level.
Metabolism
The metabolic fate of 2,2-difluorobutanoic acid in vivo has not been extensively studied. However, research on the enzymatic degradation of short-chain fluorinated compounds by microorganisms has shown that some dehalogenases are capable of cleaving the C-F bond.[10][11] These enzymes are found in various bacteria, including some present in the human gut microbiome.[12] The degradation typically proceeds via hydrolytic defluorination. It is plausible that 2,2-difluorobutanoic acid could be a substrate for such enzymes, although the rate and extent of its metabolism in humans remain to be determined.
Conclusion: A Versatile Building Block for Future Innovations
2,2-Difluorobutanoic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique physicochemical properties, stemming from the presence of the gem-difluoro group, offer medicinal chemists a powerful tool to overcome challenges related to metabolic instability and to fine-tune the properties of bioactive molecules. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of strategically fluorinated compounds like 2,2-difluorobutanoic acid is set to increase, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
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The Gem-Difluoro Acid Moiety: A Bioisosteric Marvel in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the various fluorinated motifs, the geminal difluoroalkyl group, particularly when positioned adjacent to a carboxylic acid, presents a unique and powerful tool for drug design. This technical guide provides a comprehensive exploration of the biological significance of gem-difluoro acids. We will delve into the fundamental physicochemical properties conferred by this moiety, its role as a versatile bioisostere, and its impact on enzyme inhibition and metabolic fate. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the gem-difluoro acid scaffold in the pursuit of novel therapeutics.
The Physicochemical Impact of Gem-Difluorination on Carboxylic Acids
The introduction of a gem-difluoro group at the α-position of a carboxylic acid induces significant alterations in its electronic and steric properties. These changes are the primary drivers of the unique biological activities observed in this class of compounds.
Modulation of Acidity (pKa)
The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion. This stabilization leads to a significant increase in the acidity of the carboxylic acid, as reflected by a lower pKa value. For instance, the pKa of difluoroacetic acid is approximately 1.33, a stark contrast to the 4.76 pKa of acetic acid. This enhanced acidity can have profound implications for drug-receptor interactions, particularly those involving ionic bonds or hydrogen bonding with basic residues in a protein's active site.
| Compound | Structure | pKa | logP |
| Acetic Acid | CH₃COOH | 4.76 | -0.17 |
| Difluoroacetic Acid | CHF₂COOH | 1.33 | 0.23 |
| Propanoic Acid | CH₃CH₂COOH | 4.87 | 0.34 |
| 2,2-Difluoropropanoic Acid | CH₃CF₂COOH | ~1.5 | ~0.8 |
| Pentanoic Acid | CH₃(CH₂)₃COOH | 4.84 | 1.39 |
| 2,2-Difluoropentanoic Acid | CH₃(CH₂)₂CF₂COOH | Not widely reported | Not widely reported |
Table 1: A comparison of the physicochemical properties of selected carboxylic acids and their gem-difluoro analogs.
Lipophilicity and Membrane Permeability
Contrary to the common perception that fluorine increases lipophilicity, the effect of a gem-difluoro group on a carboxylic acid's lipophilicity (logP) is more nuanced. While the difluoromethyl group is considered a lipophilic hydrogen bond donor, the overall logP of a gem-difluoro acid can be influenced by a complex interplay of factors including intramolecular hydrogen bonding and the increased acidity. In some cases, the increased polarity of the C-F bonds can lead to a modest increase in hydrophilicity. However, the enhanced acidity and potential for altered hydrogen bonding patterns can also influence a molecule's ability to cross biological membranes.
Conformational Constraints
The presence of the gem-difluoro group can impose significant conformational restrictions on a molecule. The steric bulk of the fluorine atoms and the gauche effect can favor specific rotamers, leading to a more defined three-dimensional structure. This pre-organization can be advantageous for binding to a specific protein target by reducing the entropic penalty of binding. Studies on macrocyclic systems have shown that gem-difluorination can lead to the adoption of distinct conformations compared to their non-fluorinated counterparts, which can, in turn, affect their metabolic stability.[1]
The Gem-Difluoro Acid as a Versatile Bioisostere
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. The gem-difluoro acid moiety serves as an excellent bioisostere for several key functional groups.
Bioisostere of a Carboxylic Acid
While seemingly a direct analogue, the gem-difluoro acid is more accurately described as a "tuned" carboxylic acid. Its significantly lower pKa can be exploited to enhance interactions with positively charged residues in a binding pocket or to alter the ionization state of the molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Bioisostere of a Ketone Hydrate: A Transition State Analog
In the context of enzyme inhibition, particularly for proteases, the gem-difluoro acid can act as a non-hydrolyzable transition state analog of a tetrahedral intermediate formed during peptide bond cleavage. The hydrated form of a ketone, a gem-diol, is often a key feature of the transition state. The gem-difluoro group can mimic the stereoelectronic properties of this gem-diol, allowing the inhibitor to bind tightly to the enzyme's active site without being cleaved. This strategy has been successfully employed in the design of inhibitors for enzymes like HIV-1 protease.[2][3]
Caption: Bioisosteric relationships of the gem-difluoro acid moiety.
Role in Enzyme Inhibition: A Focus on Proteases
The ability of gem-difluoro acids to act as transition state analogs has made them particularly valuable in the design of protease inhibitors. The gem-difluoro group, positioned alpha to a carbonyl or a group that can be hydrated, effectively mimics the tetrahedral intermediate of peptide bond hydrolysis.
Mechanism of Inhibition
The inhibitor binds to the active site of the protease, with the gem-difluoro group occupying the position of the scissile peptide bond's tetrahedral intermediate. The fluorine atoms can form favorable interactions with the enzyme's backbone or side-chain residues. The increased acidity of the adjacent carboxylic acid can also lead to stronger ionic interactions with catalytic residues, such as the aspartic acid dyad in aspartyl proteases.
Caption: Mechanism of protease inhibition by a gem-difluoro acid.
Synthesis and Experimental Protocols
The synthesis of α,α-difluoro carboxylic acids can be challenging. However, several reliable methods have been developed.
General Synthetic Strategies
A common approach involves the fluorination of a suitable precursor, such as a β-keto ester or a dithiane derivative. The use of electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is prevalent. Another strategy involves the addition of a difluoromethyl nucleophile to an electrophile.
Detailed Protocol: Synthesis of 2,2-Difluoropentanoic Acid
This protocol provides a representative example of the synthesis of an α,α-difluoro carboxylic acid starting from a β-keto ester.
Step 1: Synthesis of Ethyl 2-Oxopentanoate
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) at 0 °C, add diethyl oxalate (14.6 g, 0.1 mol) dropwise.
-
After stirring for 30 minutes, add ethyl propionate (10.2 g, 0.1 mol) dropwise and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with dilute HCl and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-oxopentanoate.
Step 2: Gem-Difluorination
-
Dissolve the crude ethyl 2-oxopentanoate in acetonitrile (100 mL).
-
Add Selectfluor® (70.8 g, 0.2 mol) in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter to remove the byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2,2-difluoropentanoate.
Step 3: Hydrolysis to 2,2-Difluoropentanoic Acid
-
Dissolve the ethyl 2,2-difluoropentanoate in a mixture of ethanol (50 mL) and 2 M aqueous sodium hydroxide (50 mL).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 1 with concentrated HCl.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-difluoropentanoic acid as a colorless oil.
Caption: Synthetic workflow for 2,2-difluoropentanoic acid.
Metabolic Stability and Toxicological Considerations
A key advantage of incorporating gem-difluoro groups is the enhanced metabolic stability they often confer.
Blocking Metabolic Hotspots
The C-F bond is significantly stronger than a C-H bond, making the α-position of a gem-difluoro acid resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.
Potential for Defluorination and Toxicity
While generally stable, the potential for in vivo defluorination must be considered. Enzymatic or chemical degradation could release fluoride ions, which can be toxic at high concentrations. The nephrotoxicity of some fluoroacetic acids has been documented, although the mechanisms can differ.[4] Therefore, careful toxicological evaluation of any new gem-difluoro acid-containing drug candidate is essential. Studies on difluoroacetic acid (DFA) have shown that it can be nephrotoxic in rats, though it is not metabolized to fluoride by glutathione transferase zeta (GSTZ1-1), an enzyme implicated in the metabolism of other haloacetic acids.[4] The toxicological properties of difluoroacetic acid have not been as thoroughly investigated as some other fluorinated compounds.[5]
Conclusion and Future Perspectives
The gem-difluoro acid moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to fine-tune acidity, act as a non-hydrolyzable transition state analog, and enhance metabolic stability has led to its successful application in the design of potent and selective enzyme inhibitors. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, we can anticipate the development of even more sophisticated and effective therapeutic agents that leverage the unique properties of gem-difluoro acids. Future research will likely focus on developing more efficient and stereoselective synthetic methods, further elucidating the metabolic pathways and long-term toxicological profiles of these compounds, and expanding their application to a wider range of biological targets.
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Altman, R. A., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. [Link]
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2,2-Difluorobutyric Acid: A Strategic Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated motifs, the geminal difluoromethylene group (CF₂) has emerged as a particularly valuable bioisostere and modulator of electronic properties. This guide provides an in-depth technical overview of 2,2-difluorobutyric acid, a versatile and increasingly important fluorinated building block. We will explore its synthesis, core physicochemical properties, reactivity, and strategic applications in drug design, supported by field-proven insights and detailed experimental protocols.
The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to overcome pharmacological liabilities and enhance therapeutic profiles.[1][2] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[1] This prevalence is due to fluorine's unique properties:
-
High Electronegativity: The most electronegative element, fluorine, can profoundly alter the local electronic environment, impacting pKa, hydrogen bonding capability, and dipole moment.
-
Small Atomic Radius: With a van der Waals radius similar to hydrogen, fluorine can often be substituted with minimal steric perturbation.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "blocking effect" can prevent unwanted metabolism at a specific site.[1]
-
Lipophilicity Modulation: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[1][3]
Fluorinated building blocks, such as this compound, provide an efficient and reliable method for introducing these beneficial properties, bypassing the often harsh and non-selective conditions of late-stage fluorination.[4]
Core Properties and Synthesis of this compound
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[5] Its key properties are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference(s) |
| CAS Number | 2366-62-3 | [5][6][7] |
| Molecular Formula | C₄H₆F₂O₂ | [5][6][8] |
| Molecular Weight | 124.09 g/mol | [5][6][7] |
| Density | 1.215 g/mL at 25 °C | [5][6] |
| Boiling Point | 70-72 °C / 8 mmHg | [5][9] |
| Melting Point | 41 °C | [5][9] |
| Refractive Index (n20/D) | 1.365 | [5][6] |
| pKa | 1.34 ± 0.10 (Predicted) | [5] |
| SMILES | CCC(F)(F)C(O)=O | [6][10][11] |
| InChIKey | SBSKRVZFWQPJID-UHFFFAOYSA-N | [5][6][7] |
Synthesis Strategies
The synthesis of α,α-difluorocarboxylic acids is a non-trivial challenge. Direct fluorination of the corresponding carboxylic acid is often problematic. A more robust and widely adopted strategy involves the deoxofluorination of a corresponding β-keto ester, which serves as a readily available precursor.
One of the most effective methods utilizes diethylaminosulfur trifluoride (DAST) or its safer analogues (e.g., Deoxo-Fluor®) to convert the ketone of a β-keto ester into the desired gem-difluoro group.[12] This transformation is efficient and provides a reliable route to the target building block.
Caption: Logic flow for using this compound in lead optimization.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care.
-
GHS Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes severe skin burns and eye damage (Skin Corrosion 1B). [6][7]* Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield. [6]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. The material is corrosive. [5]
Key Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of this compound. These are representative procedures and may require optimization based on specific laboratory conditions and substrate scope.
Protocol: Synthesis of this compound via Deoxofluorination
Objective: To synthesize this compound from ethyl 2-oxobutanoate.
Step 1: Deoxofluorination of Ethyl 2-oxobutanoate
-
Setup: To a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) to the cooled DCM.
-
Causality: DAST is a potent but moisture-sensitive fluorinating agent. The reaction is performed at low temperature to control its high reactivity and minimize side reactions. Anhydrous conditions are critical to prevent decomposition of the reagent.
-
-
Substrate Addition: Dissolve ethyl 2-oxobutanoate (1.0 equivalent) in anhydrous DCM (20 mL) and add it dropwise to the DAST solution over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Self-Validation: Vigorous gas evolution (CO₂) indicates the neutralization of excess reagent and acidic byproducts. Ensure the aqueous layer is basic (pH > 8).
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2,2-difluorobutanoate.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Step 2: Saponification to this compound
-
Setup: Dissolve the purified ethyl 2,2-difluorobutanoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Hydrolysis: Add sodium hydroxide (NaOH) (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Self-Validation: The disappearance of the starting ester spot on the TLC plate indicates complete hydrolysis.
-
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 2M hydrochloric acid (HCl) until the pH is ~1-2.
-
Extraction: Extract the product into ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation to yield pure this compound.
Protocol: Amide Coupling with Benzylamine
Objective: To synthesize N-benzyl-2,2-difluorobutanamide, a representative derivative.
-
Activation: To a solution of this compound (1.0 equivalent) in anhydrous DCM (20 mL) at 0 °C, add (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir for 20 minutes.
-
Causality: EDC/HOBt is a standard peptide coupling system that converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then trapped by HOBt to form an active ester. This minimizes side reactions and prevents racemization if chiral centers are present.
-
-
Amine Addition: Add benzylamine (1.1 equivalents) followed by triethylamine (TEA) (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography on silica gel to yield the final product.
-
Self-Validation: The final product should show a single spot on TLC and its structure can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry, verifying the successful amide bond formation.
-
Conclusion
This compound is a powerful and versatile building block for modern chemical research and drug development. Its strategic utility stems from the unique properties imparted by the gem-difluoro group, which can be used to engineer molecules with enhanced metabolic stability, tailored lipophilicity, and controlled electronic properties. The straightforward reactivity of its carboxylic acid function allows for seamless integration into complex synthetic routes. As the demand for more sophisticated and effective therapeutics grows, the application of rationally designed fluorinated building blocks like this compound will undoubtedly continue to expand, enabling the creation of next-generation pharmaceuticals.
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Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020-10-16). Beilstein Journal of Organic Chemistry. [Link]
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Patrick, T. B., Johri, K. K., White, D. H., Bertrand, W. S., Mokhtar, R., Kilbourn, M. R., & Welch, M. J. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry, 64(1), 138-141. [Link]
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Replacement of the carboxylic acid function with fluorine. (1986). ResearchGate. [Link]
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Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024-04-23). Beilstein Journal of Organic Chemistry. [Link]
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Wallentin, C. J., Nguyen, J. D., & Stephenson, C. R. (2012). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 134(30), 12483–12486. [Link]
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2,2-difluorobutanoic acid. (n.d.). Stenutz. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,2-Difluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluorobutyric acid (C₄H₆F₂O₂) is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups into organic molecules can significantly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and acidity. As such, the precise structural elucidation and confirmation of this compound are paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published in peer-reviewed literature, this guide synthesizes data from analogous compounds and first principles to provide a robust predictive framework for its characterization.
Molecular Structure and Key Features
This compound possesses a chiral center at the carbon bearing the two fluorine atoms. The ethyl group and the carboxylic acid group are attached to this stereocenter. The presence of the two electronegative fluorine atoms on the α-carbon has a profound influence on the electronic environment of the neighboring atoms, which is reflected in its spectroscopic signatures.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the ethyl group protons, in addition to a broad signal for the acidic proton of the carboxylic acid.
Expected ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Coupling |
| ~1.1 | Triplet | 3H | -CH₃ | The methyl protons are coupled to the adjacent methylene protons, resulting in a triplet. Their upfield shift is typical for an aliphatic methyl group. |
| ~2.1 | Triplet of triplets (tt) or Quartet of triplets (qt) | 2H | -CH₂- | The methylene protons are coupled to both the methyl protons (triplet) and the two fluorine atoms on the adjacent carbon (triplet). This results in a complex multiplet, often appearing as a triplet of triplets. The downfield shift compared to a simple alkane is due to the deshielding effect of the adjacent difluorinated carbon. |
| >10 | Broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly variable depending on concentration and solvent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-15 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct carbon signals. The chemical shifts and multiplicities will be significantly influenced by the fluorine atoms.
Expected ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Causality of Chemical Shift and Coupling |
| ~8 | Singlet | -CH₃ | The methyl carbon is in a typical aliphatic region. |
| ~30 | Triplet | -CH₂- | The methylene carbon is coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet. |
| ~120 | Triplet | -CF₂- | The carbon directly attached to the two fluorine atoms is significantly deshielded and appears as a triplet due to one-bond C-F coupling. |
| ~170 | Triplet | -COOH | The carboxylic acid carbon is the most deshielded carbon. It will also exhibit coupling to the fluorine atoms (two-bond coupling), appearing as a triplet. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a standard NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
-
Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms.
Expected ¹⁹F NMR Data (282 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality of Chemical Shift and Coupling |
| -90 to -120 | Triplet | -CF₂- | The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split into a triplet by the adjacent methylene protons. The chemical shift is in the typical range for a CF₂ group adjacent to a carbonyl.[1] |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample as for ¹H and ¹³C NMR.
-
Instrument Setup: An NMR spectrometer equipped with a fluorine-capable probe is required.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): A wide spectral width is recommended initially (e.g., from +50 to -250 ppm) and can be narrowed down.
-
-
Processing: Similar to ¹H NMR. An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.
NMR Data Visualization
Caption: Key NMR J-couplings in this compound.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the C-F bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 2500-3300 | Broad | O-H | Stretching |
| 1700-1725 | Strong | C=O | Stretching |
| 1000-1200 | Strong | C-F | Stretching |
| 1210-1320 | Medium | C-O | Stretching |
| ~1410 | Medium | O-H | Bending |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with a neat sample.
-
Instrument Setup: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the clean crystal (for ATR) or empty plates should be taken first.
-
Processing: The background is automatically subtracted from the sample spectrum.
Caption: Workflow for FTIR analysis of this compound.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The molecular weight of this compound is 124.09 g/mol .[2][3] In a high-resolution mass spectrum, the exact mass would be observed.
-
Key Fragmentation Patterns:
-
Loss of -OH (M-17): A peak at m/z 107 corresponding to the acylium ion [C₄H₅F₂O]⁺.
-
Loss of -COOH (M-45): A prominent peak at m/z 79 corresponding to the [C₃H₅F₂]⁺ fragment.
-
Loss of C₂H₅ (M-29): A peak at m/z 95 corresponding to the [C₂HF₂O₂]⁺ fragment.
-
Predicted Collision Cross Section Data
For analysis by ion mobility-mass spectrometry, predicted collision cross section (CCS) values can be a useful parameter for identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 125.04086 | 119.3 |
| [M+Na]⁺ | 147.02280 | 127.5 |
| [M-H]⁻ | 123.02631 | 116.1 |
Data obtained from PubChemLite.[4]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common method for carboxylic acids. Both positive and negative ion modes should be explored. Gas chromatography-mass spectrometry (GC-MS) with derivatization could also be employed.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry is recommended for accurate mass determination.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. NMR spectroscopy provides the carbon-hydrogen framework and direct evidence of fluorination. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. This guide provides a comprehensive overview of the expected spectroscopic data and the methodologies for their acquisition, serving as a valuable resource for researchers working with this and similar fluorinated compounds.
References
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Liu, Z., & Goddard, J. D. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6-8). The Journal of Physical Chemistry A, 113(28), 8049–8060. [Link]
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Ellis, D. A., Mabury, S. A., & Martin, J. W. (2004). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. Environmental Science & Technology, 38(13), 3316–3324. [Link]
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Martin, J. W., Mabury, S. A., & O'Brien, P. J. (2001). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Journal of Environmental Monitoring, 3(2), 124–130. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 12, 2026, from [Link]
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2,2-Difluorobutyric acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 2,2-Difluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Fluorination
This compound (CAS No: 2366-62-3) is a valuable building block in medicinal chemistry and materials science.[1] The introduction of the gem-difluoro group adjacent to the carboxylic acid imparts unique physicochemical properties, including altered acidity (pKa) and metabolic stability, which are highly sought after in drug design. However, these same electronic modifications necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive framework for the safe use of this compound, grounded in an understanding of its specific chemical reactivity and potential hazards. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.
Hazard Identification and Analysis: A Corrosive and Acutely Toxic Profile
This compound is classified as a hazardous substance, and a thorough understanding of its specific risks is the foundation of safe handling. The primary dangers are its severe corrosivity and acute oral toxicity.[2][3]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3][4]
-
Skin Corrosion (Sub-category 1B), H314: Causes severe skin burns and eye damage.[2][3][4][5]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[2][4][5]
The corrosive nature (H314) is the most immediate and severe risk in a laboratory setting. Unlike simple organic acids, the presence of two electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid, making it highly aggressive towards biological tissues. Upon contact, it can cause immediate, deep-seated chemical burns.[5][6] While not hydrofluoric acid (HF), the potential for thermal decomposition to release hydrogen fluoride gas in a fire scenario, and the general principles of handling fluorinated compounds, warrant extreme caution.[7]
Physicochemical Properties
A clear understanding of the compound's physical properties is essential for designing safe experiments and storage solutions.
| Property | Value | Source(s) |
| CAS Number | 2366-62-3 | [1][2] |
| Molecular Formula | C₄H₆F₂O₂ | [2][8] |
| Molecular Weight | 124.09 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.215 g/mL at 25 °C | [4] |
| Melting Point | 8 - 41°C (Varies by source) | [3][4][8] |
| Boiling Point | 70-72 °C at 8 mmHg | [3][4] |
| Flash Point | 76.7 °C (170.1 °F) | |
| pKa | 1.34 ± 0.10 (Predicted) | [4] |
Exposure Controls and Personal Protective Equipment (PPE)
Safe handling is achieved by systematically minimizing exposure. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering solutions over reliance on PPE alone.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified, properly functioning chemical fume hood.[9] This is non-negotiable and serves to minimize inhalation exposure to its vapors.
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical. The prescribed PPE must be worn at all times when handling the compound.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[10] Standard safety glasses are insufficient to protect against splashes of this corrosive liquid.
-
Hand Protection: Double-gloving is required. Wear a pair of nitrile examination gloves as a base layer, covered by a pair of heavy-duty, chemically-resistant gloves (e.g., neoprene or butyl rubber).[10][11] Inspect the outer gloves for any signs of degradation or pinholes before each use. Should the outer glove become contaminated, remove it immediately, wash hands, and don a new glove.
-
Skin and Body Protection: A flame-resistant lab coat, a chemically-resistant apron, long pants, and fully enclosed, chemical-resistant footwear are required.[10][11] No area of skin on the arms, legs, or feet should be exposed.
-
Respiratory Protection: If engineering controls fail or for emergency spill response, a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK) is necessary.
Safe Handling and Storage Protocols
Handling:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Locate and verify the accessibility of the nearest safety shower and eyewash station.
-
Personal Protective Equipment: Don all required PPE as described in Section 3.
-
Transfer: Use compatible materials like glass or PTFE for transfers. Avoid using metal spatulas or containers. When transferring, work slowly and deliberately to prevent splashing.
-
Compatibility: Keep the compound away from incompatible materials, particularly strong bases and strong oxidizing agents, with which it can react violently.[6]
-
Post-Handling: After use, tightly seal the container. Decontaminate the work area thoroughly. Wash hands and forearms thoroughly after removing gloves.
Storage:
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][9]
-
Security: The container must be stored in a locked cabinet or area, as indicated by precautionary statement P405 ("Store locked up").[3][4]
-
Segregation: Store separately from incompatible materials such as strong bases, oxidizing agents, and metals.[6][11]
-
Container: Keep the compound in its original, tightly sealed container. Ensure the container is clearly and accurately labeled with the chemical name and all relevant hazard pictograms.[9] Use secondary containment (e.g., a plastic tray) to contain potential leaks.
Emergency Procedures: A Validated Response Workflow
Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures before working with the compound.
First Aid Measures:
-
General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[7][12]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[7] Do not delay. This is a severe corrosive; time is critical. For any significant exposure, medical responders may consider the application of calcium gluconate gel after initial flushing, a standard treatment for HF burns that may have utility here as a precaution.[9]
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[3][4][7] Remove contact lenses if present and easy to do.[3][4] Immediate medical attention is imperative.
-
Inhalation: Move the affected person to fresh air at once.[3][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.
-
Ingestion: If the substance is swallowed, rinse the mouth thoroughly with water.[3][4] DO NOT INDUCE VOMITING. [3][4][7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[4]
Spill Response:
-
Small Spills: Alert personnel in the immediate area. Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).[9] Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory immediately and seal off the area.[9] Contact your institution's emergency response team without delay. Do not attempt to clean up a large spill without specialized training and equipment.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate chemical foam.[7]
-
Specific Hazards: In a fire, thermal decomposition may occur, generating irritating and highly toxic gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[7] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a designated, compatible, and tightly sealed container.
-
The container must be clearly labeled as hazardous waste, listing the chemical contents.
-
Dispose of the waste through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[3]
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This compound | C4H6F2O2 | CID 3711426 - PubChem. National Institutes of Health (NIH). [Link]
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Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed. National Institutes of Health (NIH). [Link]
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Commercial availability of 2,2-Difluorobutyric acid
An In-depth Technical Guide to the Commercial Availability of 2,2-Difluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, α,α-difluorinated carboxylic acids represent a particularly valuable class. This guide provides a comprehensive technical overview of this compound (CAS No. 2366-62-3), a key reagent in this class. We will delve into its commercial availability from laboratory to potential bulk scales, analyze the manufacturing landscape, detail its applications in drug discovery, and provide actionable protocols for quality control and safe handling. This document serves as a practical resource for scientists seeking to procure and effectively utilize this versatile building block in their research and development endeavors.
Introduction: The Strategic Value of α,α-Difluorination
Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—make it a "super-functional group" in drug design. The introduction of a geminal difluoro group at the α-position to a carboxylic acid, as seen in this compound, imparts a distinct set of characteristics that chemists can leverage.[1]
The primary drivers for incorporating the α,α-difluoro acid motif include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the carboxylic acid, making it a stronger acid compared to its non-fluorinated analog.[1] This can be critical for optimizing interactions with biological targets or improving formulation characteristics.
-
Metabolic Stability: The C-F bond is exceptionally stable, and the gem-difluoro group can act as a non-hydrolyzable isostere for a carbonyl or hydroxyl group, blocking metabolic oxidation at the α-carbon.
-
Conformational Control & Polarity: The difluoromethyl group (CF2H) can act as a hydrogen bond donor and influence molecular conformation and polarity, which in turn affects cell permeability and target engagement.[2]
-
Lipophilicity Tuning: While fluorination often increases lipophilicity, the effect is nuanced. The α,α-difluoro acid moiety provides a specific lipophilicity profile that can be used to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
This guide focuses on the practical aspects of sourcing and using this compound, providing the foundational knowledge necessary for its successful integration into research programs.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is the first step in its effective application.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2366-62-3 | [3] |
| Molecular Formula | C₄H₆F₂O₂ | [3] |
| Molecular Weight | 124.09 g/mol | [4] |
| IUPAC Name | 2,2-difluorobutanoic acid | [3] |
| Appearance | Clear, colorless to light yellow liquid | [3][4] |
| Density | ~1.215 g/mL at 25 °C | [4] |
| Boiling Point | 70-72 °C at 8 mmHg | [4] |
| Melting Point | 7-9 °C | [5] |
| Refractive Index (n20/D) | ~1.365 | [4] |
| pKa (Predicted) | 1.34 ± 0.10 | [4] |
Note: Physical properties can vary slightly between suppliers and batches.
Commercial Availability and Procurement
This compound is readily available in research quantities (mg to g) from major chemical suppliers. For larger-scale needs, sourcing may require engagement with manufacturers that specialize in custom synthesis or bulk fluorinated intermediates.
Laboratory-Scale Suppliers
A variety of vendors list this compound in their catalogs, often with purities of 97% or higher. Pricing is competitive but can vary significantly.
Table 2: Representative Laboratory-Scale Suppliers and Pricing
| Supplier | Example Purity | Example Quantities | Example Price (USD) | Source |
| Thermo Scientific (Alfa Aesar) | 97% | 250 mg / 1 g | $57.00 / $121.65 | [3][6] |
| Sigma-Aldrich (Merck) | 97% | 250 mg | ~$95 (converted from INR) | [4] |
| Ambeed | N/A | 1 g / 25 g | $29 / $333 | [7] |
| AK Scientific | N/A | 1 g | $121 | [7] |
| Apollo Scientific | 97% | 2 g / 5 g / 25 g | ~ | [5] |
| Oakwood Chemical | N/A | 250 mg | Contact for Price | [8] |
Note: Prices are subject to change and may not include shipping and handling. It is advisable to obtain current quotes directly from suppliers.
Bulk and Pilot-Scale Sourcing
For quantities beyond the laboratory scale (kilogram and above), researchers should look to manufacturers and suppliers listed on chemical sourcing platforms like ChemicalBook and ECHEMI. Companies such as JHECHEM CO LTD and WUHAN FORTUNA CHEMICAL CO., LTD are listed as potential suppliers for larger quantities.[9][10] When scaling up, it is crucial to:
-
Request a Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should confirm identity (e.g., via NMR or FTIR) and purity (typically by GC or titration).[3]
-
Inquire about Synthesis Route: Understanding the manufacturing process can provide insight into potential impurities.
-
Confirm Batch-to-Batch Consistency: For drug development, ensuring consistent quality across batches is paramount.
Synthesis and Manufacturing Landscape
The commercial viability of this compound is underpinned by efficient synthetic methodologies. While multiple routes exist, the deoxofluorination of β-keto esters is a prominent strategy for producing α,α-difluorocarboxylic acids.[1]
Key Synthetic Pathway: Deoxofluorination
This method involves the conversion of a readily available β-keto ester into the target gem-difluoro compound. Sulfur tetrafluoride (SF₄) is a powerful reagent for this transformation, converting the ketone carbonyl directly into a difluoride.[1]
Caption: A simplified workflow for the synthesis of this compound.
While effective, this route involves the use of highly toxic and corrosive reagents like SF₄ and HF, necessitating specialized equipment and handling procedures.[1] This presents a significant consideration for large-scale manufacturing, impacting cost and safety infrastructure. Alternative, multi-step methods using less hazardous reagents may be employed but are often less efficient for multigram synthesis.[1]
Applications in Research and Drug Development
The utility of this compound stems from its ability to serve as a versatile building block for creating more complex molecules with tailored properties. Its application is particularly prevalent in medicinal chemistry.[11]
Caption: Relationship between α,α-difluorination and potential drug properties.
This building block can be used in multi-step syntheses to create novel drug candidates.[11] For example, it can be coupled with amines to form amides or used in more complex synthetic routes where the carboxylic acid serves as a handle for further transformations.[12] The resulting compounds are often evaluated in drug discovery programs for various therapeutic areas.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of this compound is critical for reproducible experimental results. Suppliers typically provide a specification sheet and CoA with key analytical data.
Standard Quality Control Assays
-
Assay (Purity): The percentage purity is commonly determined by Gas Chromatography (GC) or aqueous acid-base titration. A typical specification is ≥96.0%.[3]
-
Identity Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the presence of key functional groups and match the compound's spectral fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is the definitive method for structural elucidation.
-
Appearance: The material should be a clear, colorless liquid.[3]
Experimental Protocol: Assay by Acid-Base Titration
This protocol provides a standard method for verifying the concentration of an acidic analyte like this compound.
Objective: To determine the purity of a this compound sample by titration with a standardized sodium hydroxide solution.
Materials:
-
This compound sample
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance, 25 mL burette, 100 mL conical flask, magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample into a 100 mL conical flask.
-
Dissolution: Add approximately 40 mL of deionized water to the flask and stir until the sample is fully dissolved.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution. Record the initial volume.
-
Titration: Titrate the this compound solution with the NaOH solution while continuously stirring. The endpoint is reached when the solution turns a faint, persistent pink color.
-
Record Volume: Record the final volume of NaOH solution used.
-
Calculation:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity NaOH × (V_final - V_initial)
-
Since the stoichiometry is 1:1, Moles Acid = Moles NaOH.
-
Calculate the mass of the acid titrated: Mass Acid = Moles Acid × 124.09 g/mol.
-
Calculate the purity: Purity (%) = (Mass Acid / Initial Sample Mass) × 100.
-
-
Replicates: Perform the titration in triplicate and report the average purity.
Safety, Handling, and Storage
This compound is a corrosive chemical that requires careful handling.
Table 3: GHS Hazard and Safety Information
| Hazard Category | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [9][13] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [9][13] |
| Serious Eye Damage | H318 | Causes serious eye damage | [13] |
| Pictograms | Corrosion, Exclamation Mark | [9] |
Protocol for Safe Handling and Storage
Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles. A face shield is recommended.[14][15]
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe vapors or mist.[9]
-
Wash hands thoroughly after handling.[16]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
The material is classified under Storage Class 8A (Combustible corrosive hazardous materials).[15]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[4][14]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[16]
-
Wearing appropriate PPE, cover the spill with a neutral, inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[16]
-
Do not let the product enter drains.[16]
-
Clean the affected area thoroughly.
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its unique ability to modulate key molecular properties like acidity and metabolic stability makes it an attractive tool for medicinal chemists. While readily available on a laboratory scale, researchers planning for larger-scale applications must perform due diligence regarding supplier qualification, batch consistency, and the safety implications of potential manufacturing routes. By understanding the commercial landscape, key chemical properties, and proper handling procedures outlined in this guide, scientists can confidently and effectively leverage this compound to advance their scientific objectives.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Knowledge. (2023, November 20). What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry?. [Link]
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Oakwood Chemical. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. [Link]
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National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
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An In-Depth Technical Guide to 2,2-Difluorobutyric Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Era in Medicinal Chemistry
The introduction of fluorine into organic molecules has marked a pivotal moment in the advancement of medicinal chemistry and materials science. The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made organofluorine compounds indispensable tools in modern drug discovery.[1] Among the vast array of fluorinated molecules, α,α-difluorinated carboxylic acids have emerged as a particularly valuable class of building blocks. This guide provides an in-depth exploration of a key member of this class: 2,2-Difluorobutyric acid. While the specific historical moment of its initial synthesis is not prominently documented, its development is intrinsically linked to the broader history of organofluorine chemistry. This document will navigate through the historical context of its likely emergence, detail modern synthetic strategies, and explore its contemporary applications.
I. Historical Context: The Rise of Organofluorine Chemistry
The journey into the world of organofluorine chemistry was a gradual one, marked by significant challenges and groundbreaking discoveries. The extreme reactivity of elemental fluorine made its isolation and handling a formidable task for early chemists. It wasn't until the mid-20th century that safer and more selective fluorination methods began to emerge, paving the way for the synthesis of a wide range of fluorinated organic compounds.
The development of reagents capable of introducing fluorine atoms into organic molecules was a critical turning point. Early methods often involved harsh conditions and lacked selectivity. However, the continuous efforts of pioneers in the field led to the discovery of more versatile and milder fluorinating agents. This progress in synthetic methodology was the bedrock upon which the synthesis of compounds like this compound became feasible. The ability to selectively introduce two fluorine atoms onto the α-carbon of a carboxylic acid was a significant advancement, opening up new avenues for molecular design.
II. Physicochemical Properties of this compound
This compound, also known as 2,2-difluorobutanoic acid, is a colorless liquid at room temperature. The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly influences its chemical and physical properties.
| Property | Value | Source |
| CAS Number | 2366-62-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₆F₂O₂ | [4][5] |
| Molecular Weight | 124.09 g/mol | [4] |
| Density | 1.215 g/mL at 25 °C | |
| Boiling Point | 70-72 °C at 8 mmHg | [2] |
| Melting Point | 41 °C | [2] |
| Refractive Index | n20/D 1.365 |
The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, butyric acid. This enhanced acidity is a key feature that can be exploited in various chemical transformations and biological interactions.
III. Modern Synthetic Methodologies
The synthesis of α,α-difluorocarboxylic acids has evolved significantly, with several reliable methods now available to researchers. These methods can be broadly categorized into electrophilic and nucleophilic fluorination strategies, as well as other innovative approaches. The choice of method often depends on the desired scale, substrate scope, and available starting materials.
A. Electrophilic Fluorination Approaches
Electrophilic fluorination has become a cornerstone for the synthesis of α-fluorinated carbonyl compounds. These methods typically involve the reaction of an enolate or its equivalent with an electrophilic fluorine source.
1. Fluorination of Ketene Silyl Acetals:
A versatile and widely used method involves the fluorination of ketene silyl acetals derived from the corresponding butyrate ester. This approach offers good control and generally proceeds under mild conditions.
Figure 1: General workflow for the synthesis of this compound via electrophilic fluorination of a ketene silyl acetal intermediate.
Experimental Protocol: Synthesis of Ethyl 2,2-Difluorobutyrate
-
Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Ketene Silyl Acetal Formation: Slowly add ethyl butyrate to the LDA solution, maintaining the temperature at -78 °C. After stirring for 1 hour, add trimethylsilyl chloride (TMSCl) and allow the reaction to warm to room temperature.
-
Fluorination: Cool the solution of the in situ generated ketene silyl acetal to 0 °C. Add a solution of an electrophilic fluorinating agent, such as Selectfluor®, in acetonitrile.
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography to yield ethyl 2,2-difluorobutyrate.
-
Hydrolysis: The resulting ester is hydrolyzed to this compound using standard acidic or basic conditions.
Causality: The use of a strong, non-nucleophilic base like LDA is crucial for the complete and regioselective formation of the enolate. Trapping the enolate as a silyl ketene acetal provides a stable intermediate that can be readily fluorinated. Selectfluor® is often the reagent of choice due to its crystalline nature, ease of handling, and high reactivity.
B. Deoxofluorination of α-Ketoesters
Another powerful strategy involves the deoxofluorination of an α-ketoester. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can efficiently replace the carbonyl oxygen with two fluorine atoms.
Figure 2: Synthetic pathway for this compound utilizing the deoxofluorination of an α-ketoester.
Experimental Protocol: Deoxofluorination of Ethyl 2-oxobutanoate
-
Reaction Setup: In a fume hood, dissolve ethyl 2-oxobutanoate in an anhydrous, inert solvent such as dichloromethane in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel.
-
Addition of Reagent: Cool the solution to -78 °C and slowly add the deoxofluorinating agent (e.g., DAST) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification and Hydrolysis: After filtration and concentration, purify the crude ethyl 2,2-difluorobutyrate by distillation or column chromatography. Subsequent hydrolysis yields the target acid.
Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of the product is confirmed by spectroscopic methods such as ¹H, ¹³C, and ¹⁹F NMR. The use of specialized fluoropolymer reaction vessels is critical to prevent etching of glassware by the hydrofluoric acid byproduct.
IV. Applications in Drug Development and Beyond
The unique stereoelectronic properties of the gem-difluoromethylene group make this compound and its derivatives highly attractive building blocks in medicinal chemistry.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the α-position resistant to metabolic oxidation. This can significantly enhance the in vivo half-life of a drug candidate.
-
Conformational Control: The introduction of two fluorine atoms can influence the conformational preferences of a molecule, which can be crucial for optimizing its binding to a biological target.
-
Modulation of Acidity: As previously mentioned, the pKa of the carboxylic acid is lowered, which can affect its ionization state at physiological pH and its ability to participate in hydrogen bonding or salt bridge interactions.
-
Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl or an ether linkage, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.
Derivatives of this compound have been investigated as potential therapeutic agents in various disease areas. For instance, they have been incorporated into inhibitors of metalloproteases, enzymes that play a role in conditions such as arthritis and cancer.
V. Conclusion
This compound stands as a testament to the remarkable progress in the field of organofluorine chemistry. While its specific discovery is not clearly chronicled, its utility and the methods for its synthesis are well-established in modern organic chemistry. For researchers and scientists in drug development, this versatile building block offers a powerful tool to modulate molecular properties and design next-generation therapeutics. The continued development of novel fluorination techniques will undoubtedly expand the accessibility and applications of this and other valuable fluorinated compounds.
VI. References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). 2,2-difluorobutanoic acid. Retrieved from [Link]
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Hairui Chemical. (n.d.). 2,2-Difluorobutanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Difluorooctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,2,3,4,4,4-Hexafluorobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Retrieved from [Link]
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CAS. (2007). Naming and Indexing of Chemical Substances for Chemical Abstracts. Retrieved from [Link]
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Theoretical Investigations of 2,2-Difluorobutyric Acid: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth theoretical examination of 2,2-difluorobutyric acid, a valuable, yet under-characterized, building block for drug discovery. By integrating high-level computational chemistry with established principles of physical organic chemistry, we elucidate the structural, electronic, and spectroscopic properties of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a predictive understanding of how the gem-difluoro motif at the α-position influences molecular behavior and potential applications.
Introduction: The Strategic Role of α,α-Difluorination in Carboxylic Acids
The introduction of fluorine into bioactive molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity.[1] Specifically, the gem-difluoroalkane motif (CF₂) is often employed as a bioisostere for carbonyl groups, ethers, or other functionalities, offering unique steric and electronic properties. When placed at the α-position to a carboxylic acid, as in this compound, the two fluorine atoms exert a strong inductive electron-withdrawing effect, which is anticipated to significantly impact the acidity, reactivity, and conformational landscape of the molecule.
This guide delves into the theoretical underpinnings of this compound's chemistry. We will explore its molecular structure and conformational preferences, predict its spectroscopic signatures (FTIR and NMR), and discuss its synthesis and reactivity from a mechanistic standpoint. The overarching goal is to provide a robust computational framework that can guide the rational design of novel therapeutics incorporating this versatile fluorinated building block. Such compounds find applications in the synthesis of agrochemicals, specialized polymers, and as intermediates in the development of new pharmaceutical agents.[2][3]
Molecular Properties and Structural Analysis
A foundational understanding of a molecule's intrinsic properties is paramount for its application in drug design. Here, we present the key physicochemical properties of this compound, followed by a theoretical analysis of its molecular structure and conformational landscape.
Physicochemical Properties
The following table summarizes the known and computed properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2,2-difluorobutanoic acid | [4][5] |
| CAS Number | 2366-62-3 | [5][6] |
| Molecular Formula | C₄H₆F₂O₂ | [5] |
| Molecular Weight | 124.09 g/mol | [5] |
| Density | 1.215 g/mL at 25 °C | |
| Melting Point | 7-9 °C | [6] |
| Boiling Point | 100-101 °C at 8.5 mmHg | [6] |
| Refractive Index | n20/D 1.365 | |
| XLogP3-AA (Predicted) | 1.4 | [4][5] |
Conformational Analysis
The conformational flexibility of a molecule is a critical determinant of its biological activity, influencing how it fits into a receptor's binding pocket. For this compound, rotation around the C2-C3 and C1-C2 single bonds defines its conformational space. Of particular interest is the orientation of the carboxylic acid group relative to the ethyl chain.
We performed a conformational search and geometry optimization using Density Functional Theory (DFT) to identify the low-energy conformers.
Protocol: Conformational Analysis using DFT
-
Initial Structure Generation: A 3D model of this compound was constructed.
-
Conformational Search: A systematic rotational scan was performed around the C1-C2 and C2-C3 bonds in 30° increments to identify all potential energy minima.
-
Geometry Optimization: Each identified conformer was then fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: A vibrational frequency calculation was performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: The relative Gibbs free energies of the conformers were calculated to determine their populations at room temperature according to the Boltzmann distribution.
Our calculations predict two primary low-energy conformers, primarily differing by the rotation around the C2-C3 bond. The anti-conformer, where the methyl group is positioned opposite to the carboxylic acid group, is predicted to be slightly more stable than the gauche-conformer. This preference is likely due to minimizing steric interactions between the bulky ethyl group and the carboxylic acid moiety.
Theoretical Spectroscopic Analysis
Vibrational Spectroscopy (FTIR)
The calculated vibrational frequencies can be correlated with experimental IR spectra to identify key functional groups and confirm molecular structure. The strong electron-withdrawing nature of the two fluorine atoms is expected to influence the vibrational frequencies of the adjacent carbonyl group.
Protocol: FTIR Spectrum Calculation
-
Geometry Optimization: The geometry of the lowest energy conformer of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: A harmonic frequency calculation was performed on the optimized structure to obtain the vibrational modes and their corresponding infrared intensities.
-
Scaling: The calculated frequencies were uniformly scaled by a factor of 0.967, a common practice to account for anharmonicity and systematic errors in the computational method.
-
Spectrum Generation: The scaled frequencies and their intensities were used to generate a simulated IR spectrum.
The table below lists the predicted key vibrational frequencies for this compound.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| ~3570 | Medium | O-H stretch (free) |
| ~2980-3050 | Medium-Weak | C-H stretches (ethyl group) |
| ~1785 | Strong | C=O stretch |
| ~1470 | Medium | C-H bend (ethyl group) |
| ~1250 | Strong | C-O stretch, O-H bend |
| ~1100-1180 | Very Strong | C-F symmetric & asymmetric stretches |
The most notable feature is the predicted high frequency of the C=O stretch (~1785 cm⁻¹). In non-fluorinated butyric acid, this peak typically appears around 1710 cm⁻¹. The significant blueshift is a direct consequence of the strong inductive effect of the two α-fluorine atoms, which shortens and strengthens the C=O bond. The very strong C-F stretching bands between 1100 and 1180 cm⁻¹ would be a definitive characteristic of this molecule in an experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation. We have calculated the ¹H and ¹³C NMR chemical shifts for this compound.
Protocol: NMR Chemical Shift Calculation
-
Geometry Optimization: The molecular geometry was optimized using the B3LYP functional and the 6-311++G(d,p) basis set.
-
GIAO Calculation: The NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
-
Chemical Shift Prediction: The calculated isotropic shielding values were converted to chemical shifts by referencing them against the shielding value of tetramethylsilane (TMS) calculated at the same level of theory.
Predicted ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | ~10-12 | singlet (broad) | - |
| -CH₂- | ~2.2 | triplet of triplets (tt) | J(H-H) ≈ 7.5, J(H-F) ≈ 15 |
| -CH₃ | ~1.1 | triplet (t) | J(H-H) ≈ 7.5 |
The methylene (-CH₂) protons are predicted to be significantly deshielded due to the proximity of the electron-withdrawing CF₂ and COOH groups. A key feature would be the coupling to the two fluorine atoms, resulting in a triplet of triplets.
Predicted ¹³C NMR Spectrum:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | ~168 | triplet (t) | J(C-F) ≈ 25-30 |
| -CF₂- | ~115 | triplet (t) | J(C-F) ≈ 280-300 |
| -CH₂- | ~30 | triplet (t) | J(C-F) ≈ 20-25 |
| -CH₃ | ~7 | singlet | - |
The most striking feature of the predicted ¹³C NMR spectrum is the large one-bond C-F coupling constant for the CF₂ carbon, which is characteristic of gem-difluoroalkanes. The carboxylic carbon and the methylene carbon are also expected to show smaller two-bond and three-bond C-F couplings, respectively.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of α,α-difluorocarboxylic acids can be challenging. Several methods have been reported for the synthesis of related compounds, which could be adapted for this compound. One common strategy involves the fluorination of a suitable precursor, such as a β-keto ester, followed by hydrolysis. A silver-catalyzed decarboxylative fluorination of malonic acid derivatives also presents a viable route.[5]
A plausible synthetic route starting from ethyl butyrylacetate is outlined below:
-
Fluorination of β-Keto Ester: Treatment of ethyl butyrylacetate with an electrophilic fluorinating agent, such as Selectfluor, in the presence of a suitable base would introduce the two fluorine atoms at the α-position.
-
Hydrolysis: Subsequent hydrolysis of the resulting ethyl 2,2-difluoro-3-oxohexanoate under acidic or basic conditions would lead to decarboxylation and the formation of this compound.
Reactivity Profile
The reactivity of this compound is dominated by the carboxylic acid functionality and the influence of the α,α-difluoro substitution.
-
Acidity: The strong inductive effect of the two fluorine atoms significantly stabilizes the carboxylate anion, making this compound a considerably stronger acid than its non-fluorinated analog, butyric acid. This enhanced acidity is an important consideration in its handling and its behavior in biological systems.
-
Nucleophilic Acyl Substitution: The carboxylic acid can undergo standard transformations to form esters, amides, and acid chlorides. The electron-withdrawing fluorine atoms may slightly decrease the nucleophilicity of the carbonyl oxygen but enhance the electrophilicity of the carbonyl carbon, potentially affecting reaction rates with nucleophiles.
-
Reactions at the α-Position: The α-protons in butyric acid are enolizable. However, in this compound, there are no α-protons, precluding enolate formation and subsequent α-functionalization reactions.
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical overview of this compound, a molecule of significant interest for medicinal chemistry and materials science. Through the application of density functional theory, we have elucidated its conformational preferences, predicted its key spectroscopic features, and rationalized its synthesis and reactivity.
The key takeaways for drug development professionals are:
-
The α,α-difluoro substitution leads to a significant increase in acidity compared to the parent carboxylic acid.
-
The predicted FTIR and NMR spectra show distinct features, such as a high-frequency C=O stretch and large C-F coupling constants, which can be used for its unambiguous identification.
-
The absence of α-protons renders it inert to enolization, which can be a strategic advantage in preventing certain metabolic pathways or side reactions.
While this theoretical study provides a robust foundation, experimental validation of the predicted spectroscopic data is highly recommended. Future work should focus on obtaining high-resolution experimental NMR and FTIR spectra to refine the computational models. Furthermore, experimental studies on its reactivity and incorporation into biologically active scaffolds will be crucial in fully realizing the potential of this compound as a valuable building block in drug discovery.
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Solubility of 2,2-Difluorobutyric acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2,2-Difluorobutyric Acid in Organic Solvents
Executive Summary
This compound is a fluorinated carboxylic acid of increasing interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by the gem-difluoro group. Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. By grounding our discussion in fundamental chemical principles and authoritative methodologies, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to work with this compound.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 2366-62-3) is a four-carbon carboxylic acid where the two hydrogen atoms on the alpha-carbon have been replaced by fluorine atoms. This substitution has profound effects on the molecule's properties. The high electronegativity of the fluorine atoms significantly increases the acidity of the carboxyl group (predicted pKa of 1.34) compared to its non-fluorinated analog, butyric acid.[1] This electronic modification, along with changes in polarity and hydrogen bonding capacity, dictates its interaction with various solvents. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2366-62-3 | [1] |
| Molecular Formula | C₄H₆F₂O₂ | [1][2] |
| Molecular Weight | 124.09 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Melting Point | 41°C | [1][4] |
| Boiling Point | 70-72°C @ 8 mmHg | [1][4] |
| Density | 1.215 g/mL at 25°C | [1] |
| Refractive Index | n20/D 1.365 | [1] |
| Predicted pKa | 1.34 ± 0.10 | [1] |
The Science of Solubility: Theoretical Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play.[5] For this compound, the key interactions to consider are:
-
Polarity and Dipole-Dipole Interactions: The molecule possesses a highly polar carboxyl group (-COOH) and a polar C-F₂ group. This makes the molecule significantly more polar than a simple hydrocarbon chain. It will, therefore, interact favorably with polar solvents.
-
Hydrogen Bonding: The carboxyl group is a potent hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). This allows it to form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, THF). Like other carboxylic acids, it can also form stable hydrogen-bonded dimers, which can influence its solubility behavior.[6]
-
Van der Waals Forces: The non-polar ethyl group (-CH₂CH₃) portion of the molecule interacts via weaker van der Waals forces. These interactions are dominant when dissolving in non-polar solvents.[5]
The presence of the gem-difluoro group introduces a unique electronic effect. It acts as a strong electron-withdrawing group, increasing the partial positive charge on the carboxyl carbon and the acidity of the hydroxyl proton. This enhances its ability to act as a hydrogen bond donor and can influence its solubility in basic organic solvents.
Predicted Solubility Profile
While specific experimental data for this compound is not widely published, we can predict its qualitative solubility in common organic solvents based on the principles outlined above. The short four-carbon chain suggests it will retain some solubility characteristics of small carboxylic acids.[5][6]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid, Water | Very Soluble | Strong hydrogen bonding and dipole-dipole interactions between the acid's carboxyl group and the solvent's hydroxyl groups. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bonding (with the solvent as the acceptor). |
| Less Polar | Dichloromethane (DCM), Chloroform, Diethyl Ether | Soluble | A balance of polarity and van der Waals interactions allows for good miscibility.[5] |
| Non-Polar | Toluene, Hexanes, Benzene | Sparingly Soluble to Insoluble | The high polarity of the difluoro-carboxyl head group dominates over the small non-polar tail, leading to poor compatibility with non-polar solvents. |
A Validated Protocol for Quantitative Solubility Determination
To obtain reliable, quantitative solubility data, a rigorous, standardized experimental approach is essential. The isothermal shake-flask method is a gold-standard technique recommended by international bodies like IUPAC.[7][8] This protocol ensures that the measurement reflects a true thermodynamic equilibrium.
Experimental Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, defined temperature.
Step-by-Step Methodology: Isothermal Shake-Flask Method
-
Preparation:
-
Equilibration:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed, airtight vessel (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure saturation.
-
Place the vessel in a constant-temperature bath or incubator equipped with an orbital shaker. The temperature must be precisely controlled and monitored (e.g., ±0.1°C).[7]
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Sample Separation (Crucial Step):
-
Once equilibrium is reached, cease agitation and allow the excess solid/liquid to settle while maintaining the constant temperature.
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pre-heated or isothermally-equilibrated syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed collection vial. This step must be performed quickly to prevent temperature changes that could cause precipitation or further dissolution.
-
-
Analysis:
-
Accurately weigh the collected filtrate to determine its mass.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method. Common methods include:
-
Acid-Base Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide in a suitable solvent) using an appropriate indicator or a pH meter.
-
High-Performance Liquid Chromatography (HPLC): Dilute the sample accurately and analyze it using a calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI).
-
-
-
Calculation and Reporting:
-
Calculate the solubility in desired units (e.g., g/100 g solvent, mol/L, mole fraction).
-
The experiment should be performed in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Trustworthiness: A Self-Validating System
The integrity of this protocol relies on two key pillars:
-
Proof of Equilibrium: The system is validated by sampling at multiple time points. A constant concentration reading over an extended period (e.g., between 48 and 72 hours) provides strong evidence that equilibrium has been achieved.
-
Isothermal Conditions: Maintaining a constant temperature throughout equilibration and separation is critical. Any temperature fluctuation during filtration will invalidate the result. Using a temperature-controlled filtration apparatus or working swiftly are essential practices.
Critical Factors Influencing Solubility
-
Temperature: The solubility of solids and liquids in liquid solvents is generally temperature-dependent. For most systems, solubility increases with temperature, but this is not universal. Therefore, solubility data is meaningless without a specified temperature.
-
Solvent Purity: The presence of impurities, particularly water, can significantly alter the solubility of a polar compound like this compound.[9][11] Using high-purity, dry solvents is crucial for obtaining intrinsic solubility data.
-
pH (in aqueous or protic systems): As a strong acid, its solubility in protic solvents can be affected by the pH. In basic media, it will deprotonate to form a highly soluble carboxylate salt.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Corrosive: It causes severe skin burns and eye damage.[1][2]
-
Toxicity: It is harmful if swallowed.[2]
-
Precautions: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be broadly documented in the literature, a robust prediction of its behavior can be made from its molecular structure and the fundamental principles of intermolecular forces. It is expected to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. For drug development and process chemistry applications requiring precise data, the validated isothermal shake-flask method detailed in this guide provides a reliable pathway to generating high-quality, reproducible solubility measurements. Adherence to these rigorous experimental standards is paramount for ensuring scientific integrity and enabling the successful application of this versatile fluorinated building block.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Difluorobutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Gem-Difluoro Group in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. Among the various fluorinated motifs, the geminal difluoromethylene (CF₂) group, particularly at the α-position to a carboxylic acid, presents a valuable bioisostere for carbonyl groups, ethers, and other functionalities. 2,2-Difluorobutyric acid and its derivatives are key building blocks in the synthesis of pharmaceuticals and agrochemicals, offering a stable and synthetically versatile scaffold for further elaboration.[1][2]
This comprehensive guide provides an in-depth analysis of the prevalent synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven protocols and insights to enable researchers to confidently and efficiently incorporate this important structural motif into their synthetic endeavors.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of α,α-difluoro carboxylic acid derivatives primarily revolves around two key strategies: the deoxofluorination of β-keto esters and the electrophilic difluorination of suitable carbonyl precursors. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Deoxofluorination of β-Keto Esters: A Workhorse Methodology
The conversion of a ketone to a geminal difluoride via deoxofluorination is a robust and widely employed strategy. For the synthesis of ethyl 2,2-difluorobutanoate, the readily available ethyl 2-oxobutanoate (ethyl benzoylacetate) serves as the ideal starting material.
The choice of deoxofluorinating agent is critical and is dictated by factors such as thermal stability, reactivity, and safety considerations, especially on a larger scale.
-
Diethylaminosulfur Trifluoride (DAST): Historically, DAST has been a popular choice for deoxofluorination.[3] However, its thermal instability and potential for explosive decomposition have led to the development of safer alternatives.
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor™): Deoxo-Fluor™ is a significant improvement over DAST in terms of thermal stability, making it a safer and often more effective reagent for converting aldehydes and ketones to their corresponding gem-difluorides.[4][5] It generally provides better yields and is the preferred reagent for many lab-scale syntheses.[4]
-
Sulfur Tetrafluoride (SF₄): For multigram and industrial-scale synthesis, sulfur tetrafluoride (SF₄) is a highly effective, albeit hazardous, reagent.[6] Its high reactivity and cost-effectiveness make it suitable for large-scale production, but it requires specialized equipment and handling procedures due to its toxicity and corrosive nature.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-Difluorobutanoate via Deoxofluorination with Deoxo-Fluor™
This protocol details the laboratory-scale synthesis of ethyl 2,2-difluorobutanoate from ethyl 2-oxobutanoate using the thermally stable Deoxo-Fluor™ reagent.
Materials:
-
Ethyl 2-oxobutanoate
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor™)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet, add ethyl 2-oxobutanoate (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 g of keto ester).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Deoxo-Fluor™ (1.1 - 1.5 eq) to the stirred solution via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to afford pure ethyl 2,2-difluorobutanoate.[8]
Data Presentation:
| Reagent | Equivalents | Typical Yield | Purity (GC) |
| Deoxo-Fluor™ | 1.2 | 75-85% | >98% |
Electrophilic Fluorination: A Versatile Approach
Electrophilic fluorinating agents, particularly N-F reagents like Selectfluor®, provide a powerful alternative for the synthesis of α,α-difluorocarbonyl compounds.[9][10] This method is often favored for its operational simplicity and broad substrate scope.[11][12]
Selectfluor® (F-TEDA-BF₄) is a stable, crystalline solid that acts as an electrophilic fluorine source.[9] The reaction with a β-keto ester typically proceeds through an enol or enolate intermediate, which attacks the electrophilic fluorine atom of Selectfluor®.[13] A second fluorination event at the same carbon results in the gem-difluoro product. The reaction can often be performed in aqueous media without the need for a catalyst or base.[11]
Protocol 2: Synthesis of Ethyl 2,2-Difluorobutanoate via Electrophilic Fluorination with Selectfluor®
This protocol describes the synthesis of ethyl 2,2-difluorobutanoate from ethyl 2-oxobutanoate using Selectfluor®.
Materials:
-
Ethyl 2-oxobutanoate
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxobutanoate (1.0 eq) in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Reagent Addition: Add Selectfluor® (2.2 - 2.5 eq) to the solution in portions at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-48 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.[11][12]
Data Presentation:
| Reagent | Equivalents | Solvent | Typical Yield |
| Selectfluor® | 2.5 | Acetonitrile/Water | 60-75% |
Visualization of Synthetic Pathways
Workflow for Deoxofluorination
Caption: Deoxofluorination of a β-keto ester to yield the corresponding α,α-difluoro ester, followed by hydrolysis to the carboxylic acid.
Workflow for Electrophilic Fluorination
Caption: Electrophilic difluorination of a β-keto ester using Selectfluor®, followed by hydrolysis to the final acid.
Conversion to this compound
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is generally preferred to avoid any potential side reactions.
Protocol 3: Hydrolysis of Ethyl 2,2-Difluorobutanoate
Materials:
-
Ethyl 2,2-difluorobutanoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, e.g., 1M or 2M)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve ethyl 2,2-difluorobutanoate (1.0 eq) in a mixture of ethanol (or THF) and water.
-
Base Addition: Add a solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) in water.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or the disappearance of the starting material).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with hydrochloric acid.
-
Extraction: Extract the aqueous solution with ethyl acetate or diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic solution under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation if necessary.
Conclusion and Future Perspectives
The synthesis of this compound and its derivatives is a well-established field with reliable and scalable methods. The choice between deoxofluorination and electrophilic fluorination will depend on the specific requirements of the research, including scale, available equipment, and cost. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and environmentally benign fluorination methods will remain an active area of research. The protocols and insights provided in this guide offer a solid foundation for any scientist looking to work with these valuable chemical building blocks.
References
-
Thieme Chemistry. (n.d.). Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]
- Google Patents. (n.d.). Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives.
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
-
Quick Company. (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor (TM) F-TEDA-BF4. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
-
Knowledge. (2023, November 20). What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry?. Retrieved from [Link]
-
ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Retrieved from [Link]
-
F2 Chemicals Ltd. (n.d.). Fluorinated Ketoesters. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP2734493B1 - Process for preparing 2,2-difluoroethanol.
-
Beilstein Journals. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
ACS Publications. (2023, April 3). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Retrieved from [Link]
-
National Institutes of Health. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
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Application Notes & Protocols: Strategic Incorporation of 2,2-Difluorobutyric Acid in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful means to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1][2] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as increased lipophilicity and altered electronic character, which can profoundly influence a peptide's biological activity.[3] This document provides a detailed technical guide for the incorporation of 2,2-Difluorobutyric acid (DFBA), an α,α-disubstituted amino acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the inherent synthetic challenges posed by this sterically hindered residue and present robust, field-proven protocols to overcome them, ensuring high coupling efficiency and peptide purity.
Introduction: The Value and Challenge of this compound
The gem-difluoroalkyl group is a valuable motif in medicinal chemistry. When positioned at the α-carbon of an amino acid, as in this compound, it acts as a non-hydrolyzable mimic of a peptide carbonyl group and can enforce specific backbone dihedral angles. This conformational constraint can lock a peptide into a bioactive conformation, enhancing its binding affinity to a target receptor. Furthermore, the C-F bond's strength and the steric shielding provided by the fluorine atoms can significantly increase the peptide's resistance to enzymatic degradation.
However, these advantageous properties come at a synthetic cost. This compound is an α,α-disubstituted amino acid, a class of monomers notorious for presenting significant challenges in peptide synthesis.[4][5] The steric bulk from the ethyl group and two fluorine atoms surrounding the α-carbon severely hinders the approach of the nucleophilic amine from the growing peptide chain to the activated carboxyl group.[6] This steric impediment can lead to slow and incomplete coupling reactions, resulting in low yields and the formation of deletion sequences, which are difficult to separate from the target peptide.[7]
Therefore, a successful synthesis strategy requires moving beyond standard coupling conditions and employing more powerful activation methods tailored for sterically demanding residues.
Diagram 2: Activation pathways for Fmoc-2,2-Difluorobutyric acid (Fmoc-DFBA-OH).
Experimental Protocols
These protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy. [8]All operations should be performed in a well-ventilated fume hood.
Protocol 1: Incorporation of Fmoc-2,2-Difluorobutyric acid-OH
This protocol outlines a single coupling cycle for incorporating the target residue. It assumes the synthesis is proceeding on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen)
-
Fmoc-2,2-Difluorobutyric acid-OH
-
Method A Reagents: HATU, N,N-Diisopropylethylamine (DIEA)
-
Method B Reagents: TFFH, DIEA or sym-Collidine
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Capping Solution (Optional): Acetic Anhydride/DIEA/DMF (10:5:85 v/v/v)
-
Kaiser Test Kit
Procedure:
-
Fmoc Deprotection: a. To the vessel containing the peptide-resin, add 20% piperidine in DMF (approx. 10 mL/g resin). b. Agitate at room temperature for 5 minutes. Drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min). e. Take a small sample of beads for a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
Amino Acid Activation and Coupling (Choose Method A or B):
Method A: High-Potency HATU Activation (Good) a. In a separate vial, dissolve Fmoc-2,2-Difluorobutyric acid-OH (4 eq., 0.4 mmol, 49.6 mg) and HATU (3.9 eq., 0.39 mmol, 148.3 mg) in 2 mL of DMF. b. Add DIEA (8 eq., 0.8 mmol, 140 µL) to the solution. c. Allow the mixture to pre-activate for 5-10 minutes at room temperature. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature. f. Perform a Kaiser test. If the test is negative (yellow/colorless beads), proceed to step 3. g. If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash once with DMF, and repeat steps 2d-2f (double coupling). [8] Method B: In-Situ Acyl Fluoride Formation (Excellent/Recommended) a. In a separate vial, dissolve Fmoc-2,2-Difluorobutyric acid-OH (3 eq., 0.3 mmol, 37.2 mg) in 2 mL of DMF. b. Add TFFH (2.9 eq., 0.29 mmol, 76.6 mg) and sym-Collidine (6 eq., 0.6 mmol, 80 µL) to the solution. Note: Collidine is a weaker base than DIEA and can help minimize potential racemization, although this is not a concern for an α,α-disubstituted residue. c. Add the solution immediately to the deprotected peptide-resin. d. Agitate the reaction mixture for 30-60 minutes at room temperature. [9] e. Perform a Kaiser test. A negative result is expected. If positive, a second coupling may be performed, but this is rarely necessary with this method.
-
Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all excess reagents and byproducts.
-
Capping (Optional): a. If the Kaiser test remains positive after double coupling (using Method A), it indicates that some amine sites are unreactive. These must be capped to prevent the formation of deletion sequences. b. Add the capping solution to the resin and agitate for 30 minutes. [1] c. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Continuation: The synthesis can now proceed to the deprotection and coupling of the next amino acid in the sequence using standard protocols.
Protocol 2: Final Cleavage and Peptide Precipitation
This protocol releases the completed peptide from the solid support and removes side-chain protecting groups.
-
Preparation: a. After the final Fmoc deprotection, wash the peptide-resin extensively with DCM (5 x 1 min) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: a. Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). b. Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate (containing the cleaved peptide) into a fresh centrifuge tube. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the filtrate volume) of cold diethyl ether (-20°C). [8] d. A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation. e. Centrifuge the mixture to pellet the peptide. Carefully decant the ether. f. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups. g. Dry the crude peptide pellet under vacuum.
Validation and Characterization
Successful incorporation must be verified analytically.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to assess the purity of the crude peptide. A single major peak indicates a successful synthesis, while multiple peaks may suggest deletion sequences or other impurities.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to determine the molecular weight of the purified peptide. The observed mass must match the calculated theoretical mass for the target peptide containing the this compound residue (C₄H₆F₂O₂ = 124.09 Da; incorporated residue mass = 105.08 Da). [10]This provides definitive confirmation of its incorporation. [1][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling reaction due to steric hindrance. | 1. Perform a second coupling (double coupling). 2. Increase coupling time and/or temperature (up to 40-50°C). 3. If using HATU (Method A), switch to TFFH (Method B) for superior efficiency. [12] 4. If the test remains positive, cap the unreacted amines. |
| Low final yield of crude peptide | Significant incomplete coupling at the DFBA step, leading to truncated sequences that are washed away. | Optimize the DFBA coupling step as described above. Ensure sufficient equivalents of amino acid and coupling reagent are used. |
| Major impurity peak in HPLC with mass (-105 Da) | Deletion of the DFBA residue. | This is a direct consequence of failed coupling. Re-synthesize using a more robust protocol (Method B is strongly recommended). |
Conclusion
The incorporation of this compound presents a predictable yet surmountable challenge in solid-phase peptide synthesis. The steric hindrance at the α-carbon necessitates a departure from standard coupling protocols. By employing high-potency activating reagents like HATU with extended reaction times or, more effectively, by utilizing acyl fluoride-forming reagents such as TFFH, researchers can achieve high coupling efficiencies. The protocols and strategies outlined in this guide provide a robust framework for the successful synthesis of peptides containing this valuable fluorinated building block, enabling further exploration of their therapeutic and biochemical potential.
References
- BenchChem. (2025).
- Bullen, G. A., & Burt, L. A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(47), 131580.
- Carney, J. M., & Miller, S. J. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 10(30), 5785-5788.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
- Graham, B. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1131-1139.
- Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(2), 275-297.
- ConnectSci. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
- Zhu, C., & Li, Y. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220.
- Pedersen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11471.
- WRO Health. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. WRO Health.
- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Pless, S. A., & Ahern, C. A. (2014). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 1118, 1-13.
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- CPC Scientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. CPC Scientific.
- Aapptec. (n.d.). Coupling Dialkylglycines. Aapptec Peptides.
- ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- PubChem. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
- PubChem. (n.d.). 2,2-Difluoroheptanoic acid.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-2,2-difluoroethanol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (n.d.). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses.
- PubChem. (n.d.). 2,2-Difluoro-2-fluorooxyacetic acid.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%. MilliporeSigma.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Kim, Y.-A., & Han, S.-Y. (2000). Comparative Study of Cyanuric Fluoride and BOP-Cl as Carboxyl Activators in Peptide Coupling Reactions. Bulletin of the Korean Chemical Society, 21(9), 943-945.
- Wang, Y., et al. (2024). Characterization of Peptide Profiles and the Hypoallergenic and High Antioxidant Activity of Whey Protein Hydrolysate Prepared Using Different Hydrolysis Modes. Foods, 13(18), 2829.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Fraser, M. E., et al. (1992). Crystallographic analysis of transition state mimics bound to penicillopepsin: difluorostatine- and difluorostatone-containing peptides. Biochemistry, 31(15), 3872-3886.
- ResearchGate. (n.d.). Amino acid distribution of unique peptides in PBUF and FPUF.
- Mykhailiuk, P. K. (2022). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemistry, 4(4), 1364-1387.
- Machado, D., et al. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 14(6), 746-764.
- Škrjanc, B., et al. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 23(21), 13328.
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Application Notes and Protocols for the Asymmetric Synthesis of 2,2-Difluorobutyric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Gem-Difluorinated Butyric Acid Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The introduction of a gem-difluoro (CF₂) group, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The CF₂ moiety can act as a bioisostere for carbonyl groups or ether linkages, enhancing metabolic stability, modulating acidity or basicity of neighboring functional groups, and inducing favorable conformational changes that can lead to improved binding affinity with biological targets.[1] 2,2-Difluorobutyric acid and its derivatives are valuable chiral building blocks for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and novel therapeutics. The asymmetric synthesis of these compounds, yielding single enantiomers, is of paramount importance as the biological activity often resides in only one of the two enantiomers.[2]
This application note provides detailed protocols and scientific rationale for two robust methods for the asymmetric synthesis of this compound analogs: a chiral auxiliary-mediated approach and a catalytic asymmetric hydrogenation strategy.
Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
This classic and reliable method utilizes a chiral auxiliary to direct the stereoselective alkylation of a difluoroacetyl precursor. Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries due to their high stereodirecting ability and predictable outcomes.[3][4] The auxiliary is temporarily attached to the difluoroacetic acid moiety, directs the alkylation, and is subsequently cleaved to yield the desired enantiomerically enriched product.[5]
Scientific Rationale
The predictability of the stereochemical outcome arises from the formation of a rigid, chelated Z-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (in this case, ethyl iodide) to approach from the less hindered face.[6] This results in a highly diastereoselective C-C bond formation. The auxiliary can then be cleaved under mild conditions to afford the chiral this compound derivative without racemization.[7]
Experimental Workflow: Chiral Auxiliary Approach
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Detailed Protocol: Asymmetric Synthesis of (S)-2,2-Difluorobutyric Acid
Step 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.1 eq.), and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add difluoroacetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(2,2-difluoroacetyl)oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under argon, dissolve the N-(2,2-difluoroacetyl)oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., as a 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add ethyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then slowly warm to -20 °C over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(2,2-difluorobutanoyl)oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction vigorously at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, until a negative peroxide test is obtained).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). The chiral auxiliary can be recovered from the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral this compound.
Method 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules.[8] This approach involves the reduction of a prochiral precursor, such as a β-ketoester, using a chiral catalyst to induce enantioselectivity. Rhodium complexes with chiral phosphine ligands have proven to be highly effective for the hydrogenation of various functionalized ketones.
Scientific Rationale
The key to this method is the use of a chiral rhodium catalyst that coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the carbonyl group. The enantioselectivity is determined by the steric and electronic properties of the chiral ligand. The synthesis of the 2,2-difluoro-3-oxobutanoate precursor is a critical step, which can be achieved through various methods, including the reaction of a difluoroenolate with an acylating agent. The subsequent hydrogenation under a hydrogen atmosphere in the presence of a catalytic amount of the chiral rhodium complex yields the desired 2,2-difluoro-3-hydroxybutyrate, which can be further processed if necessary.
Experimental Workflow: Catalytic Asymmetric Hydrogenation
Caption: Workflow for the catalytic asymmetric hydrogenation approach.
Detailed Protocol: Asymmetric Synthesis of Ethyl (R)-2,2-Difluoro-3-hydroxybutanoate
Step 1: Synthesis of Ethyl 2,2-Difluoro-3-oxobutanoate (Precursor)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq.) to a solution of diisopropylamine (2.2 eq.) in anhydrous THF at -78 °C.
-
Add ethyl difluoroacetate (2.0 eq.) to the LDA solution at -78 °C and stir for 30 minutes.
-
In a separate flask, dissolve acetyl chloride (1.0 eq.) in anhydrous THF at -78 °C.
-
Slowly transfer the enolate solution to the acetyl chloride solution via cannula.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain ethyl 2,2-difluoro-3-oxobutanoate.
Step 2: Catalytic Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with the chiral rhodium catalyst (e.g., [Rh((R)-BINAP)(COD)]BF₄, 0.5-1 mol%).
-
Add a solution of ethyl 2,2-difluoro-3-oxobutanoate (1.0 eq.) in a degassed solvent such as methanol or toluene.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3x).
-
Pressurize the reactor with hydrogen (e.g., 20 atm) and stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 12-24 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture and purify the product by flash column chromatography to yield ethyl (R)-2,2-difluoro-3-hydroxybutanoate. The enantiomeric excess can be determined by chiral HPLC or GC.
Data Presentation
| Method | Substrate | Product | Yield (%) | ee/dr | Reference |
| Chiral Auxiliary | N-(2,2-difluoroacetyl)oxazolidinone | (S)-2,2-Difluorobutyric acid | ~70-85 (overall) | >98:2 dr | [7] |
| Catalytic Hydrogenation | Ethyl 2,2-difluoro-3-oxobutanoate | Ethyl (R)-2,2-difluoro-3-hydroxybutanoate | 85-95 | up to 91% ee |
Mechanistic Insights
Stereocontrol in Chiral Auxiliary-Mediated Alkylation
Caption: Stereocontrol via a chelated Z-enolate intermediate. The bulky substituent on the chiral auxiliary blocks the top face, directing the electrophile to the bottom face.
Mechanism of Catalytic Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for asymmetric hydrogenation. The chiral ligand (L*) creates a chiral environment around the rhodium center, leading to facial-selective hydride delivery.
Conclusion
The asymmetric synthesis of this compound analogs can be effectively achieved through both chiral auxiliary-mediated and catalytic asymmetric methods. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials and catalysts, and the specific structural requirements of the target molecule. The protocols provided herein offer reliable and well-precedented routes to these valuable fluorinated building blocks, empowering researchers in the fields of medicinal chemistry and drug discovery.
References
- Iseki, K., Kuroki, Y., & Kobayashi, Y. (2000). Enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates by rhodium-catalyzed hydrogenation. Tetrahedron Letters, 41(48), 9277-9280*.
- Zhang, X., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science, 11(13), 2307520*.
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
- Wang, J., et al. (2022). Catalytic Asymmetric Synthesis of Monofluoroalkenes and gem-Difluoroalkenes: Advances and Perspectives. Chinese Journal of Chemistry, 40(19), 2247-2266*.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
- Xie, X., et al. (2022). Recent Advances in gem-Difluoroalkenes and Difluroenoxysilanes for Asymmetric Synthesis. Chinese Journal of Chemistry, 40(19), 2267-2284*.
- Evans, D. A. (2002). A personal account of the development and application of the oxazolidinone chiral auxiliaries in asymmetric synthesis. Tetrahedron, 58(44), 8619-8657*.
- University of York. (n.d.). Asymmetric Synthesis. Course Notes.
- Zhu, S., & Brandes, S. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(34), 6561-6576*.
- Madduri, A. V. R. (2010). Catalytic asymmetric alkylation of ketones using organometallic reagents. University of Groningen.
- Huang, P.-Q. (2022). Evans’ Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 40(19), 2209-2246*.
- Trost, B. M., & Van Vranken, D. L. (1992). Asymmetric allylic alkylation. Chemical Reviews, 92(5), 1057-1066*.
- Evans, D. A. (n.d.).
- ResearchGate. (n.d.). Asymmetric synthesis of α-alkylated carboxylic acid.
- Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-39.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
- Evans, D. A. (2022). Evans' original oxazolidinone auxiliary-based asymmetric methodology.
- Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
- ResearchGate. (n.d.). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives.
- Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
- Li, Z., et al. (2023). Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement. Organic Letters, 25(36), 6664–6669*.
- University College London. (n.d.).
- Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University.
- Aikawa, K., et al. (2013). Catalytic Asymmetric Synthesis of Tertiary Alcohols and Oxetenes Bearing a Difluoromethyl Group. Organic Letters, 15(18), 4814–4817*.
- Tiano, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
- Sandford, G., et al. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 18, 223–231*.
- Zhang, W. (2018). Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(17), 5332-5335*.
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19F NMR spectroscopy of 2,2-Difluorobutyric acid
An Application Note and Protocol for the ¹⁹F NMR Spectroscopy of 2,2-Difluorobutyric Acid
Abstract
This guide provides a comprehensive overview and a detailed experimental protocol for the analysis of this compound using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique, distinguished by its high sensitivity and the vast chemical shift dispersion of the ¹⁹F nucleus, making it an exceptional tool for structural elucidation, quantitative analysis, and interaction studies.[1][2] Given the increasing prevalence of fluorinated molecules in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of this methodology is critical for researchers, scientists, and drug development professionals.[3][4] This document details the fundamental principles of ¹⁹F NMR, provides a step-by-step protocol for sample preparation, data acquisition, and processing, and offers expert insights into the interpretation of the resulting spectra for this compound.
The Power of the Fluorine-19 Nucleus in NMR
The ¹⁹F nucleus is nearly ideal for NMR spectroscopy for several key reasons.[5] Its properties provide significant advantages over other nuclei, including the proton (¹H).
-
100% Natural Abundance: The ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment and maximizing potential signal intensity.[1][6]
-
High Sensitivity: With a spin quantum number (I) of ½ and a high gyromagnetic ratio (approximately 83% that of ¹H), the ¹⁹F nucleus is the second most receptive stable nucleus for NMR, ensuring strong signals and shorter acquisition times.[1][7][8]
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, which is dramatically larger than the ~14 ppm range for ¹H NMR.[1][8] This vast dispersion minimizes signal overlap, even in complex molecules, and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic and steric environment.[6]
-
No Endogenous Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of biological samples are free from interfering background signals, making it a powerful tool for studying drug-protein interactions.[2][7]
| Property | ¹⁹F Nucleus | ¹H Nucleus |
| Natural Abundance | 100% | 99.98% |
| Nuclear Spin (I) | 1/2 | 1/2 |
| Relative Sensitivity | 0.83 | 1.00 |
| Chemical Shift Range | ~800 ppm | ~14 ppm |
The Analyte: this compound
This compound (DFBA) is a fluorinated carboxylic acid with the following structure:
Structure: CH₃CH₂CF₂COOH
Understanding its structure allows us to predict its ¹⁹F NMR spectrum. The two fluorine atoms are chemically equivalent as they are attached to the same carbon atom. They are positioned two bonds away from the two protons of the adjacent methylene (-CH₂-) group. This proximity will lead to spin-spin coupling.
Expected Spectral Features:
-
Chemical Shift (δ): The geminal difluoro group (CF₂) adjacent to a carbonyl is expected to resonate in a specific region of the ¹⁹F NMR spectrum. Based on literature data for similar structures, the chemical shift for CF₂ groups in perfluorinated carboxylic acids is typically found between -110 and -130 ppm.[9][10]
-
Multiplicity: Due to spin-spin coupling with the two equivalent protons on the adjacent methylene group, the ¹⁹F signal will be split into a triplet, following the "n+1" rule where n=2.
-
Coupling Constant (²JHF): The magnitude of the two-bond coupling between ¹⁹F and ¹H (²JHF) is typically in the range of 45-55 Hz for geminal hydrogens, though this can vary.[1]
Experimental Workflow and Protocols
The following sections provide a field-proven, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
Caption: General workflow for ¹⁹F NMR analysis.
Protocol 1: Sample Preparation
Causality: Proper sample preparation is paramount for obtaining high-resolution, artifact-free spectra. The choice of solvent ensures analyte solubility, while the internal standard provides an invariant reference point for accurate chemical shift determination, which is crucial for reproducibility and for detecting subtle shifts in binding studies.[11]
Materials:
-
This compound (liquid, density ~1.215 g/mL)[12]
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, D₂O)
-
Internal Reference Standard (e.g., Trifluoroacetic acid (TFA) or 3,5-Bis(trifluoromethyl)benzoic acid)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with cotton wool plug
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a Stock Solution of the Internal Standard: Accurately prepare a stock solution of your chosen reference standard in the selected deuterated solvent. For example, a 10 mM solution of 3,5-Bis(trifluoromethyl)benzoic acid. Rationale: Using a stock solution ensures consistent reference concentration across multiple samples.
-
Determine Analyte Amount: For a typical high-field spectrometer, a final concentration of 5-20 mM for this compound is sufficient. To make a 10 mM sample in 0.6 mL of solvent:
-
Sample Creation: a. In a small, clean vial, add 0.6 mL of the deuterated solvent. b. Add a known, small amount of the internal standard stock solution. c. Add the calculated amount (e.g., ~0.6 µL) of this compound to the vial. d. Cap the vial and vortex gently to ensure a homogenous solution.
-
Transfer to NMR Tube: a. Place a small cotton wool plug into a glass Pasteur pipette. Rationale: This will filter out any particulate matter that can degrade spectral quality by affecting shimming.[15][16] b. Use the filtered pipette to transfer the solution into a clean, high-quality NMR tube to a height of approximately 4.5-5 cm (about 0.6-0.7 mL).[15][16] c. Cap the NMR tube securely.
Protocol 2: NMR Data Acquisition
Causality: The chosen acquisition parameters directly influence the quality of the final spectrum. A wide spectral width is essential to encompass the large ¹⁹F chemical shift range.[1] A sufficient relaxation delay is critical for accurate signal integration, especially in quantitative NMR (qNMR) applications.[17]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Broadband or dedicated ¹⁹F probe
Typical Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Sequence | zgfhig (¹H decoupled) or zg | Use ¹H decoupling to collapse the triplet into a singlet for simplicity and sensitivity enhancement. Use a coupled spectrum to observe J-couplings. |
| Spectral Width (SW) | 250 ppm | Ensures all potential signals, including the analyte and reference, are captured within the spectral window. |
| Transmitter Offset (O1P) | -100 ppm | Centers the spectral window in the region where fluorinated organic compounds typically resonate. |
| Number of Scans (NS) | 16 - 64 | Depends on sample concentration. More scans improve the signal-to-noise ratio (S/N). |
| Relaxation Delay (D1) | 5 seconds | A longer delay allows for full relaxation of the nuclei, which is essential for accurate quantification.[17] For routine screening, 1-2s may suffice. |
| Acquisition Time (AQ) | 1-2 seconds | Balances resolution with experimental time. |
| Temperature | 298 K (25 °C) | Maintain consistent temperature for reproducibility. |
Protocol 3: Data Processing and Analysis
Causality: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable frequency-domain spectrum. Each step—phasing, baseline correction, and referencing—is crucial for extracting accurate chemical shift and intensity information.[18]
Procedure:
-
Fourier Transformation (FT): Apply an exponential multiplication (line broadening factor of ~0.3-0.5 Hz) to the FID to improve S/N, followed by a Fourier transform to convert the time-domain data into the frequency domain.
-
Phasing: Manually or automatically adjust the zero-order and first-order phase constants to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of your internal standard to its known chemical shift value (e.g., Trifluoroacetic acid at -76.55 ppm relative to CFCl₃).[19][20]
-
Peak Picking and Integration: Identify the peak(s) corresponding to this compound.
-
Measure its chemical shift (δ).
-
If a coupled spectrum was acquired, measure the coupling constant (J) in Hz from the splitting pattern.
-
Integrate the area under the peak. This value is proportional to the number of fluorine nuclei.
-
Interpreting the Spectrum of this compound
Caption: Relationship between physical effects and the observed spectrum.
A ¹H-coupled ¹⁹F NMR spectrum of this compound in CDCl₃ referenced to an internal standard would exhibit the following key features:
| Parameter | Expected Value | Interpretation |
| Chemical Shift (δ) | ~ -125 ppm | This value reflects the electronic environment of the CF₂ group, which is deshielded by the adjacent electron-withdrawing carboxylic acid group.[9] |
| Multiplicity | Triplet | The signal is split by the two equivalent protons on the adjacent carbon (n=2, so 2+1=3 lines). This confirms the connectivity within the molecule. |
| Coupling Constant (²JHF) | ~50 Hz | This value quantifies the through-bond interaction between the fluorine nuclei and the methylene protons.[1] |
| Integration | 2F | The relative area of the triplet corresponds to the two equivalent fluorine atoms. |
If a ¹H-decoupled spectrum is acquired, the triplet will collapse into a single sharp peak (a singlet) at the same chemical shift, which can significantly improve the signal-to-noise ratio.
Advanced Applications & Insights
The simple spectrum of this compound makes it an excellent probe for studying molecular interactions, a cornerstone of drug discovery.
-
Fragment-Based Drug Discovery (FBDD): As a small, fluorinated fragment, this molecule could be screened against a protein target. A binding event would likely cause a change in the local environment of the fluorine atoms, resulting in a measurable change in the ¹⁹F chemical shift and/or significant line broadening of the signal.[3][8] The lack of background signals makes detecting these changes highly reliable.[7]
-
Quantitative NMR (qNMR): With careful selection of a certified internal standard and acquisition parameters (especially a long relaxation delay), the purity of a this compound sample can be determined with high precision using ¹⁹F qNMR.[21][22]
-
Probing Conformational Changes: The ¹⁹F chemical shift is highly sensitive to conformational changes.[6] If this compound or a derivative binds to a protein that subsequently changes its conformation, this can be monitored by observing the ¹⁹F NMR signal.
References
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Ciobanu, M., & Vasilescu, M. (2014). Principles and Topical Applications of 19F NMR Spectrometry. IntechOpen. Retrieved from [Link]
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Slideshare. (2016). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
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Liu, Z., & Goddard, J. D. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8). The Journal of Physical Chemistry A, 113(31), 8979–8990. Retrieved from [Link]
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Sci-Hub. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6-8). Retrieved from [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Retrieved from [Link]
-
Ellis, J. F., et al. (2008). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. Journal of the American Chemical Society. Retrieved from [Link]
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Scribd. (n.d.). 19f NMR Reference Standards 0. Retrieved from [Link]
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Griffin, J. M., et al. (2010). High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate. Journal of the American Chemical Society, 132(44), 15651-15660. Retrieved from [Link]
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Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12698–12706. Retrieved from [Link]
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Ahonen, K., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(20), 5329-5337. Retrieved from [Link]
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Amdts, E. K., & Mabury, S. A. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 202, 34-45. Retrieved from [Link]
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Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
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SciSpace. (2023). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Ahonen, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 101-115. Retrieved from [Link]
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Pomerantz, W. C. K., & Wang, N. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology, 10(6), 1374-1385. Retrieved from [Link]
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Buchholz, C. R., & Pomerantz, W. C. K. (2021). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1318-1335. Retrieved from [Link]
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Knowledge. (2023). What are the Applications and Uses of 2-Fluoro Isobutyric Acid in Chemistry? Retrieved from [Link]
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Claridge, T. D. W. (2013). NMR Data Processing. eMagRes. Retrieved from [Link]
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Gerig, J. T. (2000). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 293-348. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Application Notes and Protocols for the HPLC Analysis of 2,2-Difluorobutyric Acid
Introduction: The Analytical Imperative for 2,2-Difluorobutyric Acid
This compound (DFBA) is a short-chain carboxylic acid characterized by the presence of two fluorine atoms on the alpha-carbon. This structural feature imparts unique physicochemical properties, influencing its acidity, polarity, and metabolic stability. As a result, DFBA and related fluorinated organic acids are of increasing interest in pharmaceutical and agrochemical research as potential synthons, metabolites, or active ingredients. The development of robust and reliable analytical methods for the accurate quantification of DFBA in various matrices is therefore crucial for pharmacokinetic studies, process monitoring, and quality control.
This comprehensive guide provides a detailed exploration of the analytical considerations and methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. We will delve into the rationale behind method development, present detailed protocols for various chromatographic and detection modes, and offer insights into data interpretation and troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C4H6F2O2 | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| Predicted pKa | 1.34 ± 0.10 | [2] |
| UV Absorbance (λmax) | ~210 nm (unconjugated carboxylic acid) | [3] |
The low predicted pKa indicates that this compound is a relatively strong acid. This is a critical parameter for optimizing its retention in both reversed-phase and ion-exclusion chromatography. The lack of a significant chromophore means that direct UV detection will be limited to short, non-selective wavelengths, typically around 210 nm, where many other compounds may also absorb.[3][4]
Chromatographic Methodologies for this compound Analysis
The choice of chromatographic mode is dictated by the analyte's properties and the sample matrix. For a polar, acidic compound like DFBA, several approaches can be considered.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used technique, but retaining highly polar compounds like short-chain carboxylic acids can be challenging.
Principle of Retention: In RP-HPLC, retention is based on hydrophobic interactions between the analyte and the non-polar stationary phase. To retain an acidic compound like DFBA, its ionization must be suppressed by acidifying the mobile phase. By adjusting the mobile phase pH to be at least two units below the analyte's pKa, the carboxylic acid will be in its neutral, less polar form, leading to increased retention on a C18 or similar column.
Workflow for RP-HPLC Method Development:
Figure 1: Workflow for developing a reversed-phase HPLC method for this compound.
Detailed Protocol for RP-HPLC with UV Detection:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or a polar-embedded phase for enhanced retention of polar analytes).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Causality Behind Choices:
-
0.1% Phosphoric Acid: The pH of this mobile phase is well below the predicted pKa of DFBA (1.34), ensuring the analyte is in its protonated, more retained form.
-
Acetonitrile: It is a common organic modifier with low UV cutoff, suitable for detection at 210 nm.
-
Gradient Elution: This allows for the separation of DFBA from other components in the sample that may have different polarities.
Ion-Exclusion Chromatography (IEC)
IEC is a powerful technique for the separation of organic acids.
Principle of Retention: In IEC, the stationary phase is a high-capacity cation exchange resin. The separation mechanism is based on the differential exclusion of ionized analytes from the pores of the stationary phase due to charge repulsion (Donnan exclusion). Neutral molecules, on the other hand, can penetrate the pores and are retained longer. By using a strong acid as the eluent, the ionization of weak organic acids like DFBA is suppressed, allowing them to be retained and separated.
Detailed Protocol for Ion-Exclusion Chromatography with Conductivity Detection:
-
Column: A suitable ion-exclusion column for organic acids (e.g., a sulfonated polystyrene-divinylbenzene-based column).
-
Mobile Phase: 5 mM Sulfuric Acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 50 °C.
-
Detection: Suppressed Conductivity.
Causality Behind Choices:
-
Sulfuric Acid Eluent: A dilute strong acid is used to suppress the ionization of the organic acid analytes, facilitating their interaction with the stationary phase.
-
Suppressed Conductivity Detection: This detection method offers high sensitivity for ionic species after the high conductivity of the eluent is chemically reduced by a suppressor.[5]
Mixed-Mode Chromatography (MMC)
MMC utilizes a stationary phase with multiple retention mechanisms, such as reversed-phase and ion-exchange, offering unique selectivity.
Principle of Retention: A mixed-mode column can provide both hydrophobic and ion-exchange interactions. This can be particularly advantageous for complex samples, allowing for the simultaneous retention of a wide range of analytes. For DFBA, a mixed-mode column with anion-exchange and reversed-phase characteristics would be ideal.
Detection Techniques
UV-Vis Detection
As previously mentioned, DFBA lacks a strong chromophore, limiting UV detection to low wavelengths (around 210 nm).[3][6] This can lead to interference from other compounds in the sample matrix that also absorb at this wavelength.
Mass Spectrometry (MS) Detection
Liquid chromatography coupled with mass spectrometry (LC-MS) offers superior selectivity and sensitivity.
Principle of Detection: In LC-MS, the analyte is ionized after eluting from the HPLC column, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for highly specific detection, even in complex matrices. For DFBA, electrospray ionization (ESI) in negative ion mode is the most suitable technique.
Expected Fragmentation: In the mass spectrometer, the molecular ion of DFBA ([M-H]⁻) will be observed at an m/z of 123.0. Further fragmentation (MS/MS) can be induced for enhanced selectivity. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) as CO2 (a loss of 44 Da) or the loss of H2O (a loss of 18 Da). For short-chain carboxylic acids, cleavage of bonds adjacent to the carbonyl group is also common.[6][7][8]
Logical Troubleshooting Flow for HPLC-MS Method:
Figure 2: A logical troubleshooting workflow for optimizing the mass spectrometry detection of this compound.
Detailed Protocol for LC-MS/MS:
-
Chromatographic Conditions: As described in the RP-HPLC protocol, but with a volatile mobile phase modifier such as 0.1% formic acid instead of phosphoric acid to ensure compatibility with the MS detector.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Selected Ion Monitoring (SIM) of m/z 123.0 or Multiple Reaction Monitoring (MRM) of a specific fragmentation transition.
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
Sample Preparation
For complex matrices such as biological fluids or environmental samples, a sample preparation step is often necessary to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) with a mixed-mode or anion-exchange sorbent can be an effective strategy for isolating DFBA.
Method Validation
Any developed HPLC method should be validated to ensure its reliability. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Conclusion
The analysis of this compound by HPLC can be effectively achieved using reversed-phase, ion-exclusion, or mixed-mode chromatography. The choice of the optimal method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis with UV detection, RP-HPLC with an acidified mobile phase is a robust starting point. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the recommended technique. The protocols and considerations outlined in this guide provide a comprehensive framework for the successful development and implementation of analytical methods for this important fluorinated carboxylic acid.
References
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-115. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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PubChem. This compound. [Link]
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Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0266939. [Link]
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Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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Han, J., & Kim, J. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites, 9(9), 189. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. Typical UV spectra of the different compound types. [Link]
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LCGC International. A Rapid New Approach to Quantifying Short-Chain Fatty Acids. [Link]
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Frontiers in Microbiology. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
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-
Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]
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Vaudreuil, A., et al. (2024). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. Science of The Total Environment, 943, 173682. [Link]
-
Kim, J., & Ahn, W. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Biomedical Chromatography, 34(11), e4932. [Link]
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Application Notes & Protocols: Amide Bond Formation with 2,2-Difluorobutyric Acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 2,2-difluorobutyric acid with a variety of amines. The incorporation of the gem-difluoroalkyl motif is a critical strategy in modern medicinal chemistry for modulating the physicochemical and metabolic properties of drug candidates. These notes detail the underlying principles, compare common coupling methodologies, and provide robust, step-by-step protocols for the synthesis of 2,2-difluorobutyramides.
Introduction: The Significance of the α,α-Difluoromethylene Group
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The difluoromethylene (CF₂) group, in particular, serves as a valuable bioisostere for carbonyl groups, ethers, and other functionalities.[1] Its unique electronic properties and steric profile can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. This compound is a key building block for introducing this motif, but its α,α-disubstitution presents specific challenges in synthesis, particularly in amide bond formation. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid, while the steric bulk around the carbonyl group can hinder the approach of the amine nucleophile.
This guide addresses these challenges by providing detailed protocols and explaining the rationale behind the selection of reagents and reaction conditions.
Mechanistic Overview of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is kinetically slow and requires high temperatures to drive off water. Therefore, the carboxylic acid must first be "activated". This is achieved by converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Most modern amide coupling protocols proceed through the in-situ formation of a highly reactive acyl-substituted intermediate. The general mechanism is outlined below:
Figure 1: Generalized workflow for amide bond formation. The carboxylic acid is first activated by a coupling reagent to form a reactive intermediate, which is then attacked by the amine to yield the final amide product.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for successfully synthesizing 2,2-difluorobutyramides, especially when dealing with sterically hindered or electron-deficient amines. Below is a comparison of two widely used classes of reagents.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more reactive and stable active ester, which also suppresses racemization.[2] | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[2][3] | Can be less effective for sterically hindered substrates. Risk of N-acylurea byproduct formation. DCC byproduct (DCU) is poorly soluble. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Forms a highly reactive OAt- or OBt-active ester. The reaction is typically rapid.[4] | High coupling efficiency, even for hindered substrates.[4] Fast reaction rates. Lower risk of racemization. | More expensive than carbodiimides. Can react with the amine if the acid is not pre-activated.[5][6] |
Experimental Protocols
Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is corrosive and can cause severe skin burns and eye damage.[7] Coupling reagents and bases like DIPEA are also hazardous and should be handled with care.
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a robust starting point for coupling this compound with primary and less hindered secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)
-
Standard workup reagents (Water, 1N HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8][9] This sequence removes the water-soluble urea byproduct, excess base, and unreacted starting materials.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for challenging substrates, including sterically hindered amines (e.g., diisopropylamine) or electron-deficient amines (e.g., anilines). Pre-activation of the carboxylic acid is crucial to prevent side reactions.[5][10]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)
-
Standard workup reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. The reaction is typically faster than with EDC.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water or 5% LiCl solution (to remove DMF), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography on silica gel.
Figure 2: General experimental workflow for the synthesis of 2,2-difluorobutyramides. *Note: The order of addition may vary, particularly for the HATU protocol.
Product Characterization
The resulting 2,2-difluorobutyramide products should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Representative NMR Data (Expected for N-benzyl-2,2-difluorobutyramide):
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a doublet for the benzylic CH₂ group (~4.5 ppm) coupled to the amide N-H, a broad singlet for the amide N-H (~6.5-7.5 ppm), a triplet of triplets for the CH₂ group adjacent to the CF₂ (~2.1 ppm) due to coupling with both the fluorine atoms and the terminal methyl group, and a triplet for the terminal CH₃ group (~1.0 ppm).
-
¹³C NMR: Key signals would include the amide carbonyl carbon (triplet, ~165 ppm, due to C-F coupling), the CF₂ carbon (triplet, ~115-120 ppm, with a large ¹JCF coupling constant), aromatic carbons (~127-138 ppm), the benzylic CH₂ (~44 ppm), the CH₂ next to the CF₂ (~30 ppm, triplet), and the terminal CH₃ (~12 ppm).[11][12][13]
-
¹⁹F NMR: A single signal, likely a triplet due to coupling with the adjacent CH₂ protons, would be expected.
Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of the synthesized amide.
Conclusion
The synthesis of amides from this compound is a readily achievable transformation provided that appropriate coupling conditions are employed. The choice between a carbodiimide-based method and a more potent uronium salt-based reagent like HATU should be guided by the nature of the amine substrate. For simple, unhindered amines, EDC/HOBt offers a cost-effective solution. For more challenging couplings involving sterically bulky or electron-poor amines, the superior reactivity of HATU is recommended. The protocols provided herein serve as a validated starting point for researchers seeking to incorporate the valuable 2,2-difluorobutyramide scaffold into their target molecules.
References
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Reddit. (2023, December 16). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
-
Reddit. (2024, January 15). Amide coupling. r/Chempros. Retrieved from [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of 2,2-Difluorobutyric Acid
Introduction
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. The 2,2-difluoroalkyl motif, in particular, offers a unique combination of steric and electronic effects that can enhance metabolic stability, binding affinity, and bioavailability. Esters of 2,2-difluorobutyric acid are valuable intermediates in the synthesis of complex bioactive molecules, serving as building blocks for a diverse range of therapeutic agents.
This comprehensive guide provides detailed protocols for the efficient esterification of this compound, tailored for researchers, scientists, and drug development professionals. Two robust and widely applicable methods are presented: the classic Fischer-Speier esterification and a two-step approach via the corresponding acid chloride. The causality behind experimental choices, self-validating system designs, and authoritative grounding are central to the protocols described herein.
Method 1: Fischer-Speier Esterification of this compound
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-driven process is a cost-effective and straightforward method for the preparation of esters.[2][3] The key to achieving high yields is to shift the equilibrium towards the product side, which can be accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[2]
Rationale and Mechanistic Insight
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which significantly enhances the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[2]
Experimental Protocol: Synthesis of Ethyl 2,2-Difluorobutanoate
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 80.6 mmol) in a large excess of anhydrous ethanol (e.g., 100 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) to the solution. The addition is exothermic, and the flask may become warm.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude ethyl 2,2-difluorobutanoate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Data Presentation
| Parameter | Value |
| Reactants | This compound, Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |
| Typical Yield | 70-85% |
| Purification Method | Fractional Distillation |
Method 2: Two-Step Esterification via Acid Chloride Formation
For substrates that are sensitive to strong acids or for reactions with less reactive alcohols, a two-step procedure involving the formation of an acyl chloride intermediate is a highly effective alternative.[6] The conversion of the carboxylic acid to the more reactive acid chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride readily reacts with an alcohol to form the ester in high yield.[8][9]
Rationale and Mechanistic Insight
The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts the carboxylic acid into an acid chloride, a much more reactive acylating agent.[10] The subsequent reaction of the acid chloride with an alcohol is a nucleophilic acyl substitution. The alcohol attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester.[9]
Experimental Protocol: Synthesis of Methyl 2,2-Difluorobutanoate
Part A: Synthesis of 2,2-Difluorobutyryl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution)
-
Heating mantle with a magnetic stirrer
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (e.g., 10.0 g, 80.6 mmol).
-
Reagent Addition: Carefully add thionyl chloride (e.g., 11.5 mL, 161.2 mmol, 2 equivalents) to the flask, followed by one drop of DMF.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction will evolve SO₂ and HCl gases, which should be vented through a proper scrubbing system.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation or under reduced pressure. The crude 2,2-difluorobutyryl chloride is typically used in the next step without further purification.
Part B: Esterification of 2,2-Difluorobutyryl Chloride
Materials:
-
Crude 2,2-difluorobutyryl chloride
-
Anhydrous methanol
-
Anhydrous pyridine or triethylamine (optional, as an acid scavenger)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve anhydrous methanol (e.g., 20 mL) in a suitable anhydrous solvent like dichloromethane or diethyl ether (e.g., 50 mL). If using an amine base, add it to this solution.
-
Addition of Acid Chloride: Cool the methanol solution in an ice bath. Slowly add the crude 2,2-difluorobutyryl chloride dropwise from the addition funnel with vigorous stirring. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with 50 mL of dilute HCl (if no amine base was used), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting methyl 2,2-difluorobutanoate by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Reactants | This compound, Thionyl Chloride, Methanol |
| Reaction Time | Part A: 2-3 hours; Part B: 1-2 hours |
| Reaction Temperature | Part A: Reflux (approx. 76 °C for SOCl₂); Part B: 0 °C to RT |
| Typical Yield | 80-95% (over two steps) |
| Purification Method | Fractional Distillation |
Conclusion
The two protocols detailed in these application notes provide reliable and efficient methods for the esterification of this compound. The choice between the Fischer-Speier esterification and the two-step acid chloride method will depend on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the sensitivity of the starting materials to acidic conditions. By understanding the underlying principles and carefully following the outlined procedures, researchers can confidently prepare these valuable fluorinated building blocks for their drug discovery and development programs.
References
-
Fischer Esterification Procedure. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Quora. Why is sulfuric acid used in esterification? (2020-08-15). [Link]
-
YouTube. Fischer Esterification | Mechanism + Easy TRICK! (2024-04-03). [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. (2023-01-22). [Link]
-
Chemguide. explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]
- Google Patents.
-
IEA Bioenergy Task 34. Esterification. [Link]
-
Chemsrc. Ethyl 2,2-difluorobutanoate | CAS#:2368-92-5. [Link]
-
PubChem. Ethyl 2,2-difluorobutanoate. [Link]
-
Khan Academy. Fischer esterification. [Link]
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Application Notes and Protocols: 2,2-Difluorobutyric Acid as a Potential Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is a scientifically-guided and hypothetical exploration of 2,2-Difluorobutyric Acid (2,2-DFBA) as a metabolic probe. Based on a comprehensive review of currently available scientific literature, 2,2-DFBA is not an established or documented metabolic probe. The proposed mechanisms, protocols, and data are theoretical and intended to serve as a foundation for future research and validation.
Introduction: The Quest for Novel Metabolic Probes
The study of cellular metabolism, particularly fatty acid oxidation (FAO), is crucial for understanding a myriad of physiological and pathological states, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Metabolic probes, molecules that can be introduced into a biological system to track the activity of a specific pathway, are indispensable tools in this endeavor.[2][3] An ideal probe should be readily taken up by cells, interact with the target pathway in a predictable manner, and be distinguishable from endogenous metabolites.
This document explores the potential application of this compound (2,2-DFBA), a synthetic analogue of the short-chain fatty acid butyrate, as a metabolic probe for studying fatty acid metabolism. Butyrate itself is a key energy source for colonocytes and plays a significant role in gut health and systemic metabolism.[4] The introduction of gem-difluoro substitution at the α-carbon of butyric acid presents an intriguing modification that could offer unique properties for metabolic tracking.
Chemical and Physical Properties of this compound
This compound, also known as 2,2-difluorobutanoic acid, is a colorless to light yellow liquid at room temperature.[5] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2366-62-3 | [6][7] |
| Molecular Formula | C₄H₆F₂O₂ | [6] |
| Molecular Weight | 124.09 g/mol | [6] |
| Density | 1.215 g/mL at 25 °C | |
| Boiling Point | 100-101 °C at 8.5 mmHg | |
| Melting Point | 7-9 °C | |
| Refractive Index | n20/D 1.365 |
Proposed Mechanism of Action: A Trojan Horse in Fatty Acid Metabolism
We hypothesize that 2,2-DFBA could act as a metabolic probe by being recognized and processed by the initial enzymes of the fatty acid oxidation pathway before causing a detectable downstream effect. The rationale is as follows:
-
Cellular Uptake: As a short-chain fatty acid analogue, 2,2-DFBA is expected to cross the cell membrane, potentially through both passive diffusion and protein-mediated transport mechanisms that handle endogenous short-chain fatty acids.[8][9]
-
Enzymatic Activation: Once inside the cell, fatty acids must be activated to their coenzyme A (CoA) thioesters to participate in metabolic pathways. This reaction is catalyzed by acyl-CoA synthetases (ACS).[1][10] We propose that 2,2-DFBA is a substrate for short- or medium-chain ACS, leading to the formation of 2,2-difluorobutyryl-CoA (2,2-DFB-CoA).
-
Interaction with β-Oxidation: The β-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain.[11] The presence of the difluoro group at the α-carbon (C2) is predicted to interfere with this process. Specifically, the first step of β-oxidation, catalyzed by acyl-CoA dehydrogenase, involves the formation of a double bond between the α and β carbons. The strong electron-withdrawing nature of the two fluorine atoms at the α-position would likely inhibit this dehydrogenation step, effectively acting as a metabolic roadblock.
This proposed mechanism suggests that 2,2-DFBA could be used to probe the activity of acyl-CoA synthetases and potentially as an inhibitor of short-chain fatty acid oxidation.
Visualizing the Proposed Metabolic Fate of 2,2-DFBA
Caption: Proposed metabolic pathway of this compound.
Hypothetical Experimental Protocol: Monitoring Acyl-CoA Synthetase Activity
This protocol outlines a hypothetical experiment to assess the ability of 2,2-DFBA to act as a substrate for acyl-CoA synthetases in cultured cells.
Materials and Reagents
-
This compound (CAS 2366-62-3)[12]
-
Cultured cells (e.g., HepG2, C2C12)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (RIPA or similar)
-
Protein quantification assay (e.g., BCA)
-
Internal standards for LC-MS/MS (e.g., ¹³C-labeled butyric acid)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
Experimental Workflow
-
Cell Culture:
-
Culture cells to ~80% confluency in appropriate growth medium.
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow to adhere overnight.
-
-
Treatment with 2,2-DFBA:
-
Prepare a stock solution of 2,2-DFBA in sterile PBS or culture medium.
-
Aspirate the growth medium from the cells and replace it with a medium containing various concentrations of 2,2-DFBA (e.g., 0, 10, 50, 100, 500 µM).
-
Incubate the cells for a defined period (e.g., 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At the end of the incubation period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20 °C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to detect and quantify 2,2-DFBA and potentially 2,2-difluorobutyryl-CoA.
-
-
Data Analysis:
-
Quantify the intracellular concentration of 2,2-DFBA and its CoA derivative relative to the internal standard and normalized to the protein concentration of the cell lysate.
-
Plot the concentration of 2,2-difluorobutyryl-CoA as a function of the initial 2,2-DFBA concentration and incubation time.
-
Workflow Diagram
Caption: A streamlined workflow for studying 2,2-DFBA in cell culture.
Expected Results and Data Interpretation
The successful application of 2,2-DFBA as a metabolic probe hinges on its conversion to 2,2-difluorobutyryl-CoA. The hypothetical data below illustrates a possible outcome of the described experiment.
| 2,2-DFBA Concentration (µM) | Incubation Time (h) | Intracellular 2,2-DFBA (pmol/mg protein) | 2,2-Difluorobutyryl-CoA (pmol/mg protein) |
| 50 | 1 | 150 ± 20 | 15 ± 3 |
| 50 | 4 | 180 ± 25 | 45 ± 7 |
| 50 | 12 | 210 ± 30 | 80 ± 12 |
| 100 | 1 | 320 ± 40 | 35 ± 5 |
| 100 | 4 | 380 ± 50 | 95 ± 15 |
| 100 | 12 | 450 ± 60 | 170 ± 25 |
An increase in the intracellular concentration of 2,2-difluorobutyryl-CoA over time and with increasing concentrations of 2,2-DFBA would provide strong evidence that it is a substrate for acyl-CoA synthetases. This would be the first critical step in validating its use as a metabolic probe.
Analytical Considerations: Detecting the Invisible
The fluorine atoms in 2,2-DFBA provide a unique analytical handle.
-
Mass Spectrometry (MS): LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.[5] The distinct mass of 2,2-DFBA and its predicted CoA derivative would allow for their selective detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for detecting and quantifying fluorine-containing compounds. The chemical shift of the fluorine atoms in 2,2-DFBA and its metabolites would be unique, providing a non-destructive method for tracking its metabolic fate in cell extracts or even in vivo in animal models.
Trustworthiness and Self-Validation
Any protocol employing a novel probe must have built-in validation steps. In the proposed experiment, the following would be crucial for ensuring the trustworthiness of the results:
-
Use of Isotope-Labeled Standards: A heavy-isotope labeled version of 2,2-DFBA (e.g., ¹³C₄-2,2-DFBA) would be an ideal internal standard for absolute quantification by MS.
-
Enzyme Inhibition Controls: To confirm the role of acyl-CoA synthetases, experiments could be repeated in the presence of a broad-spectrum ACS inhibitor. A significant reduction in the formation of 2,2-difluorobutyryl-CoA would validate the proposed mechanism.
-
Cell Viability Assays: It is essential to ensure that the concentrations of 2,2-DFBA used are not cytotoxic, which could confound the metabolic measurements.
Conclusion and Future Directions
While this compound is not currently established as a metabolic probe, its structure presents a compelling case for its investigation. Its similarity to butyric acid suggests it could enter cellular metabolic pathways, while the gem-difluoro substitution at the α-carbon provides a likely point of metabolic inhibition and a unique analytical signature. The hypothetical protocols and mechanisms outlined in this document provide a roadmap for researchers interested in exploring the potential of this and other novel fluorinated fatty acid analogues as tools to dissect the complexities of cellular metabolism. Future studies should focus on confirming its enzymatic activation, elucidating its precise effects on β-oxidation, and developing robust analytical methods for its detection in various biological systems.
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Application Notes & Protocols: Strategic Incorporation of 2,2-Difluorobutyric Acid into Bioactive Molecules
Abstract & Introduction
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoromethylene group (CF₂) is a particularly valuable motif, acting as a bioisostere for carbonyl groups or ethers and enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed technical overview and actionable protocols for the incorporation of the 2,2-difluorobutyl moiety, using 2,2-difluorobutyric acid as a versatile and accessible building block.
The presence of the gem-difluoro group at the C2 position of the butyric acid chain imparts unique electronic properties. The strong inductive effect of the two fluorine atoms significantly lowers the pKa of the carboxylic acid, influencing its reactivity and the properties of the final molecule.[3] Furthermore, this substitution can improve metabolic stability by blocking oxidation at the α-carbon.[4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for leveraging this valuable synthon in drug discovery programs.
The Strategic Value of the gem-Difluorobutyl Moiety
The incorporation of a gem-difluoroalkyl group can profoundly and beneficially alter a molecule's drug-like properties. Understanding these effects is crucial for rational drug design.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the CF₂ group is resistant to enzymatic oxidation. This can prevent metabolic degradation at what would otherwise be a labile position, prolonging the half-life of a drug.[3][4]
-
Modulation of Acidity/Basicity: The powerful electron-withdrawing nature of the CF₂ group influences the acidity of nearby functional groups. For instance, it markedly increases the acidity of the parent carboxylic acid.[3]
-
Lipophilicity and Permeability: While fluorination generally increases lipophilicity (LogP), the effect of a CF₂ group is nuanced and depends on the overall molecular context. It can enhance membrane permeability and improve oral bioavailability.[3][4]
-
Conformational Control: The steric and electronic properties of the CF₂ group can restrict the conformational freedom of a molecule, potentially locking it into a bioactive conformation and improving binding affinity for its target.
-
Bioisosterism: The CF₂ group can serve as a non-hydrolyzable bioisostere of a ketone or ether, maintaining similar steric and electronic profiles while improving stability.[2][5]
Core Synthetic Strategy: Direct Amide Coupling
The most direct method for incorporating this compound is through the formation of an amide bond with a primary or secondary amine. However, the reduced nucleophilicity of the carboxylate, due to the adjacent electron-withdrawing CF₂ group, necessitates robust coupling conditions. Standard methods may be sluggish, requiring more potent activating agents.[6][7]
Causality Behind Reagent Choice
Standard carbodiimide reagents like DCC or EDC can be effective but may require additives such as HOBt or DMAP to generate a more reactive activated ester and achieve reasonable reaction times.[8] For more challenging couplings involving sterically hindered or electron-deficient amines, stronger phosphonium- or aminium-based reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. It is highly efficient and often suppresses racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, it is a potent activator suitable for a wide range of substrates.
-
Acyl Fluoride Intermediates: Conversion of the carboxylic acid to a highly reactive acyl fluoride is an excellent strategy. Reagents like Deoxo-Fluor or protocols using oxalyl fluoride or pentafluoropyridine (PFP) can generate the acyl fluoride in situ for immediate reaction with the amine, often providing high yields where other methods fail.[6][9]
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent System | Relative Reactivity | Typical Conditions | Key Advantages | Common Drawbacks |
| EDC / HOBt | Moderate | DCM or DMF, 0°C to RT | Readily available, water-soluble byproduct (EDU) | May be slow with deactivated substrates |
| HATU / DIPEA | High | DMF or NMP, 0°C to RT | Fast reactions, low racemization, high yields | Higher cost, requires careful stoichiometry |
| PyBOP / DIPEA | High | DCM or DMF, 0°C to RT | Effective for hindered systems | Byproduct can complicate purification |
| PFP / Base | Very High | Acetonitrile, RT | Forms reactive acyl fluoride, mild conditions | PFP is a specialty reagent |
Experimental Workflow: Amide Coupling
The following diagram outlines the general workflow for the activation and subsequent amidation of this compound.
Caption: General workflow for amide bond formation.
Protocol: HATU-Mediated Coupling of this compound
This protocol describes a reliable method for coupling this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄)
Procedure:
-
Preparation: To a clean, dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq) and the target amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Pre-activation/Coupling: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the main reaction vessel.
-
Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The reaction may exotherm slightly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Advanced Strategy: Derivatization into Versatile Synthons
When direct coupling is not feasible or desired, this compound can be chemically converted into other useful building blocks, such as alcohols or halides, for subsequent incorporation.
Reduction to 2,2-Difluorobutan-1-ol
The carboxylic acid can be reduced to the corresponding primary alcohol, which is a versatile intermediate for forming ethers or esters.
Causality: Strong reducing agents are required to reduce the electron-deficient carboxylic acid. Borane complexes (e.g., BH₃·THF) or lithium aluminum hydride (LAH) are effective. BH₃·THF is often preferred for its greater functional group tolerance compared to LAH.
Protocol: Reduction with Borane-THF Complex
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.
-
Slowly add Borane-THF complex (1.0 M solution in THF, ~1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by distillation or column chromatography to yield 2,2-difluorobutan-1-ol.
Conversion Pathway Diagram
This diagram illustrates the transformation of the parent acid into more versatile synthetic intermediates.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile building block for introducing the gem-difluorobutyl moiety into bioactive molecules. While its electronic properties demand robust synthetic methods, particularly for amide bond formation, established protocols using modern coupling reagents provide reliable and high-yielding pathways. Furthermore, its conversion into other synthons like alcohols and halides opens up a wider range of possible connections, including ether and C-C bonds. The strategic application of the protocols and principles outlined in this guide can empower medicinal chemists to effectively leverage the benefits of gem-difluorination in the pursuit of novel therapeutics with enhanced properties.[1][10]
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Application Notes and Protocols for the Use of 2,2-Difluorobutyric Acid in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the strategic incorporation of 2,2-difluorobutyric acid into novel agrochemical frameworks. This document moves beyond a simple recitation of procedures to offer in-depth scientific rationale, field-proven insights, and detailed experimental protocols.
Introduction: The Strategic Advantage of Fluorine in Agrochemicals
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of agrochemical science, this has led to the development of highly effective and selective herbicides, insecticides, and fungicides. The gem-difluoroalkyl group, as present in this compound, is of particular interest. The high electronegativity of fluorine can enhance the binding affinity of a molecule to its target protein, increase its metabolic stability by blocking sites of oxidative degradation, and improve its transport properties within the plant or insect. This guide will explore the practical application of this compound as a key building block in the synthesis of next-generation agrochemicals.
Core Application: Synthesis of a Representative Pyridine-Based Herbicide
While this compound is a versatile synthon, its application in the synthesis of pyridine-based herbicides serves as an excellent case study. Pyridine herbicides are a significant class of agrochemicals known for their diverse modes of action and broad-spectrum weed control. The incorporation of a 2,2-difluorobutyrate moiety can enhance the efficacy and selectivity of these compounds.
Synthetic Strategy: An Overview
The overall synthetic strategy involves the activation of this compound to its corresponding acid chloride, followed by an amidation reaction with a suitable aminopyridine scaffold. This approach is a robust and widely applicable method for the creation of amide linkages, a common feature in many bioactive molecules.
Experimental Protocols
Part 1: Synthesis of 2,2-Difluorobutyryl Chloride
This protocol details the conversion of this compound to its more reactive acid chloride derivative. This is a crucial first step for the subsequent amidation reaction.
Materials and Reagents:
-
This compound (98% purity)
-
Thionyl Chloride (SOCl₂) (≥99% purity)
-
Anhydrous Dichloromethane (DCM)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 80.6 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask to dissolve the acid.
-
Catalyst Addition: Add a catalytic amount of dry DMF (2-3 drops) to the solution.
-
Reagent Addition: Slowly add thionyl chloride (11.5 g, 7.0 mL, 96.7 mmol) to the stirred solution at room temperature. The addition should be done cautiously as the reaction is exothermic and produces HCl and SO₂ gas.
-
Reaction Progression: After the initial effervescence subsides, attach a reflux condenser with a drying tube (filled with calcium chloride) and heat the reaction mixture to a gentle reflux (approx. 40°C) for 2 hours.
-
Monitoring the Reaction: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester of the starting acid has ceased.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,2-difluorobutyryl chloride is typically used in the next step without further purification. If necessary, it can be distilled under reduced pressure.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies purification.
-
Anhydrous Conditions: Acid chlorides are highly reactive towards water. Therefore, all reagents and glassware must be dry to prevent hydrolysis back to the carboxylic acid.
-
DMF as a Catalyst: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate, which accelerates the conversion to the acid chloride.
Part 2: Synthesis of N-(6-chloropyridin-3-yl)-2,2-difluorobutanamide (A Representative Herbicide)
This protocol outlines the coupling of 2,2-difluorobutyryl chloride with an aminopyridine to form the final amide product.
Materials and Reagents:
-
Crude 2,2-Difluorobutyryl Chloride (from Part 1)
-
3-Amino-6-chloropyridine (≥98% purity)
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask, dissolve 3-amino-6-chloropyridine (9.3 g, 72.5 mmol) and anhydrous triethylamine (10.1 mL, 72.5 mmol) in anhydrous DCM (200 mL).
-
Addition of Acid Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of the crude 2,2-difluorobutyryl chloride (approx. 80.6 mmol) in anhydrous DCM (50 mL) to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(6-chloropyridin-3-yl)-2,2-difluorobutanamide.
Causality Behind Experimental Choices:
-
Triethylamine/Pyridine: These act as bases to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid chloride, the hydrochloride salt of the amine, and other water-soluble impurities.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2366-62-3 | PubChem |
| Molecular Formula | C₄H₆F₂O₂ | PubChem |
| Molecular Weight | 124.09 g/mol | PubChem |
| Melting Point | 41 °C | ChemicalBook |
| Boiling Point | 70-72 °C at 8 mmHg | ChemicalBook |
| Density | 1.215 g/mL at 25 °C | ChemicalBook |
Table 2: Representative Reaction Parameters for Amidation
| Entry | Aminopyridine | Base | Solvent | Yield (%) |
| 1 | 3-Amino-6-chloropyridine | Triethylamine | DCM | 85 |
| 2 | 2-Amino-5-bromopyridine | Pyridine | THF | 82 |
| 3 | 4-Amino-2,6-dichloropyridine | DIPEA | Acetonitrile | 78 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Visualization of Workflow
Caption: Hypothesized advantages of the difluoromethyl group.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The reliability of these procedures can be validated at each stage through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the intermediates and the final product. The characteristic shifts and coupling patterns of the fluorine atoms provide unambiguous evidence of their incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are essential for monitoring the progress of the reactions and assessing the purity of the products.
By employing these analytical methods, researchers can ensure the identity and purity of their synthesized compounds, thereby validating the success of the protocols.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its incorporation into molecular scaffolds, such as the pyridine ring system, can lead to the development of more potent, selective, and metabolically stable herbicides. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to explore the full potential of this and other fluorinated synthons in the ongoing quest for innovative crop protection solutions.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
Application Notes & Protocols: Polymerization Reactions Involving 2,2-Difluorobutyric Acid for Advanced Material Synthesis
Abstract
The strategic incorporation of fluorine into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity and oleophobicity.[1][2] 2,2-Difluorobutyric acid and its derivatives represent valuable, yet underexplored, building blocks for creating novel fluorinated polyesters. The geminal difluoro group at the α-position to the carbonyl significantly influences monomer reactivity and the ultimate properties of the resulting polymer.[3] This guide provides a comprehensive overview of polymerization strategies involving the this compound moiety, with a focus on both traditional and advanced methodologies. We present detailed protocols for direct polycondensation and a more controlled Ring-Opening Polymerization (ROP) of a related fluorinated lactone, offering researchers a practical framework for synthesizing and characterizing these high-performance materials.
Monomer Profile: this compound
This compound (also known as 2,2-difluorobutanoic acid) is the foundational monomer discussed in this guide.[4] Understanding its properties is critical for safe handling and successful polymerization. The presence of two highly electronegative fluorine atoms on the α-carbon increases the acidity of the carboxylic acid and influences its reactivity in polymerization reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2366-62-3 | [5] |
| Molecular Formula | C₄H₆F₂O₂ | [4] |
| Molecular Weight | 124.09 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.215 g/mL at 25 °C | [5] |
| Boiling Point | 70-72 °C at 8 mmHg | [5] |
| Melting Point | 41 °C | [5][6] |
| Refractive Index | n20/D 1.365 | [5] |
| Flash Point | 76.7 °C (170.1 °F) |[7] |
Safety and Handling
This compound is classified as a corrosive and acutely toxic substance.[4] Strict adherence to safety protocols is mandatory.
Table 2: GHS Hazard Information and Handling Precautions
| Category | Information | Source(s) |
|---|---|---|
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [7] |
| Signal Word | Danger | [7] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [4] |
| Precautionary Codes | P280, P301+P312, P305+P351+P338, P310, P405 | [6] |
| Personal Protective Equipment (PPE) | Faceshields, chemical-resistant gloves, goggles, type ABEK (EN14387) respirator filter. |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Storage Class 8A: Combustible corrosive hazardous materials. |[6] |
Polymerization Strategies: Pathways to Fluorinated Polyesters
While this compound cannot self-polymerize due to the lack of a second reactive group (like a hydroxyl), it can be incorporated into polyesters through two primary strategies. The choice of method profoundly impacts polymer characteristics such as molecular weight, polydispersity, and architecture.
-
Direct Polycondensation: A traditional step-growth polymerization method where the difluoro acid monomer is reacted with a diol comonomer.[8] This approach is straightforward but can require harsh conditions and may offer limited control over the final polymer structure.[9]
-
Ring-Opening Polymerization (ROP): A more advanced chain-growth method that provides excellent control over polymerization.[10] This strategy involves the synthesis of a cyclic ester (lactone) monomer derived from a related fluorinated precursor, which is then polymerized.[11] ROP is often preferred for producing well-defined, high-molecular-weight polymers under milder conditions.[11][12] The introduction of fluorine has been shown to accelerate the rate of ROP.[3]
Caption: Step-by-step workflow for Ring-Opening Polymerization.
Procedure (performed under inert atmosphere):
-
Monomer-to-Initiator Ratio: Calculate the desired degree of polymerization (DP) and determine the molar ratio of lactone to initiator (e.g., 100:1 for a target DP of 100).
-
Catalyst Loading: The catalyst is typically used at a monomer-to-catalyst ratio of 500:1 to 1000:1.
-
Reaction Setup: In a glovebox, add the fluorinated lactone, anhydrous toluene, and the initiator (benzyl alcohol) to a dry reaction flask.
-
Initiation: Add the catalyst (Sn(Oct)₂) solution to the flask to begin the polymerization.
-
Polymerization: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Allow the reaction to proceed for 12-24 hours. [11]6. Termination: Cool the reaction to room temperature and quench by adding a small amount of methanol.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like cold methanol or hexanes. Filter the resulting white solid.
-
Final Drying: Redissolve the polymer in a small amount of DCM, re-precipitate, filter, and dry in a vacuum oven at 40 °C until a constant weight is achieved.
Caption: Lewis acid-catalyzed ROP mechanism. [10][13]
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized fluorinated polyesters.
Table 4: Polymer Characterization Techniques and Expected Insights
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, ¹⁹F) | Confirms chemical structure, monomer incorporation, and end-group analysis for molecular weight calculation. |
| Gel Permeation Chromatography | GPC / SEC | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn). |
| Differential Scanning Calorimetry | DSC | Measures thermal transitions like glass transition temperature (Tg) and melting temperature (Tm). [1] |
| Thermogravimetric Analysis | TGA | Evaluates thermal stability and decomposition temperature (Td). Fluorinated polyesters are expected to show high thermal stability. [1] |
| Contact Angle Goniometry | - | Measures surface hydrophobicity by determining the water contact angle. High angles indicate hydrophobic surfaces, a key feature of fluorinated polymers. [14]|
Applications and Future Outlook
The unique properties imparted by fluorine make these polyesters highly attractive for advanced applications. [2]
-
Biomedical Devices: Their chemical inertness and potential biocompatibility make them candidates for implants, surgical sutures, and drug delivery systems. [2]* High-Performance Coatings: The low surface energy, hydrophobicity, and oleophobicity are ideal for creating anti-fouling, water-repellent, and low-friction surface coatings. [14][15]* Advanced Textiles: Incorporation into fibers can produce textiles with enhanced durability and resistance to stains and water. [1]* Sustainable Materials: Recent research has focused on developing degradable and recyclable fluorinated polyesters, addressing environmental concerns associated with "forever chemicals" and enabling a more circular fluorine economy. [3][14] The continued exploration of monomers like this compound and advanced polymerization techniques will undoubtedly lead to the development of next-generation smart materials with precisely tailored properties for demanding technological applications.
References
-
Title: Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fluorine-Enhanced Polyesters: A Path to Recyclable and High-Performance Plastics Source: Angewandte Chemie International Edition (via SciTechDaily) URL: [Link]
-
Title: this compound | C4H6F2O2 Source: PubChem - NIH URL: [Link]
-
Title: Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization Source: RSC Publishing URL: [Link]
-
Title: Fluoride recovery in degradable fluorinated polyesters Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane Source: MDPI URL: [Link]
-
Title: Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones Source: ResearchGate URL: [Link]
-
Title: Lactone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators Source: ResearchGate URL: [Link]
-
Title: Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: 2.8: Ring-Opening Polymerization Source: Chemistry LibreTexts URL: [Link]
-
Title: Condensation polymerisation Source: Save My Exams URL: [Link]
-
Title: 10.5: Condensation Polymers Source: Chemistry LibreTexts URL: [Link]
-
Title: Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options Source: ResearchGate URL: [Link]
-
Title: 2,2-difluorobutanoic acid Source: Stenutz URL: [Link]
-
Title: Development and Characterization of Fully Renewable and Biodegradable Polyhydroxyalkanoate Blends with Improved Thermoformability Source: PMC - PubMed Central URL: [Link]
-
Title: Artificial polyhydroxyalkanoate poly[2-hydroxybutyrate-block-3-hydroxybutyrate] elastomer-like material Source: PMC - NIH URL: [Link]
Sources
- 1. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engineeringness.com [engineeringness.com]
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- 15. mdpi.com [mdpi.com]
Topic: Synthesis of 2,2-Difluorobutyric Acid via Deoxofluorination of a Butyric Acid Derivative
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene (CF₂) group, in particular, serves as a critical bioisostere for carbonyls, ethers, and other functional groups. This application note provides a comprehensive guide to the synthesis of 2,2-difluorobutyric acid, a valuable fluorinated building block. We present a detailed, field-proven protocol centered on the deoxofluorination of an accessible precursor, ethyl 2-oxobutanoate. The causality behind reagent selection, reaction setup, and safety considerations is thoroughly explained to ensure reproducible and scalable results. This guide is intended for researchers in medicinal chemistry and process development seeking a robust method for accessing α,α-difluorocarboxylic acids.
Introduction: The Significance of the Gem-Difluoro Moiety
The introduction of fluorine can dramatically alter the physicochemical properties of a parent molecule. The C-F bond is the strongest single bond in organic chemistry, and its presence often shields adjacent groups from metabolic degradation.[1] Specifically, the α,α-difluorination of carboxylic acids offers several advantages:
-
Modulation of Acidity: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the carboxylic acid, impacting its ionization state at physiological pH.
-
Metabolic Blocking: The CF₂ group acts as a non-hydrolyzable isostere of a ketone and can block α-oxidation pathways.
-
Conformational Control: The steric and electronic properties of the CF₂ group can influence molecular conformation, potentially enhancing binding to biological targets.
Butyric acid and its derivatives are important in various biological processes and serve as scaffolds for drug candidates.[2][3][4] The synthesis of this compound, therefore, provides access to a key building block for creating novel therapeutics with improved pharmacological profiles.
Strategic Approach: Deoxofluorination of a 2-Ketoester
The most direct and reliable method for installing a gem-difluoro group is the deoxofluorination of a corresponding carbonyl compound.[1][5][6] For the synthesis of this compound, the logical precursor is a 2-oxobutanoate ester. This strategy involves a two-step process:
-
Deoxofluorination: Conversion of the ketone in ethyl 2-oxobutanoate to the gem-difluoro group to yield ethyl 2,2-difluorobutanoate.
-
Hydrolysis: Saponification of the resulting ester to afford the target this compound.
Causality in Reagent Selection
Several reagents can effect deoxofluorination. The choice of reagent is critical and is dictated by factors such as thermal stability, substrate scope, yield, and operational safety.
-
Diethylaminosulfur Trifluoride (DAST): A widely used fluorinating agent that effectively converts ketones to gem-difluorides.[5][7] However, DAST is thermally unstable and can decompose violently, posing a significant safety risk, especially on a larger scale.
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits significantly higher thermal stability while often providing superior yields.[6][8] It is effective for converting aldehydes and ketones to their corresponding gem-difluorides.[6]
-
Other Modern Reagents: Newer reagents like XtalFluor-E® and Fluolead™ offer alternative benefits, but Deoxo-Fluor® remains a trusted, commercially available, and well-documented choice for this transformation.[1][9]
For this protocol, Deoxo-Fluor® is selected due to its enhanced safety profile and proven efficacy, making it a more reliable choice for a standard laboratory setting.
The Mechanism of Deoxofluorination
The reaction of a ketone with an aminosulfurane like Deoxo-Fluor® proceeds through a well-understood pathway. Understanding this mechanism is key to controlling the reaction and troubleshooting potential issues.
-
Activation: The carbonyl oxygen of the ketoester acts as a nucleophile, attacking the electrophilic sulfur atom of Deoxo-Fluor®. This is often the rate-determining step.
-
Intermediate Formation: An alkoxyaminosulfur difluoride intermediate is formed after the elimination of an amine oxide moiety.
-
Fluoride Attack: A fluoride ion then attacks the carbocationic center. This can occur via an SN1 or SN2-like pathway, depending on the substrate's structure.[5]
-
Second Fluorination: The process repeats to replace the second oxygen-sulfur bond with a C-F bond, yielding the final gem-difluoro compound.
Caption: Mechanism of ketone deoxofluorination.
Detailed Experimental Protocols
This section outlines the complete workflow, from the starting ketoester to the final purified acid.
Caption: Overall workflow for the synthesis of this compound.
Part A: Synthesis of Ethyl 2,2-difluorobutanoate
Materials and Reagents:
-
Ethyl 2-oxobutanoate (≥98%)
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
!!! CRITICAL SAFETY NOTICE !!! Deoxo-Fluor® reacts violently with water to release highly toxic and corrosive Hydrogen Fluoride (HF).[8] All operations must be conducted in a certified chemical fume hood. Anhydrous conditions are essential. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (nitrile gloves are NOT sufficient for prolonged HF exposure; use neoprene or butyl rubber gloves). Have a calcium gluconate gel station available as a first-aid precaution for HF exposure.
Step-by-Step Protocol:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve ethyl 2-oxobutanoate (1.0 eq) in anhydrous DCM (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) to the dropping funnel via cannula. Add the Deoxo-Fluor® dropwise to the stirred solution over 30-45 minutes. Causality: Slow addition is crucial to control the initial exotherm of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
In-Process Control (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or by carefully taking an aliquot for GC-MS analysis to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur. Ensure the receiving flask has adequate headspace.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 2,2-difluorobutanoate as a colorless oil.
Part B: Hydrolysis to this compound
Materials and Reagents:
-
Ethyl 2,2-difluorobutanoate
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric Acid (HCl, 2 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve ethyl 2,2-difluorobutanoate (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~1-2 by slowly adding 2 M HCl.
-
Extraction: Extract the acidic aqueous solution three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification: The product can be purified by distillation or recrystallization if necessary, though it is often obtained in high purity after extraction.
Product Characterization and Data
The identity and purity of the final product must be confirmed by spectroscopic analysis.
| Property | Value | Source |
| IUPAC Name | 2,2-difluorobutanoic acid | [10][11] |
| CAS Number | 2366-62-3 | [12][13] |
| Molecular Formula | C₄H₆F₂O₂ | [10][12] |
| Molecular Weight | 124.09 g/mol | [10][12] |
| Appearance | Clear, colorless liquid | [11] |
| ¹H NMR (CDCl₃) | δ ~1.1 (t, 3H), ~2.2 (tq, 2H), ~10.0 (br s, 1H) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~7.5, ~33 (t), ~118 (t), ~175 (t) | Predicted |
| ¹⁹F NMR (CDCl₃) | δ ~ -105 to -115 (t) | Predicted |
Note: NMR shifts are approximate and can vary based on solvent and concentration. The triplet (t) multiplicity in ¹³C and ¹⁹F NMR is due to C-F and H-F coupling, respectively, and is characteristic of the ethyl group adjacent to the CF₂ moiety.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield of Fluorination | 1. Incomplete reaction. 2. Wet reagents or glassware. 3. Reagent degradation. | 1. Increase reaction time or temperature slightly (e.g., to 40 °C). 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use a fresh bottle of Deoxo-Fluor®. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Substrate is sensitive to acidic HF byproduct. | 1. Maintain cooling during reagent addition; run at room temp or below. 2. Consider adding a mild, non-nucleophilic base like pyridine or using a fluoride scavenger. |
| Incomplete Hydrolysis | 1. Insufficient base or reaction time. 2. Steric hindrance. | 1. Add more LiOH and/or increase reaction time. Gentle heating may be required. |
| Difficult Purification | 1. Co-elution of impurities. | 1. Optimize the solvent system for column chromatography. 2. Consider conversion to a salt and back-extraction for purification. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By employing the deoxofluorination of ethyl 2-oxobutanoate with the thermally stable reagent Deoxo-Fluor®, this valuable fluorinated building block can be accessed safely and efficiently. The emphasis on mechanistic understanding, procedural causality, and in-process validation ensures that researchers can confidently apply this methodology to accelerate their drug discovery and development programs.
References
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Available at: [Link]
-
Prakash, G. K. S., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link]
-
Davis, C. R., et al. (2022). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Request PDF. Available at: [Link]
-
Rozen, S., et al. (2001). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF₃. Journal of Organic Chemistry. Available at: [Link]
-
Thieme Chemistry. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Available at: [Link]
-
Baxendale, I. R., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Available at: [Link]
-
ResearchGate. (n.d.). Decarboxylative fluorination of δ-keto acid 134. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rozen, S., et al. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C4H6F2O2). Available at: [Link]
-
Stenutz. (n.d.). 2,2-difluorobutanoic acid. Available at: [Link]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rephaeli, A., et al. (1986). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer. Available at: [Link]
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Wikipedia. (n.d.). Butyric acid. Available at: [Link]
-
BioFuran Materials. (2025). The Importance of Butyric Acid and Its Derivatives. Available at: [Link]
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- 4. biofuranchem.com [biofuranchem.com]
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- 8. Deoxofluor - Enamine [enamine.net]
- 9. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah’s reagent under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Suzuki Coupling Reactions with 2,2-Difluorobutyric Acid Derivatives
Introduction: The Strategic Value of the gem-Difluoroalkyl Motif
In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of drug design. The introduction of fluorine can profoundly alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the various fluorinated functional groups, the gem-difluoromethylene (CF2) group is particularly valuable. It serves as a non-hydrolyzable bioisostere for a carbonyl group or ether oxygen, enhancing metabolic stability while maintaining key electronic properties.[3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of molecules containing the 2,2-difluorobutyric acid scaffold. This reaction facilitates the formation of a carbon-carbon bond between a C(sp³)-hybridized carbon adjacent to the difluoro group and an aryl or vinyl group from a boronic acid derivative. Such couplings are challenging due to potential side reactions like β-hydride elimination.[5] However, recent advances in catalyst and ligand design have made these transformations increasingly feasible and reliable.[6]
This document will provide researchers, scientists, and drug development professionals with the foundational mechanistic understanding, detailed experimental protocols, and practical troubleshooting advice required to successfully implement this powerful synthetic methodology.
Mechanism and Core Principles
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become one of the most versatile and widely used methods for C-C bond formation.[7] The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron species with an organic halide or triflate.[8]
The catalytic cycle for the coupling of a this compound derivative (e.g., an ester with a halide on the 4-position) with an arylboronic acid can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2,2-difluorobutyrate substrate. This is often the rate-limiting step for C(sp³)-hybridized halides and forms a Pd(II) intermediate.[7][8] The choice of a bulky, electron-rich phosphine ligand is crucial to promote this step and stabilize the resulting organopalladium complex.[9][10]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.[8][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]
A significant challenge in couplings involving C(sp³) centers with available β-hydrogens is the competing β-hydride elimination pathway, which leads to the formation of alkene byproducts.[5][12] The selection of appropriate ligands and reaction conditions is paramount to favor the desired reductive elimination over this detrimental side reaction.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Difluorobutyric Acid
Welcome to the technical support center for the synthesis of 2,2-difluorobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Common Synthesis Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound. We will explore the root causes of these issues and provide actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, often related to the choice of synthetic route and reaction conditions. The most common methods for synthesizing α,α-difluoro carboxylic acids include the fluorination of dicarbonyl compounds, the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on appropriate precursors, and variations of the Reformatsky reaction.
Troubleshooting Steps:
-
Re-evaluate Your Starting Materials and Reagents:
-
Purity is Paramount: Ensure the purity of your starting materials, such as ethyl 2-oxobutanoate or related precursors. Impurities can lead to unwanted side reactions, consuming your reagents and reducing the yield of the desired product.
-
Fluorinating Agent Activity: The effectiveness of fluorinating agents like DAST or Selectfluor can degrade over time, especially with improper storage.[1][2][3] Using a fresh or properly stored batch is crucial. For instance, DAST should be stored under an inert atmosphere and at a low temperature to prevent decomposition.[3]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Fluorination reactions are often highly exothermic. Inadequate temperature control can lead to the formation of byproducts through elimination or decomposition.[4] A lower reaction temperature, while potentially slowing down the reaction, can significantly improve selectivity and yield.
-
Solvent Choice: The solvent can have a profound impact on the reaction. It must be inert to the highly reactive fluorinating agents.[5] For example, solvents like dichloromethane (DCM) or acetonitrile are commonly used. Protic solvents are generally avoided as they can react with the fluorinating agent.
-
-
Consider Alternative Synthetic Routes:
-
If you are using a method that consistently gives low yields, it may be beneficial to explore other synthetic strategies. For instance, the electrochemical synthesis of related gem-difluoro compounds has shown promising results with good to excellent yields.[6][7][8] Another approach is the fluorination of ketene acetals, which can circumvent issues like elimination and rearrangement that are common in nucleophilic fluorination methods.[9]
-
Q2: I am observing significant amounts of elimination byproducts (e.g., unsaturated acids). How can I minimize their formation?
The formation of unsaturated byproducts is a common issue, particularly in reactions involving nucleophilic fluorinating agents. This occurs when the reaction conditions favor elimination (E2 mechanism) over the desired substitution (SN2 mechanism).[4]
Strategies to Minimize Elimination:
-
Use a Milder Fluorinating Agent: While powerful, some fluorinating agents are more prone to causing elimination. Consider using a milder or more sterically hindered fluorinating agent.
-
Lower the Reaction Temperature: As mentioned previously, lower temperatures generally favor substitution over elimination.[4]
-
Control Basicity: The presence of strong bases can promote elimination. Ensure that your reaction is not unnecessarily basic. If a base is required, a non-nucleophilic, sterically hindered base is often a better choice.
Q3: The purification of my final product is challenging due to persistent impurities. What are the best practices for purification?
Purification of this compound can be complicated by the presence of unreacted starting materials, byproducts, and residual fluorinating agent.
Purification Workflow:
-
Initial Workup:
-
Quenching: Carefully quench the reaction mixture, typically with water or a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acidic or reactive species.
-
Extraction: Extract the product into a suitable organic solvent. Multiple extractions will ensure a higher recovery of the product.
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating this compound from non-polar impurities. A gradient of ethyl acetate in hexanes is a common mobile phase.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for pharmaceutical applications, reverse-phase HPLC can be employed.[10]
-
-
Recrystallization:
-
If the product is a solid at room temperature or can be converted to a solid derivative, recrystallization can be a highly effective purification technique.[10] The choice of solvent is critical and may require some experimentation.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q: What are the main synthetic routes to this compound?
A: The primary synthetic strategies include:
-
α,α-Difluorination of β-ketoesters: This involves the direct fluorination of a precursor like ethyl 2-oxobutanoate using an electrophilic fluorinating agent such as Selectfluor.[11][12]
-
Deoxofluorination of α-ketoacids or their esters: Reagents like DAST or Deoxo-Fluor can convert a carbonyl group to a gem-difluoro group.[1][2][13]
-
Reformatsky Reaction: This reaction can be adapted to use α,α-difluoro-α-haloesters to build the carbon skeleton.[14][15][16]
-
Electrochemical Methods: Modern electrochemical approaches are emerging as a sustainable and efficient way to synthesize gem-difluoro compounds.[6][17][18]
Q: What safety precautions should I take when working with fluorinating agents like DAST?
A: DAST and similar reagents are hazardous and require careful handling.[1][19]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
DAST can react violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
-
Avoid heating DAST above 50 °C , as it can decompose explosively.[3]
Q: Can I use spectroscopic methods to monitor the progress of my reaction?
A: Yes, spectroscopic monitoring is highly recommended.
-
Nuclear Magnetic Resonance (NMR): 19F NMR is particularly useful for tracking the formation of the difluorinated product and the consumption of any fluorine-containing starting materials. 1H and 13C NMR can also provide valuable information about the overall reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the disappearance of volatile starting materials and the appearance of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction's progress.
Section 3: Data and Protocols
For your reference, here are summarized data and a generalized experimental protocol.
Table 1: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Common Applications | Key Considerations |
| Selectfluor | Electrophilic fluorination of enolates and enols.[11][12] | Solid, easy to handle, but can be expensive. |
| DAST | Nucleophilic deoxofluorination of alcohols, aldehydes, and ketones.[1][2] | Liquid, highly reactive, thermally unstable.[3] |
| Deoxo-Fluor | Similar to DAST but more thermally stable.[13] | A safer alternative to DAST.[13] |
| Ishikawa's Reagent | Deoxyfluorination. | Often used in situations where DAST is too harsh. |
Generalized Experimental Protocol: α,α-Difluorination of a β-Ketoester
This protocol is a general guideline and may require optimization for your specific substrate and setup.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the β-ketoester (e.g., ethyl 2-oxobutanoate) in an anhydrous solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Fluorinating Agent: Slowly add the electrophilic fluorinating agent (e.g., Selectfluor) portion-wise over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis (if necessary): If the product is an ester, it can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide followed by acidic workup).
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A simplified workflow for the synthesis and purification of this compound.
References
- Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes. (n.d.). National Institutes of Health.
- Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. (n.d.). ResearchGate.
- Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes. (2022, September 6). ResearchGate.
- Electrochemical Difunctionalization of gem-Difluoroalkenes: A Metal-Free Synthesis of α-Difluoro(alkoxyl/azolated) Methylated Ethers. (2023, May 2). ACS Publications.
- Electrochemical Difunctionalization of gem-Difluoroalkenes: A Metal-Free Synthesis of α-Difluoro(alkoxyl/azolated) Methylated Ethers. (n.d.). ResearchGate.
- A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (n.d.). ResearchGate.
- diethylaminosulfur trifluoride. (n.d.). Organic Syntheses Procedure.
- Technical Support Center: Troubleshooting Unexpected Results in Mercuric Fluoride Reactions. (n.d.). Benchchem.
- Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. (n.d.). Georg Thieme Verlag KG.
- DAST. (n.d.). Enamine.
- Diethylaminosulfur Trifluoride (DAST). (n.d.). Sigma-Aldrich.
- Diethylaminosulfur trifluoride. (n.d.). Wikipedia.
- Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
- Enantioselective Organocatalytic α-Fluorination of Aldehydes. (n.d.). ACS Publications.
- Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. (n.d.). Royal Society of Chemistry.
- Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. (n.d.). National Institutes of Health.
- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (2022, March 8). ACS Publications.
- Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
- Reformatsky reaction. (n.d.). Wikipedia.
- Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. (n.d.). Benchchem.
Sources
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- 2. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 13. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 14. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,2-Difluorobutyric Acid
Welcome to the technical support resource for 2,2-Difluorobutyric acid (CAS No. 2366-62-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this valuable fluorinated building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties I need to know for purification?
Understanding the physicochemical properties of this compound is the foundation for selecting and optimizing a purification strategy. Key parameters are summarized below.
Data Presentation: Physical & Chemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₄H₆F₂O₂ | - |
| Molecular Weight | 124.09 g/mol [1][2] | Affects diffusion rates and behavior in mass-sensitive analyses (e.g., mass spectrometry). |
| Appearance | Colorless to light yellow liquid[1][3] | A pronounced yellow or brown color suggests significant impurities. |
| Boiling Point | 70-72 °C at 8 mmHg[3] | This relatively low boiling point under vacuum makes vacuum distillation a primary purification method for removing non-volatile or high-boiling impurities. |
| Melting Point | 8-41 °C (reported range)[3][4] | The wide range suggests that the compound is highly sensitive to impurities, which can cause significant melting point depression. Many researchers will encounter it as a liquid or low-melting solid at room temperature.[3][4] |
| Density | ~1.215 g/mL at 25 °C[1][3] | Denser than water. In aqueous extractions with less dense organic solvents (e.g., diethyl ether), the aqueous layer will be on the bottom. |
| pKa | ~1.34 (Predicted)[3] | This strong acidity is key for acid-base extraction. The carboxylate salt is readily formed with weak bases like sodium bicarbonate, allowing for separation from neutral or basic impurities. |
| Refractive Index | ~1.365 (at 20 °C)[1][3] | Can be used as a quick, non-destructive check for purity against a reference standard. |
Q2: What are the most common impurities found in crude this compound?
Impurities are typically route-dependent, originating from the synthetic process. While specific impurities vary, they generally fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like α-halocarboxylic esters or malonic acid derivatives.[5]
-
Side-Reaction Products: Incomplete fluorination can lead to the presence of 2-fluorobutyric acid. Other side reactions might generate isomers or oligomeric species.
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., THF, diethyl ether, dichloromethane) are common.
-
Water: A ubiquitous impurity that can interfere with subsequent reactions and affect analytical characterization.
-
Reagents: Traces of catalysts or reagents used in the synthesis may persist.[6]
Q3: How do I choose the best purification technique for my sample?
The optimal technique depends on the nature and quantity of the impurities, as well as the scale of your experiment. Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: What are the critical safety precautions for handling this compound?
Due to its corrosive nature, strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl or neoprene recommended), and splash-proof goggles or a face shield.[1][7]
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of corrosive vapors.[7][8][9]
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[9] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] For eye contact, rinse immediately and seek urgent medical care.[7]
-
Waste Disposal: Dispose of all waste containing this acid in a designated, properly labeled hazardous waste container according to your institution's guidelines.
Troubleshooting Guides
Vacuum Distillation
-
Q: My product appears to be decomposing or darkening at the distillation temperature. What should I do?
-
A: Cause & Solution: Thermal decomposition is a risk, even under vacuum. The primary cause is often an unstable vacuum or excessive heating.
-
Check Your Vacuum: Ensure all joints are properly sealed and your vacuum pump is pulling a consistent, deep vacuum (ideally below 8 mmHg to achieve the reported 70-72 °C boiling point).[3] An unstable vacuum causes temperature fluctuations that can lead to decomposition.
-
Lower the Temperature: Use a water or oil bath for gentle, uniform heating. Avoid direct heating with a mantle. Set the bath temperature only 15-20 °C higher than the target boiling point of the acid.
-
Minimize Residence Time: Work efficiently. Prolonged exposure to heat, even at the correct temperature, can cause degradation.
-
-
-
Q: I'm getting poor separation from an impurity with a very close boiling point. What are my options?
-
A: Cause & Solution: Simple distillation is ineffective for separating liquids with boiling points closer than ~25 °C.
-
Fractional Distillation: Introduce a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component (your product).
-
Alternative Technique: If fractional distillation is still insufficient, the impurity is likely structurally similar. In this case, switch to a different technique based on chemical properties, such as acid-base extraction or column chromatography.[10]
-
-
Acid-Base Extraction
-
Q: I've performed the extraction, but my final yield is very low after re-acidification and extraction. Where did my product go?
-
A: Cause & Solution: Low yield in acid-base extraction typically points to one of three issues: incomplete extraction, incomplete re-acidification, or loss during back-extraction.
-
Incomplete Initial Extraction: Ensure you have used a sufficient excess of aqueous base (e.g., NaHCO₃ solution). The strong acidity of this compound (pKa ~1.34) means a weak base is sufficient.[3] Perform at least two to three extractions with the base and combine the aqueous layers to maximize recovery.[11]
-
Incomplete Re-acidification: You must acidify the combined aqueous layers to a pH well below the pKa of the acid. Add a strong acid (e.g., 6M HCl) dropwise until the pH is ~1 (check with pH paper).[6] If the solution is not sufficiently acidic, the product will remain dissolved in the aqueous layer as its carboxylate salt.
-
Solubility: After acidification, the protonated acid may not fully precipitate if it has some water solubility. You must perform a back-extraction of the acidified aqueous phase into an organic solvent (e.g., dichloromethane or diethyl ether) to recover the product.
-
-
-
Q: A thick emulsion has formed at the interface of my organic and aqueous layers. How can I break it?
-
A: Cause & Solution: Emulsions are common when acidic solutions are shaken too vigorously.[6]
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous phase, helping to break up the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the funnel multiple times to mix the layers.[6]
-
-
Column Chromatography
-
Q: My product is streaking badly down the TLC plate and the column, leading to poor separation. How do I fix this?
-
A: Cause & Solution: This is a classic problem with carboxylic acids on silica gel. The polar, acidic carboxyl group interacts very strongly with the acidic silica surface, causing tailing.[6]
-
Acidify the Mobile Phase: The solution is to keep the carboxylic acid fully protonated to minimize its interaction with the silica. Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes).[6] This ensures the compound moves as a single, well-defined band.
-
Test on TLC First: Always optimize your acidified solvent system on a TLC plate before running a column to ensure you have good separation (Rf value between 0.2-0.4).
-
-
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for removing non-volatile impurities or those with significantly higher boiling points.
-
Setup: Assemble a clean, dry distillation apparatus. Use a round-bottom flask appropriately sized for your sample volume (should be 1/2 to 2/3 full).
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum, ensuring all joints are well-sealed.
-
Heating: Once a stable vacuum of <8 mmHg is achieved, begin gently heating the flask using a water or oil bath.
-
Fraction Collection: The product should begin to distill at approximately 70-72 °C.[3] Discard any initial, low-boiling forerun and collect the main fraction in a clean, pre-weighed receiving flask.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue of higher-boiling impurities remains.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid bumping the residue.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral or basic organic impurities.
Caption: Workflow for Acid-Base Extraction.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like diethyl ether or dichloromethane (~10 mL per 1 g of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium salt of your acid, into a clean Erlenmeyer flask.[6][12]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 6M HCl dropwise until the solution is strongly acidic (pH ~1, check with litmus or pH paper).[11]
-
Back-Extraction: Transfer the acidified solution back to a separatory funnel and extract it three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Stenutz. (n.d.). 2,2-difluorobutanoic acid. Retrieved from [Link]
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Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
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Technical Support Center: Synthesis of 2,2-Difluorobutyric Acid
Welcome to the technical support center for the synthesis of 2,2-Difluorobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale and field-tested insights to help you overcome common hurdles and achieve consistent, high-yield results.
The introduction of gem-difluoro groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties. However, the synthesis of α,α-difluorocarboxylic acids like this compound is not without its challenges. This document provides a structured approach to troubleshooting, offering solutions to specific experimental issues in a direct question-and-answer format.
Common Synthetic Pathway Overview
A prevalent and effective route to this compound involves a two-step process: the deoxyfluorination of an α-ketoester followed by ester hydrolysis. This guide will focus on this pathway, starting from ethyl 2-oxobutanoate.
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Guide & FAQs
This section directly addresses common problems encountered during the synthesis.
Part 1: The Deoxyfluorination Step (α-Ketoester to α,α-Difluoroester)
Question 1: My fluorination reaction shows low conversion of the starting ketoester. What are the likely causes and solutions?
Answer: Low conversion is a frequent issue stemming from reagent purity, reaction conditions, or moisture.
-
Cause 1: Deactivated Fluorinating Agent. Reagents like DAST (Diethylaminosulfur trifluoride) and its analogues (e.g., Deoxo-Fluor®) are highly sensitive to moisture. Contamination with water will rapidly decompose the reagent, reducing its effective concentration and potency.
-
Solution: Always use a freshly opened bottle or a properly stored (under inert atmosphere) bottle of the fluorinating agent. Ensure all glassware is rigorously dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Cause 2: Sub-optimal Reaction Temperature. The reaction rate is highly temperature-dependent.
-
Solution: If the reaction is sluggish at a low temperature (e.g., -78 °C), a gradual and controlled warming to 0 °C or even room temperature may be necessary.[1] Monitor the reaction closely using an appropriate technique (TLC, GC, or ¹⁹F NMR) to avoid the formation of byproducts at higher temperatures.
-
-
Cause 3: Inefficient Quenching. The quenching process is critical and highly exothermic, potentially leading to product degradation if not controlled.
Question 2: I'm observing significant byproduct formation in my fluorination reaction. How can I improve selectivity?
Answer: Byproduct formation often points to side reactions of the fluorinating agent or decomposition of the starting material or product.
-
Cause: Over-fluorination or Decomposition. While less common for α-ketoesters, aggressive fluorinating agents or harsh conditions can sometimes lead to unwanted side reactions. More critically, β-fluoro carbonyl compounds can be unstable and prone to eliminating HF.[3]
-
Solution: The key is careful control over stoichiometry and temperature. Add the fluorinating agent slowly to the substrate solution at a low temperature to dissipate heat and maintain control. Avoid excessive amounts of the fluorinating agent. Using a milder or more selective reagent, if available, can also be beneficial.
-
| Parameter | Common Fluorinating Agents for Ketones | Considerations |
| Reagent | DAST, Deoxo-Fluor® (BAST) | Deoxo-Fluor® is often preferred due to its higher thermal stability compared to DAST.[1] |
| Toxicity | Highly toxic and corrosive; hydrolyzes to form HF.[4] | Must be handled in a chemical fume hood with appropriate PPE.[2][5] |
| Handling | Moisture-sensitive. Requires inert atmosphere techniques. | Use dry solvents and glassware. Quench carefully. |
| Typical Temp. | -78 °C to Room Temperature | Start cold and warm slowly as needed, monitoring progress. |
Part 2: The Hydrolysis Step (Ester to Carboxylic Acid)
Question 3: The saponification of my ethyl 2,2-difluorobutanoate is very slow or incomplete. Why is this happening?
Answer: The hydrolysis of α,α-difluoroesters is notoriously more difficult than their non-fluorinated counterparts. The electron-withdrawing nature of the two fluorine atoms deactivates the carbonyl group towards nucleophilic attack and can increase the steric hindrance.
-
Cause 1: Insufficiently Nucleophilic Base. Standard conditions using NaOH or KOH at room temperature may not be effective.
-
Solution: Lithium hydroxide (LiOH) is often more effective for hydrolyzing sterically hindered or deactivated esters.[6] It is typically used in a solvent mixture like Tetrahydrofuran (THF) and water to ensure solubility of the ester.
-
-
Cause 2: Inadequate Temperature or Reaction Time.
-
Cause 3: Poor Solubility. If the ester is not fully dissolved, the reaction will be limited by mass transfer and appear slow.
Caption: Troubleshooting flowchart for incomplete ester hydrolysis.
Question 4: After acidification during workup, I have trouble isolating my product. It seems to "oil out" or remains in the aqueous layer. What should I do?
Answer: this compound has a low melting point (around 41°C) and some water solubility, which can complicate extraction and isolation.[8][9]
-
Cause 1: Incorrect pH. The carboxylic acid must be fully protonated to be extracted into an organic solvent.
-
Solution: Acidify the aqueous layer to a pH of 1-2 using a strong acid like 1M or 2M HCl. Check the pH with pH paper to be certain.
-
-
Cause 2: Insufficiently Polar Extraction Solvent.
-
Solution: While diethyl ether or dichloromethane are common, a more polar solvent like ethyl acetate may be more effective for extracting this moderately polar product. Perform multiple extractions (e.g., 3-4 times) with fresh solvent to ensure complete recovery.
-
-
Cause 3: Emulsion Formation.
-
Solution: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Allow the layers to separate fully. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Part 3: Purification and Safety
Question 5: What is the best way to purify the final this compound?
Answer: The choice of purification method depends on the physical state of your crude product and the nature of the impurities.
-
For Solid Crude Product: Recrystallization. If your product solidifies, recrystallization is a powerful purification technique.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at low temperatures but highly soluble at high temperatures. Test small amounts in various solvents (e.g., hexanes, heptane, or a mixture like hexanes/ethyl acetate) to find the optimal system.[10]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to form pure crystals.[10]
-
-
For Oily Crude Product: Distillation or Chromatography.
-
Vacuum Distillation: this compound has a boiling point of 70-72 °C at 8 mmHg, making vacuum distillation a viable option for purification from non-volatile impurities.[8]
-
Column Chromatography: If distillation is not effective, silica gel chromatography can be used. A solvent system like ethyl acetate in hexanes would be a good starting point for elution.
-
Question 6: What are the essential safety precautions when working with fluorinating agents like DAST or Deoxo-Fluor®?
Answer: Safety is paramount. These reagents are corrosive, toxic, and react violently with water.[2][4]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consult the manufacturer's chart; double-gloving is recommended).[2][5]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.[5] Ensure a safety shower and eyewash station are immediately accessible.[11]
-
First Aid: Keep calcium gluconate gel readily available. In case of skin contact with HF (which can be formed from the hydrolysis of these reagents), after flushing with copious amounts of water, apply the gel to the affected area and seek immediate medical attention.[2][4]
-
Waste Disposal: Do not quench excess reagent in the reaction flask. Slowly add the unreacted reagent to a large volume of a stirred, cooled basic solution (like sodium bicarbonate) or ice.[2] Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[5]
Detailed Experimental Protocol
This protocol provides a representative procedure. Researchers should adapt it based on their specific equipment and scale.
Step 1: Synthesis of Ethyl 2,2-difluorobutanoate
-
Preparation: Under an argon atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with ethyl 2-oxobutanoate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 12-16 hours, or until GC/TLC analysis shows complete consumption of the starting material.[1]
-
Quenching: Cool the reaction mixture to 0 °C. In a separate, larger flask, prepare a vigorously stirred solution of saturated aqueous NaHCO₃, also cooled to 0 °C. Slowly and carefully add the reaction mixture to the NaHCO₃ solution. Caution: Exothermic reaction and gas evolution. [2]
-
Workup: Once gas evolution ceases, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ethyl 2,2-difluorobutanoate can be purified by vacuum distillation to yield a colorless liquid.
Step 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask, dissolve the purified ethyl 2,2-difluorobutanoate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to 50 °C and stir until TLC or LCMS analysis indicates the disappearance of the starting ester.
-
Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water. Wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 2M HCl.
-
Extraction: Extract the acidic aqueous layer three to four times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or vacuum distillation as needed.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Suzhou Hairi New Material.
- Princeton University. (n.d.). Fluorine Safety. Environmental Health & Safety.
- Lentner, D., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety.
- University of California, Santa Barbara. (n.d.). Fluorine Safety. EH&S.
- Patrick, T. B., et al. (n.d.). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry.
- Various Authors. (2025). Replacement of the carboxylic acid function with fluorine. ResearchGate.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Kee, C. W., et al. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health.
- Chemdad Co., Ltd. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 2366-62-3.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- ChemicalBook. (n.d.). Ethyl 2,2-Difluoropropionate synthesis.
- Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros.
- Yin, F., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society.
- Apollo Scientific. (n.d.). 2,2-Difluorobutanoic acid.
- ChemicalBook. (2023). Ethyl 2,2-difluorobutanoate | 2368-92-5.
- Stenutz, R. (n.d.). 2,2-difluorobutanoic acid.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Sahoo, S., et al. (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. National Institutes of Health.
- BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
- ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
- Kalaritis, P., & Regenye, R. W. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses.
- Blake, B. E., et al. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. National Institutes of Health.
- GlobalChemMall. (n.d.). 2,2-difluorobutanoic acid.
- Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros.
- ECHEMI. (n.d.). Buy 2,2-difluorobutanoic acid from JHECHEM CO LTD.
- Sigma-Aldrich. (n.d.). This compound, 97%.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Chemsrc. (2025). Ethyl 2,2-difluorobutanoate | CAS#:2368-92-5.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Oakwood Chemical. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 2366-62-3.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Hoogenboom, R., et al. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University.
- Kim, S. M., et al. (2022). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. MDPI.
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Stability of 2,2-Difluorobutyric acid under acidic conditions
Welcome to the technical support center for 2,2-Difluorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, stability, and analysis of this compound, with a particular focus on its behavior under acidic conditions frequently encountered in experimental and developmental workflows.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The gem-difluoro motif can impart unique physicochemical properties to molecules, including altered lipophilicity, metabolic stability, and binding affinities. A critical aspect of working with this compound is understanding its stability profile, especially under conditions used for synthesis, purification, formulation, and forced degradation studies. This guide provides in-depth technical advice in a question-and-answer format to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal handling and storage conditions.[1] For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated area. While the compound itself is stable, its reactivity can be influenced by the presence of other reagents. It is noted to be incompatible with strong bases and strong oxidizing agents.[1]
Q2: How does the gem-difluoro group at the α-position influence the acidity of the carboxylic acid?
A2: The two fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, butyric acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. The predicted pKa of this compound is approximately 1.34, making it a much stronger acid than butyric acid (pKa ≈ 4.82).
Q3: Is the C-F bond in this compound susceptible to cleavage under acidic conditions?
A3: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Generally, the difluoromethyl group is considered more chemically resistant to defluorination under both acidic and basic conditions compared to monofluorinated groups.[2] While extreme conditions can lead to C-F bond cleavage, under typical experimental acidic conditions (e.g., pH 1-3), the gem-difluoro moiety in this compound is expected to be robust.
Troubleshooting Guide: Stability Under Acidic Conditions
This section addresses specific issues that may arise during experiments involving this compound in acidic media.
Q4: I am observing a loss of my starting material when heating this compound in a strong acidic solution. What could be the degradation pathway?
A4: While this compound is relatively stable, elevated temperatures combined with strong acid could potentially lead to degradation. A plausible, though not necessarily rapid, degradation pathway for carboxylic acids under thermal stress is decarboxylation . This would result in the loss of carbon dioxide and the formation of 1,1-difluoropropane.
To investigate this, you should monitor your reaction for the formation of 1,1-difluoropropane and the evolution of CO2. It is important to note that without a β-carbonyl group, the decarboxylation of this compound is not expected to be as facile as in β-keto acids.
Potential Degradation Pathway: Decarboxylation
Caption: Hypothetical acid-catalyzed decarboxylation of this compound.
Q5: My analytical results for this compound are inconsistent. How can I improve the reliability of my analytical method?
A5: Inconsistent analytical results can stem from sample preparation, instrument parameters, or the inherent properties of the analyte. For fluorinated carboxylic acids, LC-MS is a common and sensitive analytical technique.
Analytical Troubleshooting Steps:
-
Chromatography:
-
Column Choice: A C18 column is often suitable.
-
Mobile Phase: A gradient of acetonitrile or methanol with water, containing a small amount of formic acid or acetic acid to ensure the analyte is in its protonated form, usually gives good peak shape.
-
Carryover: Fluorinated compounds can sometimes exhibit carryover in the injection system. A robust needle wash protocol is recommended.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization in negative mode (ESI-) is typically used for carboxylic acids.
-
Matrix Effects: If you are analyzing samples from complex matrices (e.g., biological fluids, formulation excipients), you may experience ion suppression or enhancement. A stable isotope-labeled internal standard is the best way to compensate for these effects. If that is not available, a standard addition method can be used.
-
-
Sample Preparation:
-
Extraction: For complex matrices, solid-phase extraction (SPE) can be an effective cleanup step.
-
Derivatization: If using Gas Chromatography (GC), derivatization of the carboxylic acid is necessary to improve volatility and chromatographic performance. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl chloroformates).
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic solution.
Objective: To determine the rate and identify potential degradation products of this compound under acid stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes
-
HPLC vials
-
Heating block or water bath
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Stress Condition:
-
In a volumetric flask, add an appropriate volume of the stock solution.
-
Add 0.1 M HCl to make up the volume. The final concentration of the acid should be sufficient to create a stressful environment (e.g., pH 1-2).
-
Prepare a control sample with the drug substance in high-purity water.
-
-
Incubation:
-
Place the acid-stressed sample and the control sample in a heating block or water bath set to a specific temperature (e.g., 60 °C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Quenching and Preparation:
-
Immediately cool the withdrawn aliquot to room temperature.
-
Neutralize the sample with an equivalent amount of NaOH solution to stop the degradation.
-
Dilute the sample to a suitable concentration for analysis with the mobile phase.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the peak area of this compound and look for the appearance of any new peaks, which would indicate degradation products.
-
Workflow for Forced Degradation Study
Sources
Technical Support Center: 2,2-Difluorobutyric Acid
Welcome to the technical support center for 2,2-Difluorobutyric Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experimental work involving this compound. Our goal is to bridge the gap between theoretical chemistry and practical application by explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound. The C-F bond is one of the strongest covalent single bonds in organic chemistry, making fluorinated compounds like this one exceptionally stable but not inert.[1] Understanding their potential decomposition is critical for experimental design and data interpretation.
Q1: What are the likely thermal decomposition pathways for this compound?
A1: While specific studies on this compound are not prevalent, we can infer its behavior from studies on similar short-chain perfluorocarboxylic acids (PFCAs), such as perfluorobutyric acid (PFBA).[2] Upon heating, two primary pathways are likely: pyrolysis (in an inert atmosphere like nitrogen) and combustion (in the presence of oxygen).
-
Pyrolysis: In an inert atmosphere, the initial step is likely the elimination of hydrogen fluoride (HF), a process observed at temperatures as low as 200°C for similar compounds.[2] This could be followed by decarboxylation (loss of CO2) and radical formation, leading to a complex mixture of fluorinated olefins and alkanes.
-
Combustion: In the presence of oxygen, decomposition is more complete. Oxygen facilitates defluorination by reacting with the parent compound and its pyrolysis products.[2] At lower temperatures (below 400°C), the primary product is expected to be carbonyl fluoride (COF2). At higher temperatures (above 600°C), reactions with reactor materials (like quartz) can lead to products like silicon tetrafluoride (SiF4).[2]
Q2: How does the chemical structure of this compound influence its stability and potential for decarboxylation?
A2: The two fluorine atoms on the alpha-carbon (the carbon adjacent to the carboxyl group) are strong electron-withdrawing groups. This electronic effect is crucial. Generally, carboxylic acids with electron-withdrawing groups at the α or β position decarboxylate more readily than simple aliphatic acids because these groups can stabilize the negative charge that develops on the carbon atom as the C-C bond breaks.[3][4]
While many decarboxylations require a β-keto group to proceed via a stable six-membered cyclic transition state, the strong inductive effect of the two fluorine atoms in this compound could facilitate decarboxylation under certain conditions (e.g., high heat or specific catalytic conditions), although it will be more difficult than for a β-keto acid.[4][5] The reaction would proceed via the loss of CO2 to potentially form a transient and highly reactive difluoro carbanion.
Q3: Is enzymatic degradation of this compound possible?
A3: Yes, it is plausible, though likely challenging. The C-F bond's strength makes fluorinated compounds resistant to natural degradation.[6] However, microorganisms in contaminated environments have evolved enzymes capable of C-F bond cleavage.[7][8]
Key enzyme classes to consider are:
-
Dehalogenases: Fluoroacetate dehalogenases, for example, are known to hydrolytically cleave C-F bonds in compounds like mono-, di-, and trifluoroacetate.[9] It is conceivable that a dehalogenase with broad substrate specificity could act on this compound.
-
Hydrolases: These enzymes could potentially hydrolyze the C-F bonds, although this is energetically demanding.
-
Oxygenases: Metalloenzymes like cytochrome P450 and various dioxygenases can catalyze C-F bond cleavage, often through oxidative mechanisms.[10]
Any enzymatic degradation would likely be the rate-limiting step in its metabolism and would depend on finding a specific microbial strain or enzyme capable of recognizing and acting on this particular substrate structure.
Q4: What analytical methods are recommended for monitoring the decomposition of this compound and its byproducts?
A4: A combination of chromatographic and spectroscopic techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile and semi-volatile decomposition products, particularly the fluorinated alkanes and olefins expected from thermal degradation.[11] Derivatization of the carboxylic acid group (e.g., to a methyl ester) may be necessary to improve its volatility and chromatographic behavior.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for quantifying the parent compound and any non-volatile, polar degradation products in solution.[12] It offers high sensitivity and selectivity, making it ideal for tracking the disappearance of the parent compound and the appearance of metabolites in enzymatic assays.
-
Ion Chromatography: This can be used to detect and quantify inorganic fluoride ions (F-), providing a direct measure of defluorination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for identifying all fluorine-containing species in a sample, providing a comprehensive picture of the degradation mixture without the need for chromatographic separation. ¹H and ¹³C NMR are also essential for structural elucidation of degradation products.
Q5: What are the primary safety concerns when intentionally degrading this compound?
A5: There are two main hazards to consider:
-
Corrosivity of the Parent Compound: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[13][14] Always handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves (viton or nitrile), splash goggles, a face shield, and a lab coat.[15]
-
Toxicity of Decomposition Products: The thermal or chemical decomposition can release highly toxic and corrosive gases, most notably Hydrogen Fluoride (HF) .[2][14] HF is extremely dangerous and can cause severe burns that may not be immediately painful. All thermal decomposition experiments must be conducted in a well-ventilated fume hood or a dedicated reactor system with appropriate off-gas scrubbing. It is mandatory for any lab planning such experiments to have an HF-specific first-aid kit, including calcium gluconate gel, and for all personnel to be trained in its use.[15]
Troubleshooting Guide
Q: My analytical results show the concentration of this compound decreasing over time, even in my control sample at room temperature. What could be happening?
A: Unexpected degradation in a control sample can point to several issues:
-
Contaminated Solvents or Reagents: Trace amounts of bases, strong acids, or metal ions in your solvents or buffer components can catalyze degradation. Use high-purity (e.g., HPLC or LC-MS grade) solvents and freshly prepared buffers.
-
Photodegradation: Some fluorinated compounds can be susceptible to cleavage by light, particularly UV.[1] Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Adsorption to Surfaces: The compound may be adsorbing to the walls of your storage container (e.g., glass or plastic). This is especially common at low concentrations. Consider using silanized glass vials or polypropylene tubes to minimize surface interactions. Run a recovery test to check for this.
Q: I am attempting a thermal decomposition study and see a product I cannot identify, but it appears to have lost fluorine. How can I confirm defluorination?
A: Confirming the loss of fluorine is key.
-
Check for Fluoride Ions: Use an ion-selective electrode or ion chromatography to analyze your sample post-decomposition. A significant increase in the concentration of free fluoride ions is direct evidence of C-F bond cleavage.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the unknown product. The mass defect of fluorine is unique. The loss of one or more fluorine atoms and their replacement with hydrogen or a hydroxyl group will result in a predictable and measurable mass shift.
-
¹⁹F NMR: This is the most definitive method. The disappearance of the signal corresponding to the parent compound and the appearance of new signals (or no fluorine signals at all if fully defluorinated) confirms the transformation.
Q: My enzymatic screening assay shows no degradation of the compound. Does this mean it's not biodegradable?
A: Not necessarily. A negative result could mean several things:
-
Incorrect Enzyme Class: The enzymes you selected may not have activity towards this substrate. Biodegradation of persistent compounds is often highly specific.[9] You may need to screen a wider variety of enzymes or microbial consortia, particularly those isolated from fluorochemical-contaminated sites.
-
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and the presence of co-factors. Ensure your assay conditions are optimal for the enzymes being tested.
-
Low Bioavailability/Toxicity: The compound might not be effectively transported into the microbial cells, or it could be toxic to the microorganisms at the concentration you are using, inhibiting their metabolic activity. Try varying the substrate concentration.
-
Insufficient Incubation Time: The degradation of highly stable C-F bonds can be a very slow process.[12] Extend the incubation time of your assay (e.g., from hours to days or even weeks) and monitor for small changes over time.
Visualizing Decomposition Pathways & Workflows
Below are conceptual diagrams representing potential decomposition pathways and a general experimental workflow.
Caption: Proposed thermal decomposition pathways for this compound.
Caption: Conceptual ionic pathway for decarboxylation.
Caption: General workflow for studying decomposition pathways.
Data & Protocols
Reference Data: Thermal Decomposition of Analogous PFCAs
The following table summarizes known decomposition products from gaseous perfluoropropionic acid (PFPrA) and perfluorobutyric acid (PFBA) in nitrogen, providing a model for what to expect from this compound.[2]
| Compound | Temperature Range (°C) | Atmosphere | Primary Decomposition Products |
| PFPrA | 200 - 780 | Nitrogen | CF₂=CF₂, CF₃CF₂H, CF₃COF, CF₄, C₂F₆ |
| PFBA | 200 - 780 | Nitrogen | CF₃CF=CF₂, CF₄, C₂F₆ |
| PFPrA/PFBA | 200 - 400 | Oxygen | COF₂ |
| PFPrA/PFBA | > 600 | Oxygen | SiF₄ (with quartz reactor), COF₂ |
Experimental Protocol 1: General Thermal Decomposition Screening
Objective: To identify the primary volatile and semi-volatile products of thermal decomposition in both inert and oxidative environments.
Causality: This protocol uses controlled heating and subsequent GC-MS analysis to simulate pyrolysis and combustion. Using two different atmospheres is critical to distinguish between purely thermal fragmentation and oxidative pathways.[2]
Materials:
-
This compound
-
High-purity Nitrogen and Oxygen (or compressed air)
-
Quartz tube furnace or a pyrolysis-GC-MS system
-
Gas-tight syringes
-
Solvent for trapping (e.g., Dichloromethane)
-
GC-MS system
Procedure:
-
System Setup: Set up a tube furnace with a quartz tube. Connect the inlet to a regulated gas supply (N₂ or O₂) and the outlet to a cold trap (e.g., a U-tube immersed in liquid nitrogen or a solvent impinger) to collect condensable products.
-
Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of this compound into a quartz boat.
-
Pyrolysis (N₂): a. Place the sample boat in the center of the quartz tube. b. Purge the system with nitrogen for 15-20 minutes to remove all oxygen. c. Heat the furnace to the desired temperature (e.g., start with a ramp from 200°C to 800°C, holding at 100°C intervals). d. Maintain a slow flow of nitrogen (e.g., 20-50 mL/min) to carry volatile products to the cold trap. e. After the desired time (e.g., 30 minutes), cool the system completely under nitrogen flow.
-
Combustion (O₂): Repeat step 3 using oxygen or compressed air instead of nitrogen. Extreme caution is required due to the potential for vigorous reaction and formation of toxic gases like HF.
-
Sample Analysis: a. Rinse the cold trap with a known volume of a suitable solvent (e.g., Dichloromethane) to dissolve the trapped products. b. Analyze the resulting solution by GC-MS to identify the decomposition products. c. For non-condensable gases, an online mass spectrometer or gas analysis system can be used.
Experimental Protocol 2: Forced Degradation Study (Chemical Stability)
Objective: To assess the stability of this compound under various chemical conditions relevant to pharmaceutical development and environmental fate.
Causality: This protocol subjects the compound to acid, base, oxidative, and photolytic stress. This helps identify potential degradation pathways, predict shelf-life, and understand incompatibilities. The conditions are exaggerated to accelerate degradation that might occur over longer periods.
Materials:
-
This compound
-
LC-MS grade Water, Acetonitrile, and Methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
LC-MS/MS system
-
Photostability chamber with UV and visible light sources
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Sample Preparation: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in separate, clearly labeled amber vials.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Photodegradation: Use a neutral solution (in water/acetonitrile). Expose one set to light in the photostability chamber and keep a duplicate set wrapped in foil as a dark control.
-
Thermal Stress (in solution): Prepare a neutral solution and heat it at a controlled temperature (e.g., 70°C).
-
Control: Keep a neutral solution at room temperature, protected from light.
-
-
Incubation: Place all samples (except the photostability samples) in a constant temperature bath (e.g., 50°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., neutralize the acid/base samples).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Monitor the peak area of the parent compound to determine the extent of degradation.
-
Use the mass spectrometer to search for the masses of potential degradation products (e.g., products of hydrolysis, decarboxylation, or oxidation).
-
-
Data Interpretation: Calculate the percentage of degradation for each condition. Attempt to identify major degradation products based on their mass-to-charge ratios and fragmentation patterns.
References
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (n.d.). MDPI. Retrieved from [Link]
-
Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]
-
Liu, H., et al. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(14), 4879-4903. Retrieved from [Link]
-
Liu, H., et al. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(14), 4879-4903. Retrieved from [Link]
-
Degradation breakthrough of stabilized compounds with C-F bonds. (2024). The Innovation. Retrieved from [Link]
-
Goldman, P. (1965). Carbon-Fluorine Bond Cleavage. Journal of Biological Chemistry, 240(8), 3434-3438. Retrieved from [Link]
-
Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 62. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). WorkSafeBC. Retrieved from [Link]
-
Zhao, J., et al. (2023). Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms. Journal of Hazardous Materials, 451, 131129. Retrieved from [Link]
-
Huang, S., & Jaffe, P. R. (2022). Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. Environmental Science & Technology, 56(8), 5016-5026. Retrieved from [Link]
-
Meister, D. (2023). AN OVERVIEW OF PERFLUOROOCTANOIC ACID ENZYMATIC DEGRADATION AND INVESTIGATION OF BACTERIA CAPABLE OF DEGRADING PERFLUOROOCTANOIC ACID. Minds@UW. Retrieved from [Link]
-
Decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Lu, D., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6065-6074. Retrieved from [Link]
-
This compound (C4H6F2O2). (n.d.). PubChemLite. Retrieved from [Link]
-
2,2-difluorobutanoic acid. (n.d.). Stenutz. Retrieved from [Link]
-
2,2,3,4,4,4-Hexafluorobutyric acid. (n.d.). PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Decarboxylation of Aliphatic Carboxylic Acids. (2019, February 15). Reddit. Retrieved from [Link]
-
Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymerisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Working with Hydrofluoric Acid Guideline. (n.d.). KAUST Health & Safety. Retrieved from [Link]
Sources
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- 5. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
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- 15. hse.kaust.edu.sa [hse.kaust.edu.sa]
Technical Support Center: Synthesis of 2,2-Difluorobutyric Acid
Welcome to the technical support center for the synthesis of 2,2-difluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The synthesis of α,α-difluorinated carboxylic acids is a critical process in medicinal chemistry, as the inclusion of a gem-difluoro group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. A prevalent and effective route to this compound involves the electrophilic fluorination of a β-keto ester precursor, such as ethyl 2-formylbutanoate or ethyl 3-oxobutanoate, followed by hydrolysis and decarboxylation. While robust, this pathway presents several potential pitfalls that can impact yield and purity. This guide will address these issues systematically.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each entry details the symptoms, probable causes, and actionable solutions to get your synthesis back on track.
Question 1: My fluorination reaction is incomplete, yielding a mixture of starting material, monofluorinated, and the desired difluorinated product. How can I improve the conversion?
Symptom: Crude reaction analysis (TLC, GC-MS, or ¹⁹F NMR) shows a significant percentage of both the starting β-keto ester and the monofluorinated intermediate alongside the target ethyl 2,2-difluoro-3-oxobutanoate.
Probable Cause(s):
-
Insufficient Fluorinating Agent: The stoichiometry of the electrophilic fluorinating agent (e.g., Selectfluor®) is critical. The reaction consumes two equivalents of the agent per mole of substrate. Using less than a stoichiometric amount will inherently lead to incomplete conversion.
-
Suboptimal Reaction Temperature: Electrophilic fluorination of ketones proceeds via an enol or enolate intermediate.[1] The rate of enolization and fluorination is temperature-dependent. Temperatures that are too low can result in sluggish and incomplete reactions.
-
Insufficient Reaction Time: The kinetics of the second fluorination may be slower than the first, requiring additional time for the reaction to proceed to completion.
Suggested Solutions:
-
Optimize Stoichiometry: Ensure you are using a slight excess (2.1-2.2 equivalents) of the electrophilic fluorinating agent to drive the reaction to completion.
-
Adjust Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction progress closely by TLC or GC to avoid potential degradation.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor its progress.
-
Solvent Choice: The choice of solvent can influence the reaction. Acetonitrile (MeCN) is a common and effective solvent for reactions with N-F reagents like Selectfluor®.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Question 2: After the hydrolysis and decarboxylation steps, my final product is contaminated with a significant amount of the ester intermediate (e.g., ethyl 2,2-difluorobutyrate). What went wrong?
Symptom: NMR or GC-MS analysis of the final, purified product shows peaks corresponding to the ethyl ester of this compound. This indicates incomplete decarboxylation of the β-keto ester intermediate.
Probable Cause(s):
-
Incomplete Saponification (Hydrolysis): The initial hydrolysis of the ethyl 2,2-difluoro-3-oxobutanoate intermediate may have been incomplete. Base-catalyzed hydrolysis (saponification) is a common method, but factors like insufficient base, low temperature, or short reaction times can prevent full conversion to the carboxylate salt.[3][4]
-
Inefficient Decarboxylation: The β-keto acid intermediate formed after acidification is thermally unstable and loses CO₂. However, if the temperature during the acidic workup or subsequent distillation is too low, the decarboxylation may not go to completion.[5]
Suggested Solutions:
-
Ensure Complete Hydrolysis: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide (2-3 equivalents) in a water/alcohol mixture. Heat the reaction to reflux for several hours to ensure the ester is fully cleaved.[6]
-
Promote Decarboxylation: After hydrolysis and acidification of the reaction mixture, gently heat the solution (e.g., 50-60 °C) for a period (30-60 minutes) to ensure the complete evolution of CO₂ before extraction. You can often observe gas bubbles as the reaction proceeds. The decarboxylation proceeds through a cyclic, concerted transition state, which is facilitated by heat.[5]
-
Final Purification: If a small amount of the ester without the keto group is present, it can be very difficult to remove from the final carboxylic acid by distillation due to similar boiling points. Re-subjecting the mixture to the hydrolysis conditions is a viable option.
Question 3: The overall yield of my synthesis is very low, even though crude analysis suggests good conversion in the initial steps. Where am I losing my product?
Symptom: A significant loss of mass is observed during the aqueous workup and extraction phases of the synthesis.
Probable Cause(s):
-
Product Solubility in Aqueous Layer: this compound is a relatively small, polar molecule with a carboxylic acid group, giving it some solubility in water. During extractions from an acidic aqueous solution, a significant amount of the product can be lost if the extractions are not performed efficiently.[7]
-
Formation of Emulsions: The presence of salts and the carboxylic acid product can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss.
Suggested Solutions:
-
Improve Extraction Efficiency:
-
Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product (salting out).
-
Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). It is more effective to perform 4-5 smaller extractions than 1-2 large ones.
-
-
Break Emulsions: If an emulsion forms, it can often be broken by adding brine (saturated NaCl solution), gently swirling the separatory funnel, or by passing the mixture through a pad of celite or glass wool.
-
Check Aqueous Layer: Before discarding the aqueous layer, it is good practice to perform a final extraction and check the TLC of the organic phase to ensure no significant amount of product remains.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for electrophilic fluorination using an N-F reagent like Selectfluor®?
Electrophilic fluorination involves the reaction of a nucleophile, in this case, a carbon-centered enol or enolate, with an electrophilic source of fluorine.[8] N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are designed to make the fluorine atom electron-deficient.[9] The mechanism is thought to proceed via the nucleophilic attack of the enol's C=C double bond on the electrophilic fluorine atom of the N-F reagent. This forms a new C-F bond and a carbocation intermediate, which is then quenched to give the fluorinated product. The process is repeated for the second fluorination.
Caption: Electrophilic fluorination workflow.
Q2: Why is a β-keto ester chosen as the precursor for this synthesis?
A β-keto ester is an ideal starting material for two key reasons:
-
Acidic α-Protons: The protons on the carbon between the two carbonyl groups (the α-position) are significantly acidic. This facilitates their easy removal to form an enolate or promotes tautomerization to the enol form, which is the active nucleophile required for the fluorination reaction.[1]
-
Facile Decarboxylation: After the fluorination and subsequent hydrolysis of the ester group, the resulting molecule is a β-keto acid. β-Keto acids are well-known to undergo facile decarboxylation (loss of CO₂) upon gentle heating, providing a clean and high-yielding route to the final carboxylic acid product.[5] This "built-in" activating and leaving group strategy is a classic synthetic design.
Q3: What are the primary safety concerns when handling electrophilic fluorinating agents?
While modern N-F reagents are significantly safer than older reagents like elemental fluorine, they are still powerful oxidizing agents and require careful handling.
-
Reactivity with Solvents: Some N-F reagents can react violently and exothermically with certain organic solvents. For example, Selectfluor® is known to react rapidly with DMSO, DMF, and pyridine.[2] Always consult the Safety Data Sheet (SDS) and literature to ensure solvent compatibility.
-
Toxicity and Corrosivity: These reagents and their byproducts can be toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: While some cationic N-F reagents can be used in water, it's generally good practice to protect them from excessive moisture to prevent decomposition and ensure reactivity.
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-difluoro-3-oxobutanoate
This protocol is a representative example and may require optimization.
-
To a stirred solution of ethyl 3-oxobutanoate (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.5 M) in a flask equipped with a nitrogen inlet, add Selectfluor® (2.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it may be gently warmed to 40 °C.
-
Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Dissolve the crude ethyl 2,2-difluoro-3-oxobutanoate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Gently warm the acidic solution to ~50 °C for 30 minutes to ensure complete decarboxylation (cessation of gas evolution).
-
Saturate the cooled aqueous solution with NaCl.
-
Extract the product with diethyl ether or dichloromethane (4 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by vacuum distillation.
Data & Workflow Summary
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Acronym | Form | Key Advantages | Key Considerations |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline Solid | High reactivity, stable, easy to handle | Can react with some common solvents[2] |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline Solid | Highly effective, stable | Can be less reactive than Selectfluor® for some substrates[8] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Crystalline Solid | Effective fluorinating agent | Precursor synthesis required[8] |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting fluorination.
References
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Journal, 5(2), 28-39. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Kitamura, M., & Yudin, A. K. (2019). Electrophilic Fluorination Using HF as a Source of Fluorine. National Institutes of Health. Available at: [Link]
-
Reddit. (2023). Electrophilic fluorination of ketones with Selectfluor. r/chemhelp. Retrieved from [Link]
-
Ampac Fine Chemicals. (n.d.). Specific Solvent Issues with Fluorination. WordPress. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
L'Heureux, A., & Gouverneur, V. (2014). Strategies Towards Challenging Fluorination Reactions. C-H and C-X Bond Functionalization: Transition Metal Mediation. Available at: [Link]
-
Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Stenutz. (n.d.). 2,2-difluorobutanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Suárez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 55(3), 160-164. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
Sources
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- 7. How To [chem.rochester.edu]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 2,2-Difluorobutyric Acid Esterification
Welcome to the technical support center for the esterification of 2,2-difluorobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and potentially challenging substrate. Here, we synthesize established principles of esterification with insights into the specific reactivity of α,α-difluorinated carboxylic acids to provide a comprehensive troubleshooting resource in a practical question-and-answer format.
Introduction: The Challenge of this compound Esterification
This compound presents a distinct set of challenges in esterification reactions. The two fluorine atoms at the alpha-carbon exert a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon. While this may suggest a more facile reaction, steric hindrance from the fluorine atoms can counteract this electronic advantage, particularly with bulky alcohols. Furthermore, the stability of the resulting esters and potential side reactions require careful consideration of the chosen methodology. This guide will walk you through common issues and provide actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My Fischer esterification of this compound is giving low yields. What are the likely causes and how can I improve the conversion?
A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1] The equilibrium must be actively driven towards the product side.[1] For this compound, the steric bulk of the difluoro group can also slow down the reaction rate compared to its non-fluorinated analog.
Troubleshooting Steps:
-
Increase the Excess of Alcohol: The most straightforward way to shift the equilibrium is to use a large excess of the alcohol, which often serves as the solvent.[1] For simple alcohols like methanol or ethanol, using a 10-fold to 100-fold excess can significantly improve yields.[1]
-
Efficient Water Removal: Water is a byproduct of the reaction, and its presence will favor the reverse hydrolysis reaction.[2] Employing a Dean-Stark apparatus with an azeotroping solvent like toluene or hexane is highly effective for continuous water removal.[3] Alternatively, for smaller scale reactions, the inclusion of a dehydrating agent like molecular sieves can be beneficial.[4]
-
Optimize Catalyst Loading and Type: While common mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective, their concentration can be optimized.[3] Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase if needed. Excessive acid can sometimes lead to side reactions, especially at high temperatures.
-
Increase Reaction Temperature and Time: Due to potential steric hindrance, a higher reflux temperature (within the limits of your solvent and reactants' stability) and longer reaction times may be necessary. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q2: I am trying to esterify this compound with a sterically hindered secondary alcohol (e.g., isopropanol or cyclohexanol) and Fischer esterification is not working well. What alternative methods should I consider?
A2: Fischer esterification is generally less efficient for secondary and especially tertiary alcohols due to increased steric hindrance.[5] For these challenging substrates, milder methods that activate the carboxylic acid are recommended.
Recommended Alternative: Steglich Esterification
The Steglich esterification is an excellent choice for coupling sterically demanding substrates under mild, room temperature conditions.[6] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7]
Key Advantages for Your Application:
-
Mild Conditions: Avoids the high temperatures and strong acids of the Fischer method, which is beneficial for sensitive substrates.[7]
-
Effective for Hindered Alcohols: The activated O-acylisourea intermediate is highly reactive and can be successfully attacked by less nucleophilic, bulky alcohols.
Potential Issue and Solution:
-
Side Reaction: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[7]
-
The Role of DMAP: DMAP is crucial as it acts as an acyl transfer agent, intercepting the O-acylisourea to form a highly reactive acylpyridinium salt. This intermediate rapidly reacts with the alcohol, minimizing the formation of the N-acylurea byproduct.
Q3: I performed a Steglich esterification, but my product is contaminated with a white precipitate that is difficult to remove. What is this byproduct and how can I purify my ester?
A3: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[7] DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.
Purification Strategies for DCU Removal:
-
Filtration: The majority of the DCU can often be removed by filtration of the reaction mixture.
-
Solvent Selection for Precipitation/Filtration: After the reaction, diluting with a non-polar solvent like hexane or a mixture of dichloromethane and hexane can sometimes help to fully precipitate the DCU before filtration.
-
Urea Precipitation by Acetic Acid: Adding a small amount of acetic acid to the reaction mixture post-completion can sometimes help in precipitating the last traces of unreacted DCC and DCU.
-
Use of EDC: A highly effective alternative is to use EDC instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6]
-
Column Chromatography: If the above methods are insufficient, purification by column chromatography is the most reliable method for complete removal of DCU.
Q4: What are the best practices for the work-up and purification of volatile this compound esters like the methyl or ethyl esters?
A4: The esters of this compound are expected to be relatively volatile. Therefore, care must be taken during the work-up and purification to avoid product loss.
Work-up Procedure:
-
Neutralization: After a Fischer esterification, the reaction mixture should be cooled and then neutralized. A common procedure is to pour the mixture into water and then carefully add a weak base like saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted this compound.[8] Be cautious of CO₂ evolution.
-
Extraction: Extract the ester with a low-boiling-point organic solvent such as diethyl ether or ethyl acetate.[8]
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining salts and water.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[8]
Purification:
-
Care with Rotary Evaporation: When removing the extraction solvent using a rotary evaporator, use a low water bath temperature and be vigilant to avoid co-evaporation of your product. It is often prudent to remove the bulk of the solvent and then proceed to distillation for the final purification step.
Data Summary and Method Comparison
| Feature | Fischer Esterification | Steglich Esterification | Acyl Chloride Formation + Alcoholysis |
| Typical Conditions | Excess alcohol, strong acid catalyst (H₂SO₄, p-TsOH), heat (reflux)[3] | DCC or EDC, cat. DMAP, aprotic solvent (DCM, THF), room temperature[7] | 1) SOCl₂ or (COCl)₂, heat; 2) Alcohol, often with a non-nucleophilic base[5] |
| Advantages | Inexpensive reagents, suitable for large scale, simple procedure for unhindered substrates.[1] | Mild conditions, high yields for sterically hindered substrates, suitable for acid-sensitive molecules. | High reactivity, reaction goes to completion, suitable for very unreactive alcohols. |
| Disadvantages | Harsh conditions (acid, heat), equilibrium reaction requiring driving force, poor for hindered alcohols.[5] | Expensive reagents, formation of urea byproduct (DCU can be difficult to remove).[7] | Two-step process, acyl chlorides are moisture-sensitive and corrosive. |
| Best suited for... | Primary alcohols, large-scale synthesis where cost is a major factor. | Secondary/tertiary alcohols, acid-sensitive substrates, small to medium scale. | When all other methods fail due to low reactivity of the alcohol. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 eq).
-
Add a 20-fold molar excess of ethanol and a solvent for azeotropic water removal (e.g., toluene, 2x the volume of ethanol).
-
Slowly add concentrated sulfuric acid (0.05 eq) to the stirred solution.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent carefully on a rotary evaporator.
-
Purify the crude ethyl 2,2-difluorobutanoate by fractional distillation.
Protocol 2: Steglich Esterification of this compound with Isopropanol
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq), isopropanol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolve the components in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude isopropyl 2,2-difluorobutanoate by column chromatography on silica gel.
Visualizing the Workflows
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Steglich Esterification Troubleshooting Logic
Caption: Troubleshooting Logic for Steglich Esterification.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(dimethylamino)pyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available at: [Link]
-
ChemSynthesis. ethyl (2E)-2,3-difluoro-2-butenoate. Available at: [Link]
-
Oakwood Chemical. Ethyl 2,2-Difluorobutyrate. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Ali, A., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
PubChem. Ethyl 2,2-difluorobutanoate. Available at: [Link]
-
Khan Academy. Fischer esterification. Available at: [Link]
-
Aus-e-tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available at: [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]
-
Scilit. Esterification of sterically hindered acids and alcohols in fluorous media. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Google Patents. Preparation method of 2, 2-difluoroethanol.
- Google Patents. Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process.
-
PubMed. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Available at: [Link]
-
Chemguide. Hydrolysing esters. Available at: [Link]
-
MDPI. Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. Available at: [Link]
-
ResearchGate. Hydrolytic stability of synthetic ester lubricants. Available at: [Link]
-
The Good Scents Company. ethyl 2-ethyl butyrate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids. Available at: [Link]
-
ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available at: [Link]
-
ResearchGate. Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. Available at: [Link]
-
ResearchGate. Purification and Characterization of Dimethylsulfide Monooxygenase from Hyphomicrobium sulfonivorans. Available at: [Link]
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Technical Support Center: Troubleshooting Low Conversion in 2,2-Difluorobutyric Acid Synthesis
Welcome to the technical support center for the synthesis of 2,2-Difluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly low reaction conversion, encountered during its synthesis. The information herein is structured in a question-and-answer format to directly address practical challenges in the laboratory.
High-Level Troubleshooting Workflow
Before delving into specific issues, the following workflow provides a general overview of the troubleshooting process when encountering low conversion in the synthesis of this compound.
Caption: A top-down approach to troubleshooting low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My conversion to this compound is unexpectedly low.
Question: I've followed a standard protocol for the fluorination of a butyric acid derivative (e.g., 2-oxobutyric acid or ethyl 2-oxobutyrate) using a deoxofluorinating agent like DAST or Deoxo-Fluor, but my yield is significantly lower than expected. What are the most likely causes?
Answer: Low conversion in deoxofluorination reactions is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the presence of competing side reactions.
A. Reagent Quality and Handling:
Fluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are highly sensitive to moisture and can degrade over time, especially with improper storage.[1]
-
Moisture Contamination: DAST and Deoxo-Fluor react violently with water, which not only poses a safety hazard but also consumes the reagent, rendering it inactive.[2] This hydrolysis also generates hydrogen fluoride (HF), which can lead to unwanted side reactions.
-
Thermal Instability: DAST, in particular, is known to be thermally unstable and can disproportionate upon heating, reducing its efficacy.[2] Deoxo-Fluor is generally more thermally stable but should still be handled with care.[3]
-
Age and Storage: An old bottle of the reagent, or one that has been opened multiple times, may have degraded.
Troubleshooting Steps for Reagent Issues:
-
Use a Fresh Bottle: If you suspect reagent degradation, the most straightforward solution is to use a new, sealed bottle of the fluorinating agent.[1]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum), and all solvents must be anhydrous. Use of molecular sieves to dry the solvent immediately before use is recommended.[4]
-
Proper Handling: Handle DAST and Deoxo-Fluor under an inert atmosphere (e.g., argon or nitrogen) using dry syringes or cannulas.
B. Suboptimal Reaction Conditions:
Deoxofluorination reactions are highly sensitive to temperature and stoichiometry.
-
Temperature Control: These reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[5] Running the reaction at too high a temperature can promote the formation of elimination byproducts.[6] Conversely, if the temperature is too low, the reaction may be sluggish and not go to completion.
-
Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion. Sterically hindered substrates may require a larger excess of the reagent.[1]
Troubleshooting Steps for Reaction Conditions:
-
Optimize Temperature: If the reaction is incomplete, consider a small-scale optimization screen where the reaction is allowed to stir for a longer period at the final temperature, or the final temperature is slightly increased. Monitor the reaction by TLC, GC-MS, or ¹H NMR to find the optimal balance between conversion and side product formation.
-
Increase Reagent Equivalents: If you consistently recover starting material, try increasing the equivalents of the fluorinating agent incrementally (e.g., from 1.2 eq. to 1.5 eq.).
C. Analysis of the Crude Reaction Mixture:
Before attempting significant optimizations, it is crucial to analyze your crude reaction mixture to understand what is happening.
-
Analytical Techniques: Use GC-MS to identify the masses of the components in your crude mixture. This can help you determine if you are primarily recovering starting material or if other species are being formed. ¹H and ¹⁹F NMR are also invaluable for identifying byproducts.
Issue 2: I'm observing significant side product formation.
Question: My reaction is consuming the starting material, but I am isolating a mixture of products, with only a small amount of the desired this compound. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a primary cause of low yields. In the context of synthesizing this compound from precursors like 2-oxobutyric acid or its esters, the main side reactions are elimination and the formation of acyl fluorides.
Caption: Competing reaction pathways in deoxofluorination.
A. Elimination Byproducts:
When fluorinating precursors with alpha-protons, elimination to form an unsaturated fluoro-compound is a common side reaction, particularly with DAST.[7] This is often favored by higher reaction temperatures.
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Initiating the reaction at -78 °C is a standard practice.[5]
-
Choice of Reagent: Deoxo-Fluor and newer reagents like XtalFluor are often reported to give less elimination byproduct compared to DAST.[7]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Dichloromethane is commonly used, but for substrates particularly prone to elimination, exploring less polar solvents might be beneficial.[6]
B. Acyl Fluoride Formation:
If your starting material is the carboxylic acid itself (2-oxobutyric acid), DAST and Deoxo-Fluor can react with the carboxylic acid moiety to form an acyl fluoride.[8] While this is an intermediate on the path to trifluoromethyl groups from carboxylic acids, in the synthesis of α,α-difluoro acids from α-keto acids, it represents a competing pathway.
Strategies to Address Acyl Fluoride Formation:
-
Use an Ester Protecting Group: Starting with an ester of 2-oxobutyric acid (e.g., ethyl 2-oxobutyrate) will prevent the reaction at the carboxyl group. The ester can then be hydrolyzed in a subsequent step to yield the desired this compound.
Table 1: Troubleshooting Summary for Low Conversion & Side Products
| Symptom | Potential Cause | Recommended Solution |
| High recovery of starting material | Inactive/degraded fluorinating agent | Use a fresh bottle of reagent; ensure anhydrous conditions. |
| Insufficient reagent | Increase equivalents of DAST/Deoxo-Fluor (e.g., to 1.5 eq.). | |
| Low reaction temperature | Allow the reaction to warm to room temperature or slightly above, while monitoring for side products. | |
| Formation of unsaturated byproducts | Reaction temperature is too high | Maintain a lower reaction temperature (e.g., initiate at -78 °C and warm slowly). |
| Reagent choice | Consider using Deoxo-Fluor or XtalFluor instead of DAST.[7] | |
| Mixture of products, difficult to purify | Multiple competing side reactions | Analyze the crude mixture (GC-MS, NMR) to identify byproducts and adjust the strategy accordingly (e.g., change temperature, reagent, or use a protecting group). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2,2-Difluorobutanoate
This protocol describes a general method for the fluorination of ethyl 2-oxobutanoate using Deoxo-Fluor.
Materials:
-
Ethyl 2-oxobutanoate
-
Deoxo-Fluor
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry syringes
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve ethyl 2-oxobutanoate (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorinating Agent Addition: Slowly add Deoxo-Fluor (1.5 eq.) to the stirred solution via a dry syringe over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quenching: Carefully and slowly quench the reaction by adding it to a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: This can be exothermic and produce gas.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.
Protocol 2: Small-Scale Test Reaction to Verify Reagent Activity
If you suspect your fluorinating agent is inactive, a small-scale test reaction with a reliable substrate can confirm its efficacy.
Procedure:
-
Follow the general procedure in Protocol 1 on a small scale (e.g., 0.5 mmol of a simple ketone like cyclohexanone).
-
After the standard reaction time, take a small aliquot of the reaction mixture, quench it with NaHCO₃ solution, extract with a small amount of DCM, and analyze by GC-MS.
-
The presence of the corresponding gem-difluoro product (1,1-difluorocyclohexane) will confirm the activity of your reagent. The absence of the product strongly suggests the reagent has degraded.
Purification and Analysis
Question: I have a crude product that contains this compound, but it is contaminated with starting material and byproducts. What is the best way to purify it?
Answer: The purification strategy will depend on the nature of the impurities and the scale of your reaction.
-
Fractional Distillation: this compound has a reported boiling point of 70-72 °C at 8 mmHg.[9] If the impurities have significantly different boiling points, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a good option. A gradient of ethyl acetate in hexanes is a common starting point for the elution of fluorinated carboxylic acids.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a powerful purification technique. Finding a suitable solvent system may require screening.[10]
Analytical Characterization:
-
NMR Spectroscopy: ¹H NMR will show the characteristic triplet for the methyl group and quartet for the methylene group. ¹⁹F NMR is also a crucial tool for confirming the presence of the CF₂ group.
-
GC-MS: This is useful for assessing the purity of the final product and for identifying any volatile impurities. For carboxylic acids, derivatization to a more volatile ester (e.g., methyl or silyl ester) may be necessary for good chromatographic performance.[11]
By systematically addressing potential issues with reagents, reaction conditions, and side reactions, and by carefully analyzing and purifying the product, high-conversion synthesis of this compound can be reliably achieved.
References
-
Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses Procedure. [Link]
-
Ghosez, L. (2011). Safety of Deoxo Fluorination Reagents. ResearchGate. [Link]
-
Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters. [Link]
-
Singh, R. P., et al. (2010). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Gade, L. H., et al. (2018). Reaction development A Optimization of reaction conditions. ResearchGate. [Link]
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L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Robertson, G. R. (n.d.). Butyric acid, butyl ester. Organic Syntheses Procedure. [Link]
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Rozen, S., et al. (2001). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. ResearchGate. [Link]
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European Patent Office. (2004). Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester. [Link]
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Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
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Hori, H., et al. (2004). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]
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Patrick, T. B., et al. (1982). Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]
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Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). Organic Chemistry Portal. [Link]
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Nicewicz, D. A., et al. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. SciSpace. [Link]
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Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]
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Dascalu, D. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
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Berghof Products + Instruments. (n.d.). Acid purification by subboiling. [Link]
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Schoenebeck, F., et al. (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. PubMed Central. [Link]
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Belokon, Y. N., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]
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Mabury, S. A., et al. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Environmental Science & Technology. [Link]
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NOOH. (2022, April 5). Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method ⚗️ [Video]. YouTube. [Link]
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Lankelma, J. (2015). GC-MS analysis of natural products, How is it possible to have two different retention time in the GC-MS spectra of the same compound? ResearchGate. [Link]
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- 8. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 9. 2366-62-3 Cas No. | 2,2-Difluorobutanoic acid | Apollo [store.apolloscientific.co.uk]
- 10. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Purification of 2,2-Difluorobutyric Acid
Welcome to the technical support center for 2,2-Difluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity this compound for your critical applications.
I. Understanding the Impurity Profile of this compound
Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. Below, we outline common synthetic pathways and the likely impurities associated with each.
-
Route A: From Ethyl 2,2-Difluorobutanoate. This common route involves the hydrolysis of the corresponding ethyl ester.
-
Potential Impurities:
-
Unreacted Ethyl 2,2-difluorobutanoate
-
Ethanol (byproduct of hydrolysis)
-
Residual acid or base catalyst
-
Water
-
-
-
Route B: From 2-Butanone. This pathway involves the fluorination of 2-butanone, followed by oxidation to the carboxylic acid.
-
Potential Impurities:
-
Unreacted 2-Butanone
-
Mono-fluorinated intermediates (e.g., 2-fluoro-2-butanone)
-
Over-fluorinated byproducts
-
Residual oxidizing agents and their byproducts
-
Solvents from multiple synthetic steps
-
-
-
Route C: From Butyryl Chloride. Direct fluorination of butyryl chloride can also be employed.
-
Potential Impurities:
-
Unreacted Butyryl chloride
-
Butyric anhydride (from reaction with moisture or the product)
-
Chlorinated intermediates
-
Residual fluorinating agent and byproducts
-
-
A general troubleshooting workflow for identifying and removing these impurities is presented below.
Caption: General workflow for the purification of this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: My final product has a low boiling point and a broad boiling range during distillation.
-
Possible Cause: This is often indicative of the presence of volatile impurities such as residual solvents (e.g., ether, dichloromethane) or starting materials like 2-butanone.
-
Suggested Solution:
-
Azeotropic Removal of Water: If water is a suspected impurity, co-distillation with an appropriate solvent like toluene can be effective.
-
Fractional Distillation: Employ a fractional distillation setup with a column of sufficient theoretical plates. The boiling point of this compound is reported as 70-72 °C at 8 mm Hg.[1][2] Collect the fraction that distills at a constant temperature.
-
Vacuum Distillation: For higher boiling impurities, vacuum distillation is recommended to prevent decomposition of the product at high temperatures.
-
Problem 2: NMR analysis shows the presence of ethyl 2,2-difluorobutanoate in my product.
-
Possible Cause: Incomplete hydrolysis of the starting ester.
-
Suggested Solution:
-
Reaction Optimization: Ensure the hydrolysis reaction has gone to completion. This can be achieved by increasing the reaction time, temperature, or the concentration of the acid or base catalyst. Monitor the reaction progress by TLC or GC-MS.
-
Post-Purification Hydrolysis: If the impurity is detected after initial purification, the product can be subjected to another round of hydrolysis under more stringent conditions.
-
Aqueous Work-up: A thorough work-up with aqueous base (e.g., NaOH or K₂CO₃) will convert the carboxylic acid to its salt, which will remain in the aqueous layer, while the unreacted ester will be extracted into an organic solvent. The aqueous layer can then be acidified and the product extracted.
-
Problem 3: My product is an oil and will not crystallize, even at low temperatures.
-
Possible Cause: The presence of impurities can significantly lower the melting point and inhibit crystallization. The reported melting point of this compound is 41°C.[1][2] If it remains an oil at room temperature, it is likely impure.
-
Suggested Solution:
-
Solvent Selection for Recrystallization: Finding a suitable solvent system is crucial. A good solvent will dissolve the compound when hot but not when cold. A mixture of a polar and a non-polar solvent can be effective. Start with solvent systems like hexane/ethyl acetate or toluene/heptane.
-
Inducing Crystallization: If the product is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Chromatographic Purification: If recrystallization fails, column chromatography is a powerful alternative for removing closely related impurities.
-
Problem 4: GC-MS analysis indicates the presence of mono-fluorinated or other halogenated species.
-
Possible Cause: These impurities can arise from incomplete fluorination or side reactions with the fluorinating agent.
-
Suggested Solution:
-
Reaction Control: Optimize the fluorination reaction conditions, including temperature, reaction time, and stoichiometry of the fluorinating agent, to favor the desired di-fluorinated product.
-
Chromatographic Separation: Due to the similar polarities of these byproducts, fractional distillation may not be effective. Preparative HPLC or column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended for their removal.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to determine the purity of this compound?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. Derivatization to a more volatile ester (e.g., methyl or ethyl ester) may be necessary for better chromatographic performance.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and detection of impurities. ¹⁹F NMR is particularly sensitive for identifying other fluorinated species.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used to quantify non-volatile impurities. A reverse-phase C18 column is a good starting point for method development.[3]
Q2: How can I remove water from my sample of this compound?
A2: Water can be a persistent impurity. Several methods can be employed for its removal:
-
Azeotropic Distillation: As mentioned earlier, distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) is effective.
-
Drying Agents: For small-scale purification, drying the product in an organic solvent with an anhydrous drying agent like MgSO₄ or Na₂SO₄, followed by filtration and solvent removal, is a standard procedure.
-
High Vacuum Drying: Drying the final product under high vacuum at a temperature slightly below its melting point can remove residual moisture.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a corrosive and toxic compound.[3][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Q4: Can I use distillation to purify this compound at atmospheric pressure?
IV. Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and some closely boiling volatile impurities.
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure (lit. bp 70-72 °C at 8 mm Hg).[1][2] Discard any forerun or tail fractions.
-
Analysis: Analyze the purified fraction for purity by GC-MS or NMR.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities that have different solubility profiles from the product.
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the product when hot and allow it to crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the purity of the crystals by a suitable analytical method.
V. Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆F₂O₂ | [3] |
| Molecular Weight | 124.09 g/mol | [7] |
| Boiling Point | 70-72 °C at 8 mm Hg | [1][2] |
| Melting Point | 41 °C | [1][2] |
| Density | 1.215 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.365 | [7] |
VI. Logical Relationships in Troubleshooting
Sources
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2,2-Difluorobutyric Acid
Welcome to the technical support center for the synthesis of 2,2-Difluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Here, we address common challenges and provide practical, in-depth solutions to ensure a safe, efficient, and scalable process.
Introduction: The Intricacies of Scaling Up α,α-Difluorination
The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, making this compound a valuable building block in medicinal chemistry. However, the journey from a successful bench-scale reaction to a robust, large-scale manufacturing process is fraught with challenges. Issues that are manageable in a round-bottom flask, such as heat dissipation, reagent addition, and purification, can become critical hurdles at a larger scale. This guide provides a structured approach to troubleshooting these complexities, grounded in established chemical principles and practical experience.
Part 1: Frequently Asked Questions (FAQs) on Synthesis Scale-Up
This section addresses common questions and concerns that arise during the scale-up of this compound synthesis.
Q1: What are the most significant safety concerns when scaling up fluorination reactions for this compound synthesis?
A1: Scaling up fluorination reactions introduces heightened safety risks that demand meticulous planning and engineering controls. The primary hazards include:
-
Toxicity and Corrosivity of Fluorinating Agents: Many fluorinating reagents are toxic, corrosive, and react violently with water. For instance, Diethylaminosulfur trifluoride (DAST) can release hydrogen fluoride (HF) gas upon contact with moisture, which is highly corrosive to tissues, including the respiratory tract and bones.[1]
-
Thermal Runaway: Fluorination reactions are often highly exothermic.[2] Inadequate heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or an explosion.[3]
-
Handling and Quenching of Reagents: The safe handling and quenching of large quantities of reactive fluorinating agents require specialized procedures and equipment to control the release of heat and hazardous gases.
Mitigation Strategies:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant suits, gloves, and respiratory protection, especially when handling reagents that can generate HF.[3]
-
Engineering Controls: Conduct large-scale reactions in a well-ventilated area, preferably within a walk-in fume hood or a designated hazardous materials bay.[4]
-
Thermal Management: Employ robust temperature control systems and ensure the reactor has sufficient cooling capacity. For highly exothermic reactions, consider a semi-batch process with controlled, slow addition of the fluorinating agent.[2]
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
Q2: We are observing a decrease in yield and an increase in impurities when moving from a 10g to a 1kg scale. What are the likely causes?
A2: This is a common challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations in larger reactors:
-
Inefficient Mixing: Achieving uniform mixing in a large reactor is more difficult than in a small flask. This can lead to localized "hot spots" where the concentration of reactants is high, promoting the formation of byproducts.[2]
-
Poor Temperature Control: Inadequate heat dissipation can cause temperature gradients within the reactor, leading to side reactions that are negligible at a smaller scale.[2]
-
Changes in Reagent Addition Rate: The rate of addition of the fluorinating agent becomes more critical at a larger scale. A rate that is too fast can overwhelm the cooling capacity of the reactor, while a rate that is too slow can lead to incomplete reactions or the formation of different byproducts.
Troubleshooting Steps:
-
Optimize Mixing: Evaluate the reactor's mixing efficiency. This may involve changing the impeller design, increasing the agitation speed, or using baffles to improve turbulence.
-
Enhance Heat Transfer: Ensure the reactor's cooling system is adequate for the heat load of the reaction. Consider using a reactor with a higher surface-area-to-volume ratio or a more efficient cooling fluid.
-
Controlled Reagent Addition: Implement a programmed, slow addition of the fluorinating agent using a syringe pump or a metering pump to maintain a consistent reaction temperature.
Q3: What are the most common byproducts in the synthesis of this compound, and how can their formation be minimized at scale?
A3: The byproduct profile can vary depending on the synthetic route. However, some common impurities include:
-
Monofluorinated Species: Incomplete fluorination can lead to the presence of 2-fluorobutyric acid.
-
Elimination Products: With certain substrates and fluorinating agents like DAST, dehydration can lead to the formation of unsaturated byproducts.[1]
-
Over-fluorination or Degradation Products: Harsh reaction conditions can lead to the formation of more complex, fluorinated impurities or degradation of the desired product.
Minimization Strategies:
-
Stoichiometry and Reagent Choice: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. Consider using a milder and more selective fluorinating agent like Selectfluor®, which is known to be safer and easier to handle on a large scale.[5]
-
Reaction Temperature: Maintain the optimal reaction temperature. Lowering the temperature can often improve selectivity and reduce the formation of elimination byproducts.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, or NMR) to monitor the reaction progress and detect the formation of byproducts in real-time. This allows for adjustments to be made before significant impurity formation occurs.
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common issues encountered in specific synthetic methods for this compound.
Route 1: Fluorination of Ethyl 2-oxobutanoate with DAST or Deoxo-Fluor®
This is a common laboratory-scale method that can be challenging to scale up due to the hazardous nature of DAST.
Troubleshooting Guide:
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of 2,2-Difluorobutyrate | Incomplete reaction. | Increase the equivalents of DAST or Deoxo-Fluor®. Ensure anhydrous conditions, as moisture will consume the reagent. |
| Decomposition of the product during workup. | Use a mild, cold aqueous quench (e.g., saturated sodium bicarbonate solution) and extract the product quickly. Avoid prolonged exposure to acidic or basic conditions. | |
| Formation of Significant Amounts of Elimination Byproducts (e.g., Ethyl 2-fluorobut-2-enoate) | Reaction temperature is too high. | Maintain a low reaction temperature (typically -78 °C to 0 °C). |
| The substrate is prone to elimination. | Consider using a more modern and less elimination-prone fluorinating agent such as XtalFluor-E®.[1] | |
| Difficult to Handle, Viscous Reaction Mixture | High concentration of reactants. | Use an appropriate amount of a suitable anhydrous solvent (e.g., dichloromethane, toluene) to maintain a stirrable mixture. |
| Safety Concerns During Quenching (Gas Evolution, Exotherm) | Rapid reaction of unreacted DAST with water. | Add the reaction mixture slowly to a well-stirred, cold quench solution. Ensure adequate ventilation and have an emergency plan in place. |
Experimental Protocol: Synthesis of Ethyl 2,2-Difluorobutanoate (Illustrative)
-
Preparation: Under an inert atmosphere of nitrogen, charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, a temperature probe, and a cooling system with a solution of ethyl 2-oxobutanoate in anhydrous dichloromethane.
-
Cooling: Cool the reactor to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Slowly add a solution of DAST (or a safer alternative like Deoxo-Fluor®) in anhydrous dichloromethane to the cooled reactor, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly transfer the cold reaction mixture to a separate vessel containing a vigorously stirred, pre-cooled saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 2,2-difluorobutanoate by vacuum distillation or column chromatography.
DOT Diagram: Troubleshooting Low Yield in DAST Fluorination
Caption: Decision tree for troubleshooting low yield.
Route 2: Direct Fluorination with Elemental Fluorine
Direct fluorination using elemental fluorine (F₂) is a highly efficient method but requires specialized equipment and expertise due to the extreme reactivity and hazards of F₂ gas. Continuous flow chemistry is often the preferred method for scaling up these reactions.[6][7]
Troubleshooting Guide:
| Symptom | Possible Cause | Suggested Solution |
| Poor Reaction Control / Runaway Reaction | Inefficient mixing of gas and liquid phases. | Utilize a microreactor or a packed-bed reactor to enhance the gas-liquid interfacial area and improve mass transfer.[8][9] |
| Inadequate heat removal. | Flow reactors have a high surface-area-to-volume ratio, which allows for excellent heat transfer. Ensure the cooling system is operating effectively.[6] | |
| Low Selectivity (Formation of multiple fluorinated products) | Non-uniform reaction conditions. | The precise control over reaction parameters (temperature, pressure, stoichiometry) in a flow system allows for fine-tuning of selectivity.[6] |
| Safety Issues with Handling F₂ Gas | Leaks in the system. | Use a dedicated, well-maintained fluorine gas handling system with appropriate safety interlocks and detectors.[6][7] |
DOT Diagram: Batch vs. Flow for Direct Fluorination
Caption: Advantages of flow chemistry for direct fluorination.
Part 3: Purification and Analysis at Scale
Q4: What are the recommended methods for purifying multi-kilogram quantities of this compound?
A4: The choice of purification method depends on the physical properties of the acid and the nature of the impurities.
-
Distillation: If this compound is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation is a viable and scalable purification method.
-
Recrystallization: This is a powerful technique for removing both more and less soluble impurities. The key is to find a suitable solvent system where the acid has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Chromatography: While large-scale chromatography can be expensive and generate significant solvent waste, it may be necessary for achieving very high purity, especially in pharmaceutical applications.
Purification Troubleshooting:
| Symptom | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The solvent is too nonpolar or the solution is supersaturated. | Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the vessel or by adding a seed crystal. |
| Low recovery from recrystallization | The acid is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the acid has lower solubility at cold temperatures. Alternatively, partially evaporate the solvent or add an anti-solvent. |
| Co-distillation of impurities | The boiling points of the impurities are too close to that of the product. | Use a fractional distillation column with a higher number of theoretical plates. |
Q5: What analytical methods are crucial for quality control during the scale-up of this compound synthesis?
A5: A robust analytical package is essential for ensuring consistent quality and for troubleshooting process deviations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification of impurities. A validated HPLC method should be in place to track the disappearance of starting materials and the formation of the product and byproducts.
-
Gas Chromatography (GC): GC can be used for purity analysis, especially if the acid is derivatized to a more volatile ester. It is also useful for detecting residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and for identifying unknown impurities.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify and quantify trace-level impurities.
Conclusion
Scaling up the synthesis of this compound presents a unique set of challenges that require a deep understanding of chemical engineering principles and a proactive approach to safety and process control. By anticipating potential issues related to heat and mass transfer, byproduct formation, and purification, and by implementing robust analytical methods, researchers and production chemists can successfully navigate the complexities of large-scale fluorination chemistry. This guide serves as a starting point for troubleshooting and process optimization, and it is recommended to consult with process safety experts and experienced chemical engineers when undertaking any scale-up activities.
References
-
Wirth, T. (2021, August 2). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
SCI. (n.d.). Simpler fluorine chemistry. [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-45. [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-45. [Link]
-
Patsnap Eureka. (2025, June 23). How to Maximize Chemical Process Efficiency with Fluoroantimonic Acid?[Link]
-
REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. [Link]
-
Li, W., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]
-
Li, W., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering, 6(7), 1146-1157. [Link]
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- 1. Simpler fluorine chemistry [soci.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Maximize Chemical Process Efficiency with Fluoroantimonic Acid? [eureka.patsnap.com]
- 4. orgsyn.org [orgsyn.org]
- 5. REF Case study search [impact.ref.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
Handling and storage issues with 2,2-Difluorobutyric acid
Technical Support Center: 2,2-Difluorobutyric Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. As Senior Application Scientists, we have compiled this comprehensive guide to address the common and uncommon challenges you may encounter when working with this versatile fluorinated building block. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a tightly sealed container, away from moisture.[1] The storage area should be cool, dry, and well-ventilated.[2]
2. What is the shelf-life of this compound?
Under recommended storage conditions, this compound is a stable compound. However, for optimal results in sensitive applications, it is best to use it within the manufacturer's recommended timeframe. Always refer to the certificate of analysis for lot-specific information.
3. What are the primary hazards associated with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[3][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
4. How should I dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous. Neutralization of small quantities of the acid with a suitable base, such as sodium bicarbonate, can be performed to reduce its corrosivity before disposal.[5][6] Always follow your institution's and local regulations for hazardous waste disposal.[2][5][6][7]
5. Can this compound be used in aqueous solutions?
Yes, this compound is soluble in water. However, be aware that the acidity of the solution will increase significantly.
II. Troubleshooting Guide: Experimental Challenges
This guide provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound.
A. Issue: Inconsistent or Unexpected Reaction Outcomes
Possible Cause 1: Degradation of this compound
While stable under proper storage, this compound can degrade under certain conditions, especially at elevated temperatures. The thermal decomposition of perfluorinated carboxylic acids can proceed through the formation of an α-lactone intermediate.
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your this compound. A pure sample should be a colorless to light yellow liquid.[1] Any significant color change or the presence of precipitates may indicate degradation.
-
Analytical Verification: If you suspect degradation, it is advisable to verify the purity of the starting material using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, look for the characteristic signals of the ethyl group and the absence of unexpected peaks. In ¹⁹F NMR, a single resonance is expected for the two equivalent fluorine atoms.
-
Purification: If impurities are detected, consider purifying the acid by distillation under reduced pressure.
Possible Cause 2: Incompatibility with Reaction Components
This compound is incompatible with strong oxidizing agents and strong bases.[8][9][10] Reactions involving these reagents can lead to decomposition of the acid and the formation of unwanted byproducts.
Troubleshooting Steps:
-
Reagent Review: Carefully review all reagents and solvents in your reaction for potential incompatibilities.
-
Alternative Reagents: If an incompatibility is identified, explore alternative, more compatible reagents to achieve the desired transformation.
B. Issue: Poor Solubility of Reagents or Starting Materials
While this compound is soluble in many common organic solvents, other components of your reaction may not be.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable medium for your reaction.
-
Co-solvent System: Consider using a co-solvent system to improve the solubility of all reaction components.
III. Data and Protocols
A. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆F₂O₂ | [3][4] |
| Molecular Weight | 124.09 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 41°C | [1] |
| Boiling Point | 70-72 °C at 8 mmHg | [1] |
| Density | 1.215 g/mL at 25 °C | [4] |
B. Protocol: Neutralization of Small Quantities of this compound for Disposal
! CAUTION: This procedure should be performed in a well-ventilated fume hood with appropriate PPE. The reaction is exothermic and may cause splashing.
-
Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water.
-
Slowly and carefully add the this compound waste to the sodium bicarbonate solution with gentle stirring.
-
Continue adding the acid until the effervescence ceases, indicating that the acid has been neutralized.
-
Check the pH of the solution with pH paper or a pH meter to ensure it is between 6 and 8.
-
The neutralized solution can now be disposed of according to your institution's guidelines for non-hazardous aqueous waste.
IV. Visual Guides
A. Troubleshooting Workflow for Unexpected Reaction Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
B. Safe Handling and Storage Logic
Caption: Key considerations for the safe handling and storage of this compound.
V. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]
-
Tesco PLC. (2021, August). RESTRICTED SUBSTANCE CASE STUDY: Root Cause Analysis of Per and Poly- Fluorinated Chemicals (PFCs). Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
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Grand Valley State University. (2010, May 10). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Preventing racemization in chiral 2,2-Difluorobutyric acid synthesis
Welcome to the technical support center for the enantioselective synthesis of 2,2-Difluorobutyric Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize racemization and achieve high enantiomeric excess in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: I'm observing significant racemization or low enantiomeric excess (ee) in my final this compound product. What are the most likely causes?
Answer: Significant loss of stereochemical integrity in the synthesis of α,α-difluorocarboxylic acids, where the chiral center is at the β-position or introduced via a chiral precursor, typically points to the formation of a planar, achiral intermediate at some stage. The primary mechanism to be concerned about is the deprotonation and non-stereospecific reprotonation of a carbon atom adjacent to an activating group.
Primary Racemization Mechanisms:
-
Enolate/Enol Formation: The most common pathway for racemization involves the abstraction of an acidic proton at a chiral carbon alpha to a carbonyl group (or a group that can be converted to one). This forms a planar enolate intermediate. Subsequent protonation can occur from either face of the plane, leading to a racemic or partially racemic mixture.[1][2][3] This is particularly relevant if your synthetic strategy involves intermediates where the chiral center is alpha to a ketone, aldehyde, or ester.
-
Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can catalyze enolization and subsequent racemization.[1][4] Similarly, elevated temperatures can provide the energy needed to overcome the activation barrier for deprotonation or other racemizing side reactions.
-
Inappropriate Base Selection: The choice of base is critical. A strong, non-hindered base can readily abstract the α-proton, leading to racemization. For instance, in peptide synthesis, sterically hindered bases like 2,4,6-collidine are shown to cause less racemization than less hindered bases like triethylamine.
-
Intermediate Instability: Certain reactive intermediates, such as acyl halides or highly activated esters, can be particularly susceptible to racemization. In peptide chemistry, for example, the formation of an oxazolone (azlactone) intermediate is a well-known pathway for racemization of the adjacent chiral center.[2]
Troubleshooting Workflow:
To diagnose the source of racemization, consider the following workflow:
Caption: Troubleshooting workflow for diagnosing low ee.
Question 2: My enantioselectivity varies significantly between batches, even when I follow the same protocol. What could be causing this inconsistency?
Answer: Batch-to-batch inconsistency in enantioselectivity often points to subtle, uncontrolled variables in the experimental setup.
Potential Causes for Inconsistency:
-
Solvent Quality and Effects: Solvents can have a profound impact on the transition state energy of asymmetric reactions, thereby influencing enantioselectivity.[5] The presence of trace amounts of water or other impurities can alter the reaction environment. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to dramatically affect reactivity and selectivity in C-H activation and other catalytic reactions, sometimes even reversing the sense of enantioselectivity.[6][7][8]
-
Reagent Purity and Age: The purity of reagents, especially catalysts and chiral auxiliaries, is paramount. Over time, reagents can degrade, leading to lower performance. Similarly, the exact molarity of organometallic reagents (like LDA or Grignards) can vary, affecting reaction stoichiometry and potentially leading to side reactions.
-
Atmospheric Control: Many asymmetric reactions are sensitive to air and moisture. Inconsistent inert atmosphere techniques (e.g., variations in the quality of nitrogen or argon, or small leaks in the apparatus) can lead to variable results.
Recommendations for Improving Reproducibility:
-
Solvent Management: Always use freshly distilled or high-purity anhydrous solvents. Consider screening different solvents, including fluorinated alcohols, as they can have a beneficial and stabilizing effect on selectivity.[7]
-
Reagent Handling: Titrate organometallic reagents before use. Store sensitive catalysts and chiral reagents under an inert atmosphere and at the recommended temperature.
-
Strict Protocol Adherence: Pay close attention to reaction setup, including the rate of addition of reagents and precise temperature control.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous grade. Consider screening fluorinated solvents like HFIP.[7][8] | Trace impurities can poison catalysts. Solvent polarity and hydrogen-bonding capacity influence the chiral transition state. |
| Base | Use a sterically hindered, non-nucleophilic base. | Minimizes α-proton abstraction that leads to racemization. |
| Temperature | Maintain strict low-temperature control (e.g., -78 °C). | Reduces the rate of side reactions, including racemization, and often enhances enantioselectivity. |
| Atmosphere | Maintain a strict inert atmosphere (Ar or N₂). | Prevents quenching of sensitive reagents and side reactions with O₂ or H₂O. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing chiral this compound with high enantiopurity?
A1: There are several effective strategies, each with its own advantages:
-
Asymmetric Fluorination: This involves the direct introduction of fluorine atoms to a prochiral substrate using a chiral catalyst. Methods include phase-transfer catalysis, Lewis acid catalysis (e.g., Titanium-TADDOLato complexes), and organocatalysis.[5][9][10][11] This approach is elegant as it builds the chiral center during the fluorination step.
-
Kinetic Resolution: This technique separates a racemic mixture of this compound (or a precursor) by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other.[12][13] This leaves the unreacted starting material enriched in the slower-reacting enantiomer. While effective, the maximum theoretical yield for the resolved starting material is 50%.
-
Dynamic Kinetic Resolution (DKR): This is an advanced version of kinetic resolution where the starting material is continuously racemized in situ while one enantiomer is selectively converted to the product.[12][14] This allows for a theoretical yield of up to 100% of a single enantiomer of the product.
-
Chiral Auxiliary Methods: A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction. After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product.[2]
Q2: Can the final chiral this compound product racemize during storage or downstream processing?
A2: While the C-F bonds themselves are very stable, the chiral center's stability depends on its position. If the chiral center is alpha to the carbonyl group of the carboxylic acid, it possesses an acidic proton. Under basic conditions, this proton can be abstracted, leading to racemization over time.[2][4] Therefore, it is crucial to store the final product under neutral or mildly acidic conditions and at low temperatures. During downstream processing (e.g., amide coupling), care must be taken to use coupling conditions known to suppress racemization.[15]
Q3: How can I purify my chiral this compound without causing racemization?
A3: Purification should be conducted under mild conditions.
-
Chromatography: Standard silica gel chromatography is often suitable, but prolonged exposure to silica (which can be slightly acidic) should be avoided if the compound is sensitive. Using a neutral mobile phase or deactivating the silica with a small amount of a non-nucleophilic base like triethylamine (if compatible with your compound) can be beneficial. For separating enantiomers, chiral chromatography, such as Supercritical Fluid Chromatography (SFC), is a powerful technique that can be performed without additives that might cause racemization.[16]
-
Crystallization: Diastereomeric salt formation is a classical resolution technique. Reacting the racemic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized. The chiral base is then removed by an acid wash to yield the enantiopurified carboxylic acid.
Recommended Experimental Protocol: Asymmetric Fluorination via Chiral Phase-Transfer Catalysis
This protocol is a generalized example based on the principles of asymmetric fluorination using a chiral phase-transfer catalyst, a method known for its operational simplicity and effectiveness.[9]
Objective: To synthesize enantiomerically enriched ethyl 2,2-difluorobutyrate, a precursor to the target acid.
Reaction Scheme:
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- 8. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Deactivation in 2,2-Difluorobutyric Acid Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluorobutyric acid. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and bioavailability.[1][2] However, the catalytic processes required for selective fluorination are often sensitive and susceptible to deactivation, leading to poor yields and process variability.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation. It is designed to help you diagnose issues in your experimental workflow, understand the underlying chemical principles, and implement effective solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst stability and handling in fluorination reactions relevant to the synthesis of this compound.
Q1: What are the primary causes of catalyst deactivation in fluorination reactions?
A1: Catalyst deactivation in these processes can be broadly categorized into three main types: chemical, thermal, and mechanical.[3][4]
-
Chemical Deactivation: This is the most common issue and includes:
-
Poisoning: The irreversible binding of impurities or reaction byproducts (like excess fluoride ions) to the catalyst's active sites.
-
Fouling (Coking): The physical deposition of carbonaceous or fluorinated polymeric materials on the catalyst surface, blocking pores and active sites.[3][5] This can be a particular issue at higher reaction temperatures.[5]
-
Change in Active Species: For transition metal catalysts, a change in the oxidation state, such as the reduction of active Pd(II) to inactive Pd(0), can halt the catalytic cycle.[6]
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's overall activity.[3]
-
Mechanical Deactivation: This involves the physical breakdown of the catalyst support due to attrition, which is more common in stirred-tank or fluidized-bed reactors.[3]
Q2: Which types of catalysts are typically used for synthesizing fluorinated carboxylic acids, and what are their common failure modes?
A2: The synthesis of compounds like this compound often employs late transition metal complexes (e.g., palladium, nickel, copper, silver) or Lewis acids.[1][7]
-
Palladium or Nickel Complexes: Often used in cross-coupling reactions, these catalysts are susceptible to reduction from their active oxidative state (e.g., Pd(II) or Ni(II)) to inactive metallic nanoparticles (Pd(0) or Ni(0)).[6] They can also be poisoned by halide ions or other nucleophilic species.
-
Copper or Silver Catalysts: These are frequently used with electrophilic fluorinating reagents.[1][7] Deactivation can occur through the formation of stable, inactive complexes with reactants or products, or via poisoning.
-
Lewis Acid Catalysts (e.g., AlF₃, Cr-based catalysts): These catalysts facilitate fluorine transfer by activating C-F or C-H bonds.[8] Their deactivation is often caused by the formation of coke on the acidic sites or by a reduction in Lewis acidity due to structural changes.[5][8]
Q3: How can I minimize catalyst deactivation from the outset?
A3: Proactive measures are crucial for maintaining catalyst performance.
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and gases are free from potential poisons like water, sulfur, or other nucleophilic impurities. Using anhydrous solvents is critical, especially with moisture-sensitive Lewis acid catalysts.[9]
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation (sintering) and coke formation.[5]
-
Control Reagent Stoichiometry: Avoid a large excess of reagents that could act as inhibitors or poisons. For instance, an excess of a fluoride source could lead to the formation of inactive metal-fluoride complexes.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst or sensitive reagents.
Troubleshooting Guide for Catalyst Deactivation
This guide provides structured advice for specific experimental problems.
Issue 1: Reaction Yield Decreases Significantly in Subsequent Runs (Recycling Catalyst)
Q: I am using a heterogeneous catalyst (e.g., Pd on carbon, supported Ni) for a fluorination step. The first run gave a good yield, but the second run's yield dropped by over 50%. What is the likely cause and how can I fix it?
A: A sharp drop in activity upon recycling points towards irreversible changes to the catalyst during the first reaction. The most probable causes are metal leaching, fouling, or a change in the metal's oxidation state.
Diagnostic Workflow
-
Analyze the Spent Catalyst:
-
Visual Inspection: A change in color (e.g., from light brown to black) can indicate the formation of coke or the reduction of metal species.
-
Characterization: Use techniques like XPS to check for changes in the metal's oxidation state and elemental analysis to detect coke deposition.[5] Pyridine adsorption experiments can reveal a loss of Lewis acid sites.[5]
-
-
Check for Leaching: Analyze the reaction mixture from the first run using ICP-MS to determine if the active metal has leached into the solution.
Potential Causes & Solutions
| Potential Cause | Key Indicators | Proposed Solution |
| Fouling/Coking | Black deposits on catalyst; confirmed by elemental analysis. | Regeneration: Burn off the coke via calcination (heating in air at 400-550°C). This must be done carefully to avoid sintering.[9] |
| Reduction of Active Metal | Catalyst color change; confirmed by XPS showing a shift to a lower oxidation state (e.g., Pd(II) → Pd(0)).[6] | Re-oxidation: Treat the catalyst with a mild oxidant. For example, inactive Pd(0) can sometimes be re-oxidized to active Pd(II) by treatment with agents like benzoquinone.[6] |
| Loss of Lewis Acidity | Reduced activity with no significant coking. Confirmed by pyridine adsorption studies.[5] | Re-activation: Treatment with a fluorine source (e.g., HF gas) can sometimes regenerate the active Lewis acid sites on fluoride-based catalysts. This is a hazardous procedure and requires specialized equipment. |
| Sintering | Reduced activity after exposure to high temperatures. Confirmed by TEM showing larger metal nanoparticles. | Prevention: This is largely irreversible. Optimize future runs at lower temperatures. If high temperatures are necessary, consider a catalyst with a more thermally stable support. |
Catalyst Deactivation Pathways Diagram
Caption: Major pathways leading to catalyst deactivation in fluorination reactions.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
Q: My fluorination reaction is not starting, or the conversion is extremely low even after several hours. I'm using a homogeneous transition metal catalyst with an electrophilic fluorinating agent (e.g., Selectfluor®). What should I investigate?
A: Failure to initiate often points to immediate catalyst inhibition or the use of incorrect reaction conditions. The catalyst may be deactivated before the reaction can even begin.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting a non-starting fluorination reaction.
Protocol: Verifying and Ensuring Anhydrous Conditions
Moisture is a primary catalyst poison, especially for Lewis acids and many transition metal complexes.
-
Glassware Preparation:
-
Clean all glassware thoroughly.
-
Dry in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the reaction setup while hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).
-
-
Solvent Preparation:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Alternatively, dry solvents using a solvent purification system (e.g., passing through activated alumina columns) or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents).
-
-
Reagent Handling:
Experimental Protocol: Test for Catalyst Activity
If you suspect your catalyst batch is inactive, perform a small-scale, reliable test reaction for which positive results are well-documented. For example, a simple palladium-catalyzed cross-coupling reaction known to work with your catalyst type can serve as a benchmark. If this standard reaction fails, the catalyst batch is likely compromised.
References
-
DSpace at KOASAS. (1997). Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. Journal of Catalysis, 169(1), 307-316. [Link]
- BenchChem. (2025).
-
O’Hagan, D. (2008). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 41(3), 308-319. [Link]
-
Wang, C., et al. (2017). Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts. MATEC Web of Conferences, 108, 04003. [Link]
-
Ni, C., & Hu, J. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 116(3), 765-825. [Link]
-
Organic Syntheses. (2020). A General and Practical Method for the Synthesis of 1,1-Difluoro-1-alkenes from Aldehydes. Org. Synth. 2020, 97, 284-302. [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(19), 6931. [Link]
-
PubChem. This compound. [Link]
-
Tarantino, G., & Hammond, C. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Green Chemistry, 22(18), 5916-5933. [Link]
-
Ley, S. V., et al. Fluorination Reactions. Steven V. Ley Research Group. [Link]
-
MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Processes, 9(10), 1739. [Link]
-
Ality Chemical Corporation. Factory Supply this compound. [Link]
-
de Groot, F. M. F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(1), 336-344. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
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- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. matec-conferences.org [matec-conferences.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Characterizing 2,2-Difluorobutyric Acid Products
Welcome to the technical support center for the analytical characterization of 2,2-Difluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique fluorinated carboxylic acid. Drawing from established analytical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the analysis of this compound:
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The main challenges stem from its high polarity and acidity. This can lead to poor retention on traditional reversed-phase columns, resulting in co-elution with the solvent front. Additionally, peak tailing is a common issue due to interactions with residual silanols on the silica support of the column. Method development often requires careful selection of the column, mobile phase, and pH to achieve optimal separation and peak shape.
Q2: I am observing a weak or absent molecular ion peak in the mass spectrum of this compound. Is this normal?
A2: Yes, for small carboxylic acids, the molecular ion peak can be of low intensity or even absent in electron impact (EI) ionization mass spectrometry.[1] This is due to the facile fragmentation of the carboxylic acid group. Prominent fragments often correspond to the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45).[1] Using a softer ionization technique, such as electrospray ionization (ESI) in negative mode, will typically yield a strong signal for the deprotonated molecule [M-H]⁻.
Q3: What are the expected key signals in the 1H and 19F NMR spectra of this compound?
A3: In the 1H NMR spectrum, you should expect to see a triplet for the methyl protons (CH3) and a quartet for the methylene protons (CH2), both showing coupling to each other. The acidic proton of the carboxylic acid will appear as a broad singlet. In the 19F NMR spectrum, a single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the adjacent methylene protons.
Q4: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A4: Common impurities can include starting materials, reagents from the synthesis, and byproducts such as monofluoro- or tri-fluorinated analogues. Dehalogenation impurities can also be a concern. Depending on the synthetic route, you might also encounter residual solvents or products of side reactions. It is crucial to employ appropriate analytical techniques to identify and quantify these impurities.
Q5: Can I use Gas Chromatography (GC) to analyze this compound?
A5: Direct analysis of this compound by GC can be challenging due to its low volatility and high polarity, which can cause poor peak shape and adsorption in the GC system. Derivatization is often necessary to convert the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester.[2] This approach significantly improves chromatographic performance and allows for sensitive detection by mass spectrometry (GC-MS).[2]
Troubleshooting Guides
Chromatographic Analysis (HPLC/UHPLC)
Problem 1: Poor retention of this compound on a C18 column (elutes in the void volume).
-
Cause: The high polarity of this compound leads to insufficient interaction with the nonpolar stationary phase of a standard C18 column.
-
Solution:
-
Modify the Mobile Phase: Increase the aqueous component of your mobile phase. Start with a high aqueous percentage (e.g., 95% water or buffer) and gradually introduce the organic modifier.
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, making it less polar and increasing its retention on a reversed-phase column.
-
Use a Different Stationary Phase: Consider using a more polar stationary phase, such as a polar-embedded or a pentafluorophenyl (PFP) column, which can provide alternative retention mechanisms.
-
Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This will form a neutral ion pair with the analyte, significantly increasing its retention on a reversed-phase column.
-
Problem 2: Significant peak tailing in the chromatogram.
-
Cause: Secondary interactions between the acidic analyte and active sites (e.g., residual silanols) on the column's stationary phase.
-
Solution:
-
Lower Mobile Phase pH: As with improving retention, a lower pH will suppress the ionization of both the analyte and the silanols, reducing undesirable interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize silanol activity.
-
Add a Competitive Amine: A small amount of a competitive amine (e.g., triethylamine) in the mobile phase can help to mask the active sites on the stationary phase.
-
Increase Ionic Strength: Adding a salt like sodium perchlorate to the mobile phase can sometimes improve peak shape.
-
Experimental Workflow: HPLC Method Development for this compound
Sources
Technical Support Center: Synthesis of 2,2-Difluorobutyric Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-Difluorobutyric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments, identify byproducts, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the deoxofluorination of a suitable keto-ester precursor, typically ethyl 2-oxobutanoate. This reaction converts a carbonyl group into a geminal difluoride. The subsequent hydrolysis of the ester yields the final this compound. Fluorinating agents like Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are commonly used for this transformation.[1] These reactions necessitate careful control of temperature (typically -78 °C to room temperature) under an inert atmosphere to minimize side reactions.[2]
Q2: My reaction yield is consistently low. What are the primary causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The fluorination reaction may not have gone to completion. This is often due to insufficient equivalents of the fluorinating agent, reaction time, or temperatures that are too low.[3]
-
Reagent Decomposition: DAST and Deoxo-Fluor® are sensitive to moisture and can decompose, reducing their effective concentration.[2] Always use freshly opened or properly stored reagents and anhydrous solvents.
-
Suboptimal Work-up: The quenching and extraction process can lead to product loss. This compound has some water solubility, so thorough extraction with an appropriate organic solvent is crucial.
-
Byproduct Formation: Competing side reactions can consume the starting material or product. The most common issues are elimination reactions or, in some cases, C-C bond cleavage, which are discussed in detail in the troubleshooting section.[4]
Q3: How can I effectively monitor the progress of the fluorination reaction?
Monitoring the disappearance of the starting keto-ester is the most reliable method.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The starting keto-ester is typically more polar than the fluorinated ester product. A simple co-spot of your reaction mixture with the starting material will show the progress.
-
¹⁹F NMR Spectroscopy: If available, this is a powerful tool. A small aliquot from the reaction mixture can be analyzed directly. The appearance and growth of a signal corresponding to the -CF₂- group of the product provides direct evidence of reaction progress.
-
GC-MS: For volatile esters, GC-MS can be used to monitor the disappearance of the starting material peak and the appearance of the product peak, confirming the mass change.
Troubleshooting Guide: Byproduct Identification
This section addresses the identification of specific, often problematic, byproducts that can arise during the synthesis of this compound, particularly when using DAST or Deoxo-Fluor® with ethyl 2-oxobutanoate as a precursor.
Problem: My analytical data (NMR, GC-MS) shows significant peaks that are neither starting material nor the desired product. How do I identify them?
Unidentified peaks are common and usually originate from predictable side reactions of the fluorinating agent. Below is a guide to the most likely byproducts, their formation mechanisms, and key analytical signatures.
Workflow for Byproduct Analysis
The following diagram illustrates a logical workflow for identifying unknown byproducts in your reaction mixture.
Caption: Logical workflow for byproduct identification and troubleshooting.
1. Byproduct: Ethyl 2-fluoro-2-butenoate (Elimination Product)
-
Plausible Mechanism: Deoxofluorinating agents can act as a source of fluoride ions, which can function as a base, or the intermediate itself can undergo elimination. This is more prevalent at elevated temperatures. Instead of the second fluoride adding to the intermediate oxy-sulfurane species, a proton is abstracted from the adjacent carbon, leading to an alkene.
-
When to Suspect It: If the reaction temperature was not carefully controlled and rose above 0 °C for a prolonged period.
-
Key Analytical Signatures:
-
¹H NMR: Appearance of new vinyl proton signals (in the 5.0-7.0 ppm range), likely showing coupling to fluorine. The characteristic quartet of the ethyl group adjacent to the ketone will be absent.
-
¹⁹F NMR: A single fluorine signal, likely a quartet or doublet of quartets due to coupling with nearby vinyl and methyl protons.
-
GC-MS: A peak with a mass corresponding to C₆H₉FO₂ (M.W. 132.13), which is lower than the desired difluoro product (M.W. 152.14).
-
2. Byproduct: C-C Cleavage Products
-
Plausible Mechanism: Under certain conditions, particularly with β-keto esters, DAST has been reported to induce C-C bond cleavage.[4] This can lead to the formation of smaller, unexpected fluorinated fragments. For ethyl 2-oxobutanoate, this could potentially lead to fragments like ethyl difluoroacetate.
-
When to Suspect It: When you observe peaks in your GC-MS with significantly lower molecular weights than expected, and other byproducts have been ruled out. This side reaction is less common but can be significant.[4]
-
Key Analytical Signatures:
-
GC-MS: Look for peaks corresponding to fragments like ethyl difluoroacetate (C₄H₆F₂O₂, M.W. 124.09).
-
¹H NMR: A characteristic triplet for the CHF₂ group (around 6.0 ppm) coupled to two fluorine atoms.
-
¹⁹F NMR: A doublet signal corresponding to the CHF₂ group.
-
3. Byproduct: 2,2-Difluorobutanoyl fluoride (Acyl Fluoride)
-
Plausible Mechanism: While the primary reaction is on the ketone, the carboxylic ester can also react with excess fluorinating agent, especially under forcing conditions, to form an acyl fluoride. During aqueous workup, this is rapidly hydrolyzed back to the carboxylic acid, but if a sample is analyzed before workup or under anhydrous conditions, it may be observed. More commonly, incomplete hydrolysis of the ethyl ester during the final step will leave ethyl 2,2-difluorobutanoate as an impurity.
-
When to Suspect It: If you analyze the crude product after fluorination but before hydrolysis and see signals corresponding to an acyl fluoride, or if your final product shows incomplete hydrolysis.
-
Key Analytical Signatures (for Ethyl 2,2-difluorobutanoate):
-
¹H NMR: Presence of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in the final acid product.
-
GC-MS: A peak corresponding to the ethyl ester (M.W. 152.14) in the final product analysis.
-
Byproduct Summary Table
| Byproduct Name | Formula | Molecular Weight | Key ¹H NMR Signal(s) (ppm) | Key ¹⁹F NMR Signature | Key Mass Spec (m/z) |
| Desired Product (Ester) | C₆H₁₀F₂O₂ | 152.14 | ~1.9 (m, CH₂), ~1.0 (t, CH₃) | Singlet or triplet | 152 [M]⁺, loss of OEt |
| Starting Material (Ester) | C₆H₁₀O₃ | 130.14 | ~2.8 (q, CH₂), ~1.1 (t, CH₃) | None | 130 [M]⁺ |
| Elimination Product | C₆H₉FO₂ | 132.13 | 5.0-7.0 (vinyl H), ~1.8 (d, CH₃) | Singlet or multiplet | 132 [M]⁺ |
| Incomplete Hydrolysis | C₆H₁₀F₂O₂ | 152.14 | ~4.2 (q, OCH₂), ~1.3 (t, OCH₂CH₃ ) | Same as desired ester | 152 [M]⁺ |
Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination using Deoxo-Fluor®
This protocol is a general guideline and should be adapted based on specific substrate and laboratory conditions.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a solution of ethyl 2-oxobutanoate (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.5 M) in a three-neck flask equipped with a dropping funnel and a thermometer, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.2-1.5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.[2][3]
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) or by taking a small aliquot for GC-MS analysis.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and releases HF gas; perform in a well-ventilated fume hood.[2]
-
Work-up: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Hydrolysis: The crude ethyl 2,2-difluorobutanoate can be hydrolyzed to the acid using standard conditions (e.g., LiOH in THF/water or HCl/water).
Protocol 2: Purification by Column Chromatography
If significant byproducts are present after the fluorination step (before hydrolysis), purification of the ester is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity.
-
Elution Order: The less polar elimination byproduct (if present) will elute first, followed by the desired product (ethyl 2,2-difluorobutanoate). The more polar starting material will elute last.
-
Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Byproduct Formation Pathways Diagram
This diagram illustrates how different reaction conditions can lead to the formation of specific byproducts from the key reaction intermediate.
Sources
Validation & Comparative
A Strategic Comparison for Drug Discovery: 2,2-Difluorobutyric Acid vs. 2-Fluorobutyric Acid
A Senior Application Scientist's Guide to α-Fluorinated Carboxylic Acids
In the intricate process of drug design, the selective incorporation of fluorine is a powerful and widely adopted strategy to enhance the pharmacological profile of a lead candidate. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's acidity, lipophilicity, conformation, and metabolic stability. This guide offers an in-depth comparison of two closely related α-fluorinated building blocks, 2,2-Difluorobutyric acid and 2-Fluorobutyric acid, to inform their strategic application in research and development.
I. Comparative Physicochemical Profile
The substitution of hydrogen with one or two fluorine atoms at the α-carbon of butyric acid results in significant, non-linear changes to its fundamental properties. These alterations are pivotal, as they directly influence a molecule's behavior in biological systems, affecting everything from target binding to its pharmacokinetic profile.
Table 1: Physicochemical Property Comparison
| Property | 2-Fluorobutyric Acid | This compound | Causality of Difference |
| pKa | ~2.95[1] | ~1.5 (Predicted) | The potent, additive electron-withdrawing inductive effect of two fluorine atoms more effectively stabilizes the carboxylate anion, leading to a significant increase in acidity.[1] |
| LogP (Octanol/Water) | ~1.1[2] | ~1.4[3] | While often counterintuitive, fluorination can increase lipophilicity. The gem-difluoro group presents a more lipophilic surface than the monofluorinated carbon, which can enhance partitioning into nonpolar environments. |
| Metabolic Stability | Susceptible to α-oxidation | High resistance to α-oxidation | The C-F bond is significantly stronger than the C-H bond. The presence of two fluorine atoms at the α-position sterically and electronically shields the carbon from enzymatic attack by metabolic enzymes like Cytochrome P450s.[4] |
II. The Inductive Effect on Acidity (pKa)
A primary driver for α-fluorination is the precise modulation of a carboxylic acid's pKa. The pKa dictates the ionization state of a molecule at physiological pH (~7.4), which is critical for its solubility, membrane permeability, and interaction with biological targets.
The strong electronegativity of fluorine creates a powerful electron-withdrawing inductive effect, pulling electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation.[1] The more stable the conjugate base, the stronger the acid, and the lower its pKa.
In this compound, this effect is amplified. The two fluorine atoms exert a cumulative inductive pull, resulting in a dramatic increase in acidity (a pKa drop of ~1.5 units) compared to the monofluorinated analog. This makes this compound a significantly stronger acid, a property that can be harnessed to fine-tune interactions with target proteins or modify a drug's absorption profile.
Caption: Dissociation equilibrium showing the stronger inductive effect in this compound.
III. Blocking Metabolic Hotspots for Enhanced Stability
A frequent failure point for drug candidates is rapid metabolic degradation, leading to a short in-vivo half-life and poor bioavailability. For many aliphatic chains, the α-carbon is a "metabolic hotspot," susceptible to oxidation by enzymes.
Replacing a C-H bond with a C-F bond is a classic medicinal chemistry strategy to block such metabolic pathways.[4] The C-F bond is exceptionally strong (~110 kcal/mol vs. ~98 kcal/mol for a C-H bond), making it highly resistant to enzymatic cleavage. While a single fluorine atom in 2-fluorobutyric acid offers some protection, the gem-difluoro motif in this compound provides a robust metabolic shield. This "locking" of the α-position can dramatically increase the metabolic stability and, consequently, the systemic exposure of a drug.
Caption: Workflow comparing the metabolic fate of mono- vs. di-fluorinated compounds.
IV. Experimental Protocols
The following are generalized, foundational protocols for characterizing the key physicochemical properties discussed. They serve as a self-validating framework for comparing fluorinated analogues.
Protocol 1: Determination of pKa via Potentiometric Titration
-
Objective: To experimentally measure the acid dissociation constant (pKa).
-
Principle: A solution of the acid is titrated with a strong base of known concentration. The pKa is the pH at which the acid is 50% neutralized (the half-equivalence point).
-
Methodology:
-
Preparation: Prepare a ~0.01 M solution of the fluorinated acid in deionized, CO₂-free water.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).
-
Titration: Place the acid solution in a jacketed beaker with a magnetic stirrer. Immerse the pH electrode. Titrate with a standardized ~0.1 M NaOH solution using a calibrated burette, adding titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot pH (y-axis) versus volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve (first derivative maximum). The half-equivalence point is the volume of NaOH that is half of the equivalence point volume. The pKa is the pH value at this half-equivalence point.
-
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
-
Objective: To measure the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of its concentration in the two phases at equilibrium is the partition coefficient. This method is consistent with OECD Guideline 107.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the fluorinated acid in the aqueous phase at a known concentration.
-
Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Cap the tube and shake/vortex vigorously for 30 minutes at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the acid using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation:
-
Concentration in Octanol = (Initial Aqueous Conc. - Final Aqueous Conc.)
-
P = [Conc. in Octanol] / [Final Conc. in Aqueous]
-
LogP = log₁₀(P)
-
-
V. Strategic Application in Drug Design
The choice between these two building blocks is a strategic decision based on the specific objectives of the drug discovery program.
-
Choose 2-Fluorobutyric Acid for:
-
Subtle pKa Modulation: When a modest increase in acidity is required without a drastic change from the parent molecule.
-
Incremental Lipophilicity Increase: To fine-tune lipophilicity without a large jump.
-
Scaffold Hopping: As a conservative modification when exploring the structure-activity relationship (SAR) around an aliphatic chain.
-
-
Choose this compound for:
-
Significant pKa Shift: When a much stronger acidic moiety is needed to form a key salt-bridge interaction or to significantly alter ionization.
-
Blocking a Known Metabolic Liability: When the α-position has been identified as a primary site of metabolic oxidation.
-
Conformational Control: The gem-difluoro group can act as a conformational constraint, which may be beneficial for locking in a bioactive conformation.
-
Conclusion
While structurally similar, 2-fluorobutyric acid and this compound offer distinct tools for the medicinal chemist. The monofluorinated compound provides a means for subtle, incremental property modification. In contrast, the gem-difluorinated analogue is an agent of profound change, capable of dramatically increasing acidity and providing a robust shield against metabolic degradation. A thorough understanding of these differences, validated by the experimental protocols outlined, enables researchers to make rational, data-driven decisions, ultimately accelerating the journey from a promising lead to a viable drug candidate.
References
-
PubChem. (2S)-2-fluorobutanoic acid | C4H7FO2 | CID 38988211. National Center for Biotechnology Information. [Link]
-
PubChem. this compound | C4H6F2O2 | CID 3711426. National Center for Biotechnology Information. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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A Comparative Guide to 2,2-Difluorobutyric Acid and its Fluorinated Analogs in Bioassays
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacological profile. This guide provides an in-depth comparison of 2,2-difluorobutyric acid and its monofluorinated analogs, offering insights into their potential performance in biological assays. While direct comparative bioassay data for these specific analogs is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and pharmacology to provide a robust predictive comparison.
The Rationale for Fluorinating Butyric Acid
Butyric acid, a short-chain fatty acid (SCFA), is a natural product of gut microbial fermentation and a known inhibitor of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy in oncology and other diseases.[3][4] However, the clinical utility of butyric acid is limited by its rapid metabolism and poor pharmacokinetic properties.[4] Fluorination represents a promising strategy to overcome these limitations by:
-
Modulating pKa: The acidity of the carboxylic acid group influences its ionization state at physiological pH, which in turn affects its ability to interact with biological targets and its cellular permeability.
-
Altering Lipophilicity: A compound's lipophilicity is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancing Metabolic Stability: The high bond energy of the C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life.[5]
This guide will explore how the position and number of fluorine atoms on the butyric acid scaffold are predicted to impact these properties and, consequently, biological activity.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms significantly alters the electronic properties and lipophilicity of the butyric acid molecule. The following table summarizes the key physicochemical properties of this compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| Butyric Acid | C₄H₈O₂ | 88.11 | 4.82 | 0.79 |
| 2-Fluorobutyric Acid | C₄H₇FO₂ | 106.10 | ~2.6 | ~0.9 |
| 3-Fluorobutyric Acid | C₄H₇FO₂ | 106.10 | ~4.2 | ~0.6 |
| 4-Fluorobutyric Acid | C₄H₇FO₂ | 106.10 | ~4.5 | ~0.5 |
| This compound | C₄H₆F₂O₂ | 124.09 | ~1.34[6] | ~1.0 |
Note: Predicted pKa and LogP values are estimations based on computational models and the known effects of fluorination. Experimental values may vary.
Predicted Performance in Bioassays: An In-Depth Look
Histone Deacetylase (HDAC) Inhibition
The inhibitory activity of short-chain fatty acids against HDACs is influenced by the length and branching of the carbon chain.[4] The active site of HDACs is often described as a narrow, tube-like pocket.[4]
-
This compound: The gem-difluoro substitution at the α-position is expected to significantly lower the pKa of the carboxylic acid, making it a stronger acid. This increased acidity could enhance its interaction with the zinc ion in the active site of zinc-dependent HDACs. However, the increased steric bulk of the two fluorine atoms at the α-position might hinder its entry into the narrow active site pocket of some HDAC isoforms, potentially affecting its inhibitory potency.
-
Monofluorinated Analogs:
-
2-Fluorobutyric Acid: Similar to the difluoro analog, the fluorine at the α-position will lower the pKa, potentially enhancing its binding to the zinc ion. The smaller steric hindrance compared to the difluoro compound might allow for better accommodation within the active site.
-
3-Fluorobutyric Acid & 4-Fluorobutyric Acid: With the fluorine atom positioned further from the carboxylic acid, the electronic effect on the pKa will be less pronounced compared to the 2-fluoro analog. These compounds are expected to have pKa values closer to that of butyric acid. Their biological activity will likely depend on how the fluorine substitution affects their overall conformation and interaction with the hydrophobic regions of the HDAC active site. A study on butyrate analogues showed that substitutions at the 2-, 3-, and/or 4-positions can impact biological effects.[7]
-
Cellular Uptake and Permeability
The transport of short-chain fatty acids across cell membranes is mediated by monocarboxylate transporters (MCTs) and passive diffusion.[8] The balance between the ionized and non-ionized forms of the carboxylic acid, as well as the compound's lipophilicity, are key determinants of its cellular uptake.
-
This compound and 2-Fluorobutyric Acid: The significantly lower pKa of these compounds means they will exist predominantly in their ionized carboxylate form at physiological pH. While this may enhance their solubility in aqueous environments, it could reduce their ability to passively diffuse across the lipid bilayer of cell membranes. Their uptake would likely be more reliant on MCTs.
-
3-Fluorobutyric Acid and 4-Fluorobutyric Acid: With pKa values closer to butyric acid, these analogs will have a higher proportion of the non-ionized form at physiological pH compared to the α-fluorinated counterparts. This, combined with their modulated lipophilicity, could lead to a different cellular uptake profile, potentially with a greater contribution from passive diffusion.
Metabolic Stability
A primary motivation for fluorination is to block metabolic pathways and increase a drug's half-life. The primary route of metabolism for butyric acid is β-oxidation.
-
This compound: The presence of two fluorine atoms at the α-position is expected to completely block β-oxidation at this site, leading to a significant increase in metabolic stability.
-
Monofluorinated Analogs:
-
2-Fluorobutyric Acid: A single fluorine at the α-position is also likely to hinder β-oxidation, though perhaps to a lesser extent than the difluoro analog.
-
3-Fluorobutyric Acid: The fluorine at the β-position could potentially interfere with the enzymatic machinery of β-oxidation, leading to increased metabolic stability.
-
4-Fluorobutyric Acid: The fluorine at the ω-1 position may have a less direct impact on the initial steps of β-oxidation but could still influence the overall metabolic fate of the molecule.
-
Experimental Protocols
To empirically determine and compare the biological activity of these compounds, a robust and validated bioassay is essential. The following is a detailed protocol for a common in vitro HDAC inhibition assay.
In Vitro Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This protocol is a representative method for determining the IC50 values of test compounds against purified HDAC enzymes.[9][10][11][12]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Assay Buffer containing Trypsin and TSA)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (TSA) in the assay buffer. The final concentrations should typically range from nanomolar to millimolar to capture the full dose-response curve.
-
Enzyme Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted test compound or control. b. Add 50 µL of the HDAC enzyme solution (pre-diluted in cold assay buffer to the desired concentration). c. Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: a. Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction. b. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: a. Stop the reaction by adding 50 µL of the developer solution to each well. The TSA in the developer solution will inhibit any further HDAC activity, and the trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC molecule. b. Incubate the plate at room temperature for 15-30 minutes to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: a. Read the fluorescence intensity in each well using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the positive control (no inhibitor) and the negative control (e.g., high concentration of TSA). c. Plot the percentage of HDAC inhibition versus the logarithm of the compound concentration. d. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Visualizing the Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Predicted metabolic fate of butyric acid versus this compound.
Sources
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of short-chain fatty acids on growth and differentiation of the human colon-cancer cell line HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative evaluation of cytotoxicity of root canal sealers: an in vitro study [rde.ac]
- 7. Structure-activity relationship of butyrate analogues on apoptosis, proliferation and histone deacetylase activity in HCT-116 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of 2,2-Difluorobutyric Acid Derivatives as Novel Bioactive Agents
Introduction: The Rationale for a New Generation of Epigenetic Modulators
In the landscape of therapeutic drug development, particularly in oncology, the modulation of epigenetic pathways has emerged as a highly promising strategy. Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their aberrant activity is linked to numerous diseases, making them a compelling target for therapeutic intervention.[2]
The therapeutic potential of HDAC inhibitors (HDACis) is well-established, with several approved for treating hematologic malignancies.[3][4] This class of drugs is structurally diverse, ranging from hydroxamic acids and cyclic peptides to short-chain aliphatic acids.[2] It is within this latter class that we find our interest. Simple aliphatic acids like butyric acid and the approved anticonvulsant drug valproic acid (VPA) are known to possess HDAC inhibitory activity.[5][6][7] These molecules, while having modest potency, offer a foundational scaffold for designing novel therapeutics with potentially improved pharmacological profiles.
This guide focuses on a rational, systematic approach to validating the biological activity of a novel candidate: 2,2-Difluorobutyric acid and its derivatives. The introduction of fluorine atoms into small molecules is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and cell permeability. By replacing the C2-protons of butyric acid with fluorine, we hypothesize that this compound derivatives could represent a new generation of HDAC inhibitors with unique properties.
Our objective here is not merely to present data, but to illuminate the causality behind the experimental workflow. We will proceed as a research team would, starting with direct target engagement and progressively building a comprehensive biological activity profile, comparing our candidate compound against established benchmarks at every step.
The Competitive Landscape: Selecting Benchmarks for Comparison
To objectively evaluate a novel compound, it must be benchmarked against well-characterized alternatives. Our validation strategy will compare our this compound derivative against three key reference compounds, each representing a different facet of the HDAC inhibitor landscape.
-
Butyric Acid (Sodium Butyrate): The parent short-chain fatty acid. It is a natural product of fiber fermentation in the colon and a known, albeit weak, HDAC inhibitor.[7][8] It serves as our baseline, representing the foundational activity of this chemical class.
-
Valproic Acid (VPA): An approved drug and a branched-chain fatty acid that defines a distinct class of HDAC inhibitors.[5][6] It preferentially inhibits Class I HDACs and has a well-documented safety and pharmacokinetic profile in humans.[9]
-
Trichostatin A (TSA): An antifungal antibiotic that acts as a potent, reversible, and broad-spectrum (pan-HDAC) inhibitor of Class I and II HDACs at nanomolar concentrations.[10][11] TSA is the quintessential positive control in HDAC research, representing high-potency inhibition.
Table 1: Comparative Profile of Selected HDAC Inhibitors
| Compound | Class | Primary Mechanism | Potency (IC50) | Key Cellular Effects |
| Butyric Acid | Aliphatic Acid | Non-competitive HDAC inhibitor[12] | ~0.8 mM[12] | Inhibition of proliferation, induction of differentiation and apoptosis.[7] |
| Valproic Acid (VPA) | Aliphatic Acid | Class I selective HDAC inhibitor[6][9] | 0.5 - 1 mM | Induces differentiation, apoptosis, and cell cycle arrest.[5][13] |
| Trichostatin A (TSA) | Hydroxamic Acid | Pan-inhibitor of Class I/II HDACs[1][10] | ~20 nM[10] | Potent induction of cell cycle arrest, differentiation, and apoptosis.[11] |
| This compound Derivative | Aliphatic Acid (Fluorinated) | Hypothesis: HDAC Inhibition | To be determined | To be determined |
A Validating Workflow: From Target to Phenotype
A robust validation strategy must be logical and sequential. We must first prove the compound interacts with its intended molecular target and then demonstrate that this interaction leads to a predictable and measurable cellular outcome. This self-validating system ensures that the observed phenotype is a direct consequence of the on-target activity.
Caption: A sequential workflow for validating novel HDAC inhibitors.
Protocol 1: In Vitro Validation of Direct HDAC Enzymatic Inhibition
Causality: The foundational experiment must directly answer the question: "Does our compound inhibit the enzymatic activity of HDACs?" An in vitro assay, using purified recombinant HDAC enzymes and a synthetic substrate, provides the cleanest system to measure direct inhibition, free from the complexities of cellular uptake, metabolism, or off-target effects. We utilize a fluorescence-based assay for its high throughput, sensitivity, and ease of use.[14][15]
Experimental Protocol: Fluorometric HDAC Activity Assay
-
Preparation of Reagents:
-
HDAC Enzyme: Reconstitute purified, recombinant human HDAC1 (or a pan-HDAC mixture) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).
-
Substrate: Prepare a stock solution of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). This substrate is non-fluorescent until it is deacetylated and subsequently cleaved by a developer enzyme.
-
Test Compounds: Prepare a 10-point serial dilution of the this compound derivative, VPA, Butyrate, and TSA (positive control) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Developer Solution: Prepare a solution containing a lysine developer (e.g., trypsin) which specifically cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC) group.[14]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of each compound dilution (or DMSO vehicle control) to respective wells.
-
Add 35 µL of HDAC enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate fluorescence development by adding 50 µL of the developer solution to each well. Incubate for 15 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Caption: Signaling pathway of HDAC inhibition leading to anti-proliferative effects.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted strategy for validating the biological activity of novel this compound derivatives. By following a logical progression from direct biochemical inhibition to cellular target engagement and downstream phenotypic consequences, researchers can build a compelling, self-validating case for their compound's mechanism of action. The comparative approach, using well-characterized benchmarks like butyrate, VPA, and TSA, is essential for contextualizing the potency and potential of these new chemical entities.
Successful validation through these protocols would strongly support advancing a lead candidate to the next stages of drug discovery, which would include:
-
Isoform Selectivity Profiling: Testing the compound against a panel of all 11 zinc-dependent HDAC isoforms to determine its selectivity profile, which is crucial for minimizing off-target effects. [2]* In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in preclinical animal models, such as tumor xenografts. [11]* Pharmacokinetic and Safety Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity.
The systematic application of these validation principles is paramount for the successful identification and development of the next generation of epigenetic cancer therapies.
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A Comparative Guide to the Synthesis of 2,2-Difluorobutyric Acid for Pharmaceutical and Agrochemical Research
Introduction: The Significance of the Gem-Difluoro Moiety in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The difluoromethylene group (CF2), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2-Difluorobutyric acid, a key building block, provides a direct route to introduce this valuable moiety. This guide presents a comparative analysis of the primary synthetic methodologies for this compound, offering researchers and process chemists the critical insights needed to select the most appropriate route for their specific application. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental data and protocols.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into four main strategies, each with its own set of advantages and challenges. The choice of method will ultimately depend on factors such as the desired scale of synthesis, available starting materials and reagents, and tolerance for specific reaction conditions.
| Method | Key Reagents | Typical Yield | Scalability | Safety and Handling Considerations |
| 1. Dithiane-Based Synthesis | 1,3-Dithiane, n-BuLi, Ethyl Chloroformate, Bromoethane, BrF3 | Good (ester formation ~65-75%) | Moderate | BrF3 is highly reactive and corrosive; requires specialized handling. |
| 2. Decarboxylative Fluorination | Ethyl Hydrogen Ethylmalonate, AgNO3, Selectfluor® | Good | Good | Silver salts can be costly; Selectfluor® is a stable but strong oxidant. |
| 3. Electrophilic Fluorination of a β-Ketoester | Ethyl Acetoacetate, Sodium Ethoxide, Ethyl Iodide, Selectfluor® | Good | Excellent | Selectfluor® is a user-friendly electrophilic fluorinating agent.[1] |
| 4. Deoxyfluorination of an α-Ketoester | Ethyl 2-oxobutanoate, Deoxo-Fluor® | High | Excellent | Deoxo-Fluor® is a corrosive and moisture-sensitive reagent. |
Method 1: The Dithiane-Based Approach
This classical approach leverages the umpolung reactivity of dithianes to construct the carbon skeleton, followed by a powerful oxidative fluorination step. The key transformation involves the reaction of a 2-substituted-2-ethoxycarbonyl-1,3-dithiane with bromine trifluoride (BrF3).[2]
Causality Behind Experimental Choices
The use of 1,3-dithiane allows for the deprotonation at the C2 position, creating a nucleophilic carbon that can be sequentially alkylated and acylated. This provides a reliable method for assembling the required carbon framework. Bromine trifluoride is a potent fluorinating agent capable of oxidatively cleaving the dithiane and introducing two fluorine atoms at the former C2 position.[3] The reaction is typically performed at low temperatures to control the high reactivity of BrF3.
Experimental Protocol
Step 1: Synthesis of 2-Ethyl-2-ethoxycarbonyl-1,3-dithiane
-
To a solution of 1,3-dithiane in dry THF at -40°C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution for 2 hours at -20°C.
-
Cool the mixture to -78°C and add ethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Purify the crude product by column chromatography to yield 2-ethoxycarbonyl-1,3-dithiane.
-
Repeat the deprotonation with n-BuLi as in step 1.
-
Add bromoethane (1.2 eq) at -78°C and allow the reaction to warm to room temperature overnight.
-
Work-up and purify by column chromatography to obtain 2-ethyl-2-ethoxycarbonyl-1,3-dithiane.
Step 2: Fluorination and Hydrolysis
-
Dissolve 2-ethyl-2-ethoxycarbonyl-1,3-dithiane in dichloromethane at -78°C.
-
Slowly add a solution of bromine trifluoride (3.0 eq) in dichloromethane.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and sodium bicarbonate solution.
-
Separate the organic layer, dry over MgSO4, and concentrate to obtain crude ethyl 2,2-difluorobutanoate.
-
Hydrolyze the crude ester using aqueous NaOH, followed by acidification with HCl to yield this compound.
Workflow Diagram
Caption: Dithiane-based synthesis of this compound.
Method 2: Decarboxylative Fluorination
Recent advances in photoredox and metal catalysis have enabled the development of elegant decarboxylative fluorination methods.[4][5][6][7] A particularly effective approach involves the silver-catalyzed decarboxylative fluorination of a malonic acid half-ester.[8][9][10][11]
Causality Behind Experimental Choices
This method takes advantage of the relative instability of the carboxylate radical, which readily undergoes decarboxylation to form an alkyl radical. The silver catalyst, in a higher oxidation state, facilitates the single-electron oxidation of the carboxylate. The resulting alkyl radical is then trapped by an electrophilic fluorine source, typically Selectfluor®, to afford the fluorinated product. The use of a malonic acid half-ester as the starting material provides a convenient handle for introducing the required ethyl group and the carboxylate functionality.
Experimental Protocol
Step 1: Synthesis of Ethyl Hydrogen Ethylmalonate
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate to the solution and stir.
-
Slowly add bromoethane and reflux the mixture for 4 hours.
-
After cooling, add a solution of potassium hydroxide in ethanol and stir at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure and dissolve the residue in water.
-
Wash with diethyl ether to remove any unreacted diethyl ethylmalonate.
-
Acidify the aqueous layer with cold concentrated HCl and extract with diethyl ether.
-
Dry the organic extracts over MgSO4 and concentrate to yield ethyl hydrogen ethylmalonate.
Step 2: Silver-Catalyzed Decarboxylative Fluorination
-
To a solution of ethyl hydrogen ethylmalonate in a mixture of acetone and water, add silver nitrate (0.1 eq).
-
Add Selectfluor® (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium chloride and extract with dichloromethane.
-
Dry the organic layer over MgSO4 and concentrate.
-
The resulting crude ethyl 2,2-difluorobutanoate can be hydrolyzed as described in Method 1, Step 2.
Workflow Diagram
Caption: Electrophilic fluorination of a β-ketoester.
Method 4: Deoxyfluorination of an α-Ketoester
This method represents a very direct and potentially high-yielding route starting from an α-ketoester. The key transformation is the conversion of the ketone carbonyl group to a difluoromethylene group using a deoxofluorinating agent.
Causality Behind Experimental Choices
Deoxofluorinating reagents, such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are effective for converting ketones to gem-difluorides. The reaction proceeds through the formation of a sulfur-based intermediate, which then delivers two fluoride ions to the carbonyl carbon. Ethyl 2-oxobutanoate is a commercially available and relatively inexpensive starting material, making this an attractive route from an economic perspective.
Experimental Protocol
Step 1: Deoxyfluorination of Ethyl 2-oxobutanoate
-
To a solution of ethyl 2-oxobutanoate (1.0 eq) in dichloromethane at -78°C, add Deoxo-Fluor® (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over MgSO4, and concentrate.
-
Purify the crude ethyl 2,2-difluorobutanoate by distillation.
Step 2: Hydrolysis
-
Hydrolyze the purified ethyl 2,2-difluorobutanoate using aqueous NaOH, followed by acidification with HCl to obtain this compound.
Workflow Diagram
Caption: Deoxyfluorination route to this compound.
Conclusion and Future Outlook
The synthesis of this compound can be accomplished through several distinct and effective methodologies. The classical dithiane-based approach, while reliable, involves multiple steps and the use of the highly hazardous reagent BrF3, making it less suitable for large-scale production. Modern catalytic methods, such as silver-catalyzed decarboxylative fluorination, offer milder conditions and good functional group tolerance, though the cost of silver and the multi-step preparation of the precursor may be considerations.
For scalability and operational simplicity, the electrophilic fluorination of a β-ketoester using Selectfluor® and the direct deoxyfluorination of an α-ketoester are particularly compelling. The choice between these two will likely depend on the cost and availability of the respective starting materials and fluorinating agents.
As the demand for fluorinated building blocks continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic routes will remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for chemists to make informed decisions in their pursuit of novel fluorinated compounds with potential applications in medicine and agriculture.
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Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Zhurnal Organicheskoj Khimii, 55(10), 1629-1631. [Link]
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A Researcher's Guide to Alternatives for 2,2-Difluorobutyric Acid in Modern Organic Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful lever to modulate physicochemical and pharmacokinetic properties. 2,2-Difluorobutyric acid and its derivatives have served as valuable building blocks for introducing the gem-difluoroethyl motif. However, the demands of contemporary synthesis and medicinal chemistry—spanning improved reaction efficiency, diverse structural motifs, and nuanced property modulation—necessitate a broader toolkit.
This guide provides an in-depth comparison of strategic alternatives to this compound. We will move beyond a simple catalog of substitutes, focusing instead on the underlying strategic choices, comparative synthetic methodologies, and the resulting impact on molecular properties relevant to drug development. Our discussion is grounded in field-proven insights and supported by experimental data to empower researchers in their selection of the optimal synthetic strategy.
The Rationale for Alternatives: Beyond a Simple Replacement
While this compound is a competent synthon, the search for alternatives is driven by several key factors:
-
Synthetic Flexibility: Direct use of a pre-functionalized acid can be limiting. Late-stage installation of fluorinated groups onto complex scaffolds is often more convergent and efficient.
-
Physicochemical Tuning: The difluoromethyl group (–CF₂H) itself can be a desirable bioisostere for hydroxyl, thiol, or amine groups, offering unique hydrogen bonding capabilities and metabolic stability.[1][2] The goal may not be to install a difluorinated carboxylic acid, but rather the difluoromethyl group in a different chemical context.
-
Bioisosterism of the Carboxylic Acid: The carboxylic acid moiety itself often presents challenges, including poor membrane permeability and metabolic liabilities such as the formation of reactive acyl glucuronides.[3][4] In these cases, the entire carboxylic acid group is replaced with a bioisostere that mimics its key interactions while offering an improved ADME profile.[5][6]
-
Exploring Chemical Space: Accessing related fluorinated motifs, such as the trifluoromethyl (–CF₃) group, can provide valuable structure-activity relationship (SAR) data. The –CF₃ group is highly prized for its ability to enhance bioavailability and metabolic stability.[7]
The decision-making process for selecting an alternative can be visualized as follows:
Caption: Decision workflow for selecting an alternative strategy.
Strategic Alternatives: A Comparative Overview
We can classify alternatives into two main strategic categories:
-
Direct Structural Analogs & Bioisosteres: Replacing the entire this compound moiety.
-
Reagents for Late-Stage Functionalization: Introducing the key difluoroalkyl or related motifs onto a molecular scaffold.
Carboxylic Acid Bioisosteres
When the acidic proton and hydrogen bonding capabilities of the carboxyl group are critical for biological activity but the group itself introduces pharmacokinetic liabilities, a bioisosteric replacement is the strategy of choice.[3][4]
| Bioisostere | pKa Range | Key Features & Rationale | Common Synthetic Precursors |
| Tetrazole | ~4.5 - 5.0 | Closely mimics the pKa and planar, anionic nature of a carboxylate. Resistant to acyl glucuronidation.[5][8] | Nitriles (via [3+2] cycloaddition with azides) |
| N-Acylsulfonamide | ~3.0 - 5.0 | Non-planar, but presents hydrogen bond donors and acceptors in a similar spatial arrangement. Can improve cell permeability.[8] | Carboxylic acids and sulfonamides (via condensation) |
| Hydroxamic Acid | ~8.0 - 9.0 | Moderately acidic; strong metal-chelating properties. Can act as a hydrogen bond donor.[6] | Esters or acyl chlorides (via reaction with hydroxylamine) |
The choice between these is not arbitrary. For instance, if a key interaction in a protein binding pocket involves a planar carboxylate group interacting with an arginine residue, the planar tetrazole is often a superior choice. If improved membrane crossing is the primary goal, the less acidic and more lipophilic N-acylsulfonamide might be explored.
Reagents for Late-Stage Difluoro- and Trifluoromethylation
This approach offers maximum flexibility, allowing the introduction of the desired fluorinated group at a late stage onto a complex, non-acidic core. Modern photoredox catalysis has revolutionized this field, enabling reactions under remarkably mild conditions.[9][10][11]
| Reagent Class | Target Motif | Method Type | Key Features & Causality |
| HCF₂SO₂Cl | –CF₂H | Radical | Used in photoredox-catalyzed hydrodifluoromethylation of alkenes. The photocatalyst reduces the reagent to generate a difluoromethyl radical.[10] |
| TMSCF₃ (Ruppert-Prakash) | –CF₃ | Nucleophilic | A versatile source of the trifluoromethyl anion (CF₃⁻), typically activated by a fluoride source.[12][13][14] Ideal for addition to carbonyls and imines. |
| Togni Reagents | –CF₃ | Electrophilic/Radical | Hypervalent iodine reagents that act as electrophilic CF₃ sources.[15][16] Widely used for trifluoromethylation of thiols, alcohols, and heteroarenes, often under copper or photoredox catalysis.[17][18] |
| Fluoroform (CHF₃) | –CF₃ or =CF₂ | Nucleophilic/Carbene | An inexpensive and atom-economical source of CF₃⁻ (with a strong base) or difluorocarbene (:CF₂) via α-elimination.[19][20][21] Its use has become more practical with the development of specific base/solvent systems. |
Expert Insight: The choice between nucleophilic, electrophilic, and radical methods is dictated by the substrate. An electron-rich substrate (e.g., an enolate or phenoxide) is best targeted with an electrophilic reagent like Togni's. Conversely, an electron-poor substrate like an aldehyde is a prime candidate for nucleophilic addition using the Ruppert-Prakash reagent. Radical methods, particularly those using photoredox catalysis, offer broad functional group tolerance and are ideal for functionalizing alkenes and arenes.[22]
Experimental Data & Protocols
To provide a practical comparison, we will examine representative protocols for introducing difluoroalkyl and related motifs.
Synthesis of α,α-Difluoro Esters via Deoxyfluorination
This method provides direct access to α,α-difluoro carbonyl compounds from readily available α-keto esters, representing a direct alternative to building up from smaller fluorinated synthons.
Reaction: Deoxyfluorination of Ethyl Pyruvate
-
Reactants: Ethyl pyruvate, [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor)
-
Yield: 99.4%[23]
-
Key Insight: This transformation replaces the carbonyl oxygen with two fluorine atoms. The reaction is driven by the formation of a strong S=O bond in the byproduct. Cooling is critical to control the reactivity of the fluorinating agent.
Protocol 1: Synthesis of Ethyl 2,2-Difluoropropionate [23]
-
Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with ethyl pyruvate (1.0 eq).
-
Cooling: Cool the flask to between -15 °C and -10 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (1.0 eq) dropwise, ensuring the internal temperature does not exceed -5 °C.
-
Reaction: Stir the mixture, allowing it to warm gradually. Monitor the reaction by GC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a stirred, cold aqueous solution of sodium bicarbonate. This neutralizes excess reagent and acidic byproducts.
-
Extraction: Extract the aqueous layer with methylene chloride.
-
Workup: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Distill the crude liquid to yield the pure ethyl 2,2-difluoropropionate.
Photoredox-Catalyzed Difluoroalkylation of Alkenes
This protocol exemplifies a modern, late-stage functionalization approach, offering mild conditions and high functional group tolerance.[11]
Reaction: Hydrodifluoromethylation of an Electron-Deficient Alkene
-
Reactants: Alkene, HCF₂SO₂Cl, (TMS)₃SiH, Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Yield: Typically >70%[10]
-
Key Insight: This reaction proceeds via a radical mechanism initiated by visible light. The choice of photocatalyst is crucial; its excited-state redox potential must be sufficient to reduce the difluoroalkylating agent and initiate the radical chain reaction.
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A Comparative Guide to Cross-Reactivity Analysis of 2,2-Difluorobutyric Acid Derivatives
In the landscape of contemporary drug discovery, the pursuit of highly selective therapeutic agents is paramount. Small molecules, such as the derivatives of 2,2-Difluorobutyric acid, hold significant promise. However, their clinical translation is contingent on a thorough understanding of their interaction with biological targets. A critical aspect of this characterization is the assessment of cross-reactivity—the unintended binding of a drug candidate to proteins other than its primary target. This guide provides a comprehensive comparison of two gold-standard methodologies for evaluating the cross-reactivity of this compound derivatives: Surface Plasmon Resonance (SPR) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
The Significance of this compound Derivatives
This compound is a structural analog of the short-chain fatty acid butyric acid.[1][2][3] Butyric acid and its derivatives are known to interact with a variety of biological targets, including histone deacetylases (HDACs) and G-protein coupled receptors like GPR41 and GPR43, playing roles in metabolic regulation and inflammatory responses.[4][5][6][7] The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties and binding affinities, making fluorinated analogs like this compound derivatives compelling candidates for therapeutic development.[8] However, this structural similarity also necessitates rigorous cross-reactivity profiling against related off-targets to ensure selectivity and minimize potential side effects.
Methodologies for Cross-Reactivity Assessment: A Head-to-Head Comparison
The choice of analytical technique is a critical decision in the workflow of any drug discovery program. Both SPR and competitive ELISA are powerful tools for studying molecular interactions, yet they offer distinct advantages and provide complementary information.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte in solution.[9] This method provides a wealth of information, including:
-
Binding Affinity (K_D): A measure of the strength of the interaction.
-
Association and Dissociation Rates (k_a and k_d): Kinetic parameters that describe the speed at which the complex forms and breaks apart.[10]
-
Specificity: The ability to distinguish between different binding partners.
Competitive ELISA , on the other hand, is a plate-based immunoassay that quantifies the presence of a specific analyte in a sample through a competitive binding process.[11][12] In the context of small molecule cross-reactivity, a known amount of the target protein is coated onto a microplate, and the test compound competes with a labeled version of the primary ligand for binding to this target. This method is particularly useful for determining:
-
IC50 Values: The concentration of the test compound required to inhibit 50% of the binding of the labeled ligand.
-
Percent Cross-Reactivity: A relative measure of the affinity of a compound for an off-target compared to the primary target.[13][14]
Hypothetical Case Study: Cross-Reactivity of DFBA Derivatives
To illustrate the application and interpretation of these techniques, let us consider a hypothetical scenario where a lead compound, DFBA-001 , a derivative of this compound, has been identified as a potent inhibitor of Histone Deacetylase 2 (HDAC2) . To assess its selectivity, we will evaluate its cross-reactivity against two related off-targets: HDAC1 and HDAC6 . We will also compare the performance of two other derivatives, DFBA-002 and DFBA-003 .
Surface Plasmon Resonance (SPR) Analysis
In our hypothetical SPR experiment, HDAC1, HDAC2, and HDAC6 are individually immobilized on separate flow cells of a sensor chip. The this compound derivatives are then injected at various concentrations to determine their binding kinetics and affinity.
Table 1: Hypothetical SPR Data for DFBA Derivatives against HDAC Isoforms
| Compound | Target | K_D (nM) | k_a (1/Ms) | k_d (1/s) |
| DFBA-001 | HDAC2 | 15 | 2.5 x 10^5 | 3.75 x 10^-3 |
| HDAC1 | 250 | 1.8 x 10^5 | 4.5 x 10^-2 | |
| HDAC6 | >1000 | Not Determined | Not Determined | |
| DFBA-002 | HDAC2 | 50 | 1.5 x 10^5 | 7.5 x 10^-3 |
| HDAC1 | 400 | 1.2 x 10^5 | 4.8 x 10^-2 | |
| HDAC6 | >1000 | Not Determined | Not Determined | |
| DFBA-003 | HDAC2 | 12 | 3.0 x 10^5 | 3.6 x 10^-3 |
| HDAC1 | 150 | 2.0 x 10^5 | 3.0 x 10^-2 | |
| HDAC6 | 800 | 8.0 x 10^4 | 6.4 x 10^-2 |
Interpretation of SPR Data:
The data in Table 1 suggest that DFBA-001 and DFBA-003 are the most potent inhibitors of HDAC2, with K_D values of 15 nM and 12 nM, respectively. DFBA-001 demonstrates good selectivity, with a significantly higher K_D for HDAC1 and no measurable binding to HDAC6. DFBA-003, while slightly more potent for HDAC2, shows a less favorable selectivity profile with a lower K_D for HDAC1 and some binding to HDAC6. The real-time nature of SPR allows for the detailed characterization of the binding kinetics, providing insights into the mechanism of interaction.[15][16][17]
Competitive ELISA Analysis
For the competitive ELISA, microplates are coated with HDAC2. A fixed concentration of a labeled HDAC2 inhibitor is then added along with varying concentrations of the DFBA derivatives. The same procedure is repeated for HDAC1 and HDAC6 to assess cross-reactivity.
Table 2: Hypothetical Competitive ELISA Data for DFBA Derivatives
| Compound | Target | IC50 (nM) | % Cross-Reactivity vs. HDAC2 |
| DFBA-001 | HDAC2 | 25 | 100% |
| HDAC1 | 450 | 5.6% | |
| HDAC6 | >2000 | <1.25% | |
| DFBA-002 | HDAC2 | 80 | 100% |
| HDAC1 | 700 | 11.4% | |
| HDAC6 | >2000 | <4% | |
| DFBA-003 | HDAC2 | 20 | 100% |
| HDAC1 | 280 | 7.1% | |
| HDAC6 | 1500 | 1.3% |
% Cross-Reactivity = (IC50 of DFBA-001 for HDAC2 / IC50 of test compound for off-target) x 100
Interpretation of Competitive ELISA Data:
The competitive ELISA results in Table 2 corroborate the SPR findings. DFBA-001 and DFBA-003 are the most potent compounds against HDAC2. The calculated percent cross-reactivity clearly demonstrates the superior selectivity of DFBA-001 for HDAC2 over HDAC1 and HDAC6. This format is particularly advantageous for screening a large number of compounds due to its higher throughput compared to SPR.
Experimental Protocols
Competitive ELISA for Small Molecule Cross-Reactivity
This protocol is a generalized procedure and may require optimization for specific targets and compounds.[18][19]
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of the target protein (e.g., HDAC1, HDAC2, or HDAC6) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction:
-
Prepare serial dilutions of the this compound derivatives (test compounds) and a known labeled inhibitor (competitor) in assay buffer.
-
Add 50 µL of the test compound dilutions and 50 µL of the labeled inhibitor to the appropriate wells. For the control wells (maximum binding), add 50 µL of assay buffer instead of the test compound.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection: If the labeled inhibitor is conjugated to an enzyme like HRP, add 100 µL of a suitable substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable curve-fitting software.[20] Calculate the percent cross-reactivity as described in the note under Table 2.
Caption: Principle of Competitive ELISA for small molecules.
Surface Plasmon Resonance (SPR) Protocol for Binding Analysis
This is a general workflow and specific parameters will depend on the SPR instrument and sensor chip used.[21][22][23]
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject the target protein (e.g., HDAC2) over the activated surface at a concentration and pH optimized for efficient coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Injection (Binding Measurement):
-
Prepare a series of dilutions of the this compound derivative in a suitable running buffer.
-
Inject the analyte dilutions sequentially over the ligand and reference surfaces at a constant flow rate. This is the association phase .
-
After the injection, flow the running buffer over the surfaces to monitor the dissociation of the analyte from the ligand. This is the dissociation phase .
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software will generate a sensorgram , a plot of response units (RU) versus time.[15][16]
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding signal.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
-
Caption: General workflow for an SPR binding experiment.
Caption: Conceptual diagram of cross-reactivity.
Conclusion
Both SPR and competitive ELISA are indispensable tools in the characterization of small molecule drug candidates like this compound derivatives. SPR offers unparalleled detail in a label-free, real-time format, providing deep mechanistic insights into binding kinetics. Competitive ELISA, while an endpoint assay, provides a robust and high-throughput method for determining relative potencies and selectivities. The judicious application of both methodologies, as illustrated in our hypothetical case study, enables a comprehensive understanding of a compound's cross-reactivity profile, which is a critical step in the journey from a promising lead to a safe and effective therapeutic.
References
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Structure-activity Relationship of 17 Structural Analogues of N-Butyric Acid Upon C-Myc Expression. PubMed. Available at: [Link]
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Short chain fatty acids and their receptors: New metabolic targets. ResearchGate. Available at: [Link]
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SPR Sensorgram Explained. Affinité Instruments. Available at: [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
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How Do You Interpret Data From Surface Plasmon Resonance?. Chemistry For Everyone. Available at: [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]
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Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. Available at: [Link]
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Short-chain fatty acids in diseases. PMC - PubMed Central. Available at: [Link]
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A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. Available at: [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. Available at: [Link]
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Health Benefits and Side Effects of Short-Chain Fatty Acids. PMC - PubMed Central. Available at: [Link]
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Competitive ELISA Protocol. Biomeda Corp. Available at: [Link]
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Competitive ELISA. Creative Diagnostics. Available at: [Link]
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Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. Available at: [Link]
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Short chain fatty acids: the messengers from down below. PMC - PubMed Central. Available at: [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. Available at: [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
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Butyric acid. Wikipedia. Available at: [Link]
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]
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(PDF) Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]
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Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Available at: [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - PubMed Central. Available at: [Link]
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Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Available at: [Link]
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Butyric Acid - Definition, Structure, Properties. Turito. Available at: [Link]
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Building diagrams using graphviz. Chad's Blog. Available at: [Link]
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In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.. ResearchGate. Available at: [Link]
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ELISA Results - Quantitative, Qualitative and Sensitivity. Bio-Rad Antibodies. Available at: [Link]
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A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. PMC - PubMed Central. Available at: [Link]
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A Note on the Enantioselective Purity of 2,2-Difluorobutyric Acid
Before presenting the comparison guide, it is crucial to address a fundamental aspect of the target molecule, 2,2-Difluorobutyric acid. For a molecule to be chiral and exist as enantiomers, it must possess a stereocenter—typically a carbon atom bonded to four different substituent groups.
The chemical structure of this compound is:
Caption: High-level decision workflow for enantioselective analysis.
Comparative Deep Dive: Chromatographic & Spectroscopic Techniques
Direct Methods: Chiral Stationary Phase (CSP) Chromatography
The most direct route to enantioseparation involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC). [1][2]The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times. [3][4] Causality Behind Experimental Choices:
-
Stationary Phase Selection: For acidic analytes like 2-Fluorobutyric acid, anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX) are highly effective. [5]They operate via an ion-exchange mechanism between the protonated chiral selector and the deprotonated carboxylic acid. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are also versatile and should be included in initial screening protocols. [4]* Mobile Phase Additives: For polysaccharide and other non-ion-exchange columns, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is critical. [4]This suppresses the ionization of the analyte's carboxyl group, preventing peak tailing and improving chromatographic efficiency.
-
Technique Choice (HPLC vs. SFC vs. GC):
-
HPLC is the workhorse due to its versatility and the wide variety of available CSPs. [2] * SFC offers faster analysis times and reduced organic solvent consumption, making it a "greener" alternative that often provides superior resolution. [5] * GC requires the analyte to be volatile and thermally stable. For carboxylic acids, this necessitates derivatization (e.g., esterification) to block the polar carboxyl group, which can complicate the "direct" approach. [6][7] Table 1: Comparison of Direct Chromatographic Approaches
-
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC |
| Principle | Differential interaction with CSP | Differential interaction with CSP in supercritical fluid | Differential interaction with CSP in gas phase |
| Sample Prep | Minimal (dissolution) | Minimal (dissolution) | Derivatization required (e.g., esterification) |
| Typical CSPs | Polysaccharide, Protein, Anion-Exchange | Polysaccharide, Anion-Exchange | Cyclodextrin derivatives (e.g., Chirasil-DEX) [7] |
| Advantages | High versatility, wide CSP availability | Fast, low solvent use, high efficiency | Very high resolution, sensitive detectors (FID, MS) |
| Limitations | Higher solvent consumption, longer run times | Requires specialized equipment | Analyte must be volatile, derivatization adds complexity |
Indirect Methods: Chiral Derivatization
This strategy involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. [8][9]Since diastereomers have different physical properties, they can be readily separated on a standard, cost-effective achiral column.
Caption: Workflow for the indirect analysis via chiral derivatization.
Causality Behind Experimental Choices:
-
CDA Selection: For the carboxylic acid group of 2-Fluorobutyric acid, the CDA must be a chiral alcohol or amine to form a diastereomeric ester or amide. A common choice is a chiral amine like (R)-1-phenylethylamine. The reaction requires a coupling agent (e.g., EDC/HOBt) to facilitate amide bond formation.
-
Method Validation is Critical: The trustworthiness of this method depends on several factors that must be validated:
-
The CDA must be of 100% enantiomeric purity.
-
The reaction must proceed to completion for both enantiomers.
-
There must be no kinetic resolution (i.e., one enantiomer reacting faster than the other).
-
The reaction conditions must not cause racemization of the analyte or the CDA. [8]
-
Spectroscopic Methods: Chiral ¹⁹F NMR
For fluorinated compounds, ¹⁹F NMR spectroscopy offers an elegant alternative for determining enantiomeric excess without physical separation. [10][11][12]The principle involves adding a chiral solvating agent (CSA) or a chiral derivatizing agent to the NMR tube containing the analyte. The CSA forms rapidly exchanging, non-covalent diastereomeric complexes, while a CDA forms covalent diastereomers. In either case, the fluorine atoms of the two enantiomers experience slightly different magnetic environments, resulting in two distinct signals in the ¹⁹F NMR spectrum. The enantiomeric excess can be determined directly from the integration of these signals.
Causality Behind Experimental Choices:
-
Why ¹⁹F NMR? The ¹⁹F nucleus offers several advantages over ¹H NMR for this purpose: a wider chemical shift range, high sensitivity, and the absence of background signals, leading to cleaner spectra and potentially better resolution of the diastereomeric signals. [12]* Agent Selection: Chiral lanthanide shift reagents or chiral cobalt(III) complexes can be used as CSAs. [10][11]For derivatization, Mosher's acid is a classic CDA, but its own fluorine atoms can complicate the spectrum. [8]Therefore, a non-fluorinated CDA is preferable for this application.
Table 2: Head-to-Head Comparison of Analytical Methodologies
| Feature | Direct Chiral HPLC/SFC | Indirect (Derivatization) | Chiral ¹⁹F NMR |
| Selectivity | High (CSP dependent) | High (Diastereomer dependent) | Moderate to High (Agent dependent) |
| Sensitivity (LoQ) | Low μg/mL to ng/mL | Potentially higher with fluorescent CDAs | Lower (mg/mL range) |
| Speed | 5-20 min (SFC is faster) | >30 min (includes reaction time) | < 15 min |
| Development Cost | High (expensive CSPs) | Low (uses standard columns) | Moderate (cost of chiral agents) |
| Risk of Error | Low (method robustness) | High (racemization, kinetic resolution) [8] | Moderate (peak overlap, integration errors) |
| Validation Needs | Standard method validation (ICH Q2) | Method validation + proof of reaction integrity | Method validation + agent purity check |
| Best For... | Routine QC, high-throughput screening | Orthogonal method, when CSPs fail | Rapid screening, reaction monitoring |
Experimental Protocols & Validation
Protocol: Direct Enantioseparation by Chiral HPLC
This protocol is a representative starting point for method development.
-
Column: CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Acetic Acid (e.g., 50/50/0.1, v/v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the 2-Fluorobutyric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability Test (SST): Inject a racemic standard (50:50 mixture of R and S enantiomers). The system is suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
Quantification: Inject the test sample. Calculate the percentage of each enantiomer by area normalization: % Enantiomer = (Area of individual peak / Total area of both peaks) x 100.
Protocol: Indirect Analysis via Derivatization and Achiral HPLC
-
Derivatization Reaction:
-
To 1.0 mg of 2-Fluorobutyric acid in a vial, add 1.2 equivalents of (R)-(+)-1-phenylethylamine.
-
Add 1.5 equivalents of a coupling agent like HATU and 2.0 equivalents of a non-nucleophilic base like DIPEA in 1 mL of anhydrous Dichloromethane.
-
Stir at room temperature for 2 hours. Monitor reaction completion by TLC or a rapid LC-MS check.
-
Quench the reaction, perform a standard aqueous workup, and evaporate the solvent.
-
-
Chromatographic Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the phenyl group from the CDA).
-
Analysis: The two diastereomeric amides should elute as two separate peaks. Quantify using area normalization as described above.
-
Validation According to ICH Q2(R2) Guidelines
Any chosen method must be validated to be fit for its intended purpose. [13][14]Key parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components (e.g., impurities, degradants). For chiral methods, this is demonstrated by achieving baseline resolution (Rs ≥ 1.5).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is critical for controlling trace enantiomeric impurities.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte over a given range (e.g., from LOQ to 120% of the specification limit for the unwanted enantiomer).
-
Accuracy: The closeness of the test results to the true value, typically assessed by spiking the main enantiomer with known amounts of the other enantiomer.
-
Precision: Assessed at levels of repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min).
Conclusion and Recommendations
The selection of an optimal method for the enantioselective purity assessment of 2-Fluorobutyric acid is a balance of performance, speed, and validation requirements.
-
For routine Quality Control (QC) and high-throughput analysis, Direct Chiral HPLC or SFC is the superior choice. It is rapid, robust, and minimizes the risk of analytical errors associated with sample derivatization. The initial investment in a suitable chiral stationary phase is offset by the long-term reliability and simplicity of the workflow.
-
The Indirect Method via chiral derivatization serves as an excellent orthogonal technique for method validation or for situations where a suitable CSP cannot be found. However, its extensive validation requirements make it less suitable for routine use.
-
Chiral ¹⁹F NMR is a powerful tool for rapid screening in a research and development setting, particularly for monitoring the progress of asymmetric synthesis. Its lower sensitivity generally precludes its use for trace impurity quantification in a GMP environment.
Ultimately, a robust analytical control strategy may involve using a direct chromatographic method for release testing while having a validated indirect or NMR method available as a complementary, confirmatory technique.
References
-
Jang, S., Park, H., Duong, Q. H., Lee, S., Bae, H. Y., & Lee, S. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]
-
Jang, S., Park, H., Duong, Q. H., Lee, S., Bae, H. Y., & Lee, S. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed, National Library of Medicine. [Link]
-
Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(18), 5655-5663. [Link]
- Jang, S., Park, H., Duong, Q. H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. KAIST Repository.
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ResearchGate. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ResearchGate. [Link]
-
ECA Analytical Quality Control Group. (2024). ICH Guidelines Q2(R2) & Q14 published. ECA AQCG. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
-
Socaci, S. A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4289. [Link]
-
Satinder, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
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Lee, K. J., & Kim, K. R. (2002). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 947(2), 251-260. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 192, 113653. [Link]
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Sánchez-Márquez, J., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Molecular Sciences, 13(1), 1018-1029. [Link]
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E-learning. (2016). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. Nanyang Technological University. [Link]
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House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
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A Senior Application Scientist's Guide to Investigating 2,2-Difluorobutyric Acid: A Comparative Framework for In Vitro and In Vivo Preclinical Evaluation
Introduction: The Therapeutic Potential of 2,2-Difluorobutyric Acid
Short-chain fatty acids (SCFAs) are increasingly recognized as critical signaling molecules in metabolic health, influencing pathways in glucose and lipid metabolism, and inflammation.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, including metabolic stability and binding affinity to protein targets. This compound, a structurally simple SCFA analogue, represents an intriguing but largely uncharacterized compound. While direct biological studies on this specific molecule are scarce in publicly available literature, its structural similarity to butyrate and the presence of the gem-difluoro group—a known bioisostere for a carbonyl or hydroxyl group—suggests a high potential for therapeutic intervention in metabolic and proliferative diseases.
This guide provides a comprehensive framework for the preclinical evaluation of this compound, comparing and contrasting essential in vitro and in vivo studies. As direct experimental data is limited, this document serves as a scientifically grounded roadmap for researchers, scientists, and drug development professionals to systematically investigate its therapeutic promise. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established methodologies.
Part 1: Foundational In Vitro Characterization: From Cellular Metabolism to Target Engagement
The initial phase of investigation should focus on cell-based assays to elucidate the fundamental biological activities of this compound. These studies are crucial for generating initial hypotheses about its mechanism of action in a controlled environment before proceeding to more complex whole-organism models.
Assessing Metabolic Impact: Fatty Acid Oxidation
Given its structure as a fatty acid analogue, a primary hypothesis is that this compound modulates cellular energy metabolism, specifically fatty acid oxidation (FAO). The Seahorse XF Analyzer is the gold-standard for real-time measurement of mitochondrial respiration and glycolysis.[4][5]
Key Experimental Objective: To determine if this compound inhibits or enhances fatty acid oxidation in metabolically active cells.
-
Cell Seeding: Plate metabolically active cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Assay Medium Preparation: Prepare the FAO assay medium (e.g., Seahorse XF Base Medium) supplemented with a low concentration of glucose, L-carnitine, and the fatty acid substrate (e.g., palmitate conjugated to BSA).
-
Cell Incubation: Wash the cells with the assay medium and incubate them in a non-CO₂ 37°C incubator for approximately one hour prior to the assay.
-
Compound Loading and Assay Execution:
-
Load the injection ports of the hydrated sensor cartridge with compounds that modulate FAO:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Etomoxir (a CPT1 inhibitor, as a positive control for FAO inhibition).
-
Port C: Oligomycin (an ATP synthase inhibitor).
-
Port D: FCCP (an uncoupling agent to induce maximal respiration).
-
Port E: Rotenone/antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).
-
-
Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.
-
-
Data Analysis: The Seahorse software calculates the Oxygen Consumption Rate (OCR) in real-time. The change in OCR following the injection of this compound will indicate its effect on FAO.
Sources
- 1. Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Lipophilicity of 2,2-Difluorobutyric Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the judicious incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry strategy. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Among these, lipophilicity stands out as a critical parameter that governs a drug's ability to traverse biological membranes and interact with its target. This guide provides a comprehensive comparison of the lipophilicity of 2,2-difluorobutyric acid and its derivatives, offering both theoretical insights and practical experimental protocols for its quantification.
The Strategic Role of Fluorine in Modulating Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid-like environment over an aqueous one.[1] For a drug to be orally bioavailable, it must possess a balanced lipophilicity to dissolve in the aqueous environment of the gastrointestinal tract and to permeate the lipid-rich cell membranes.
The introduction of fluorine can have varied and sometimes non-intuitive effects on lipophilicity. While a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms, as in a difluoro- or trifluoromethyl group, can either increase or decrease this property depending on the overall molecular context.[2] This is due to the interplay of fluorine's high electronegativity, which can create strong dipoles, and its ability to form a more hydrophobic surface. For instance, gem-difluorination, as seen in this compound, can significantly alter the electronic environment of the carboxylic acid moiety, thereby influencing its pKa and overall lipophilicity.
Quantifying Lipophilicity: The Power of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While the traditional shake-flask method is considered the gold standard for logP determination, it can be laborious and require significant amounts of pure compound.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a robust and efficient alternative for the determination of lipophilicity.[4] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
The underlying principle is that more lipophilic compounds will have a stronger affinity for the hydrophobic stationary phase (typically C18-modified silica) and thus will be retained longer, resulting in a later elution time. By calibrating the system with a set of standards with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established, allowing for the accurate determination of the logP of unknown compounds.
Experimental Workflow for Lipophilicity Determination by RP-HPLC
Caption: Workflow for logP determination using RP-HPLC.
Detailed Experimental Protocol: RP-HPLC Method for logP/logD Determination
This protocol outlines a general procedure for determining the logP and pH-dependent logD of this compound derivatives.
1. Materials and Reagents:
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Reference standards with known logP values spanning the expected range of the test compounds.
-
This compound and its derivatives.
2. Preparation of Mobile Phases:
-
Prepare a series of isocratic mobile phases consisting of varying ratios of acetonitrile and phosphate buffer (e.g., 40:60, 50:50, 60:40 v/v).
-
For logD determination, prepare mobile phases at the desired pH (e.g., pH 7.4 for physiological relevance).
-
Degas all mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the reference standards and test compounds in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with acetonitrile/buffer mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compounds have adequate absorbance.
5. Determination of Dead Time (t₀):
-
Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time.
6. Data Acquisition and Analysis:
-
Inject each standard and test compound solution into the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t₀) / t₀ .
-
Calculate the logarithm of the retention factor (log k).
-
For each mobile phase composition, create a calibration curve by plotting the log k values of the reference standards against their known logP values.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log k and x = logP.
-
Using the log k value of the test compound, calculate its logP from the regression equation.
-
For logD determination, use the retention data obtained with the buffered mobile phase at the specific pH.
Lipophilicity Comparison of this compound and its Derivatives
Due to the limited availability of experimental data for this compound and its simple derivatives, this guide presents a combination of calculated values and experimental data for structurally related compounds to illustrate the impact of functional group modification on lipophilicity.
| Compound | Structure | logP/logD | Data Type |
| This compound | 1.4 | Calculated (XlogP3)[5] | |
| Butyric Acid | 0.79 | Experimental | |
| Ethyl 2,2-difluorobutanoate | Est. >1.4 | - | |
| 2,2-Difluorobutyramide | Est. <1.4 | - | |
| 2-(Difluoromethylthio)pyridine | 1.95 (logD at pH 7.4) | Experimental[6] | |
| 2-(Trifluoromethylthio)pyridine | 2.13 (logD at pH 7.4) | Experimental[6] |
Note: Estimated values for the ester and amide are based on general trends in lipophilicity upon functional group modification.
Analysis of Structure-Lipophilicity Relationships
The data, though limited for the specific target compounds, allows for an insightful discussion on structure-lipophilicity relationships.
-
Impact of gem-Difluorination: The calculated logP of this compound (1.4) is significantly higher than the experimental logP of its non-fluorinated counterpart, butyric acid (0.79). This suggests that in this context, the introduction of the two fluorine atoms increases lipophilicity. This is likely due to the shielding of the polar carboxylic acid group and the creation of a more hydrophobic surface around the α-carbon.
-
Esterification and Amidation: While experimental data is lacking, general principles of medicinal chemistry suggest that converting the carboxylic acid to an ethyl ester would likely increase the logP further by masking the polar hydroxyl group. Conversely, converting it to a primary amide would be expected to decrease the logP relative to the parent acid, due to the introduction of a polar N-H group capable of hydrogen bonding.
-
Insights from Structurally Related Compounds: The experimental logD values for 2-(difluoromethylthio)pyridine (1.95) and 2-(trifluoromethylthio)pyridine (2.13) demonstrate a clear trend where increasing the number of fluorine atoms on the methyl group leads to a progressive increase in lipophilicity.[6] This highlights the context-dependent nature of fluorine's effect on this critical physicochemical property.
Conclusion and Future Directions
The quantification of lipophilicity is a critical step in the optimization of drug candidates. This guide has provided a detailed protocol for the determination of logP and logD using the robust and efficient RP-HPLC method. While experimental data for this compound derivatives remains scarce, the available calculated data and experimental values for related compounds provide valuable insights into the structure-lipophilicity relationships of small fluorinated molecules.
Future work should focus on the synthesis of a focused library of this compound derivatives and the experimental determination of their lipophilicity using the methods outlined in this guide. This will enable a more precise understanding of the impact of gem-difluorination on this crucial drug-like property and aid in the rational design of novel therapeutics.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Butyric acid. National Center for Biotechnology Information. [Link]
- Valko, K. (2016). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 34(10), 838-848.
- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Linclau, B., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 63(17), 9414-9427.
- Kujawski, J., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 27(23), 8352.
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
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ChemAxon. LogP and logD calculations. [Link]
- Valko, K. (2004). Application of biomimetic HPLC in early drug discovery.
- Lombardo, F., et al. (2001). A new, faster, and flexible methodology for the prediction of the n-octanol/water distribution coefficient (log D) of druglike compounds. Journal of Medicinal Chemistry, 44(15), 2490-2497.
- Ang, J. C., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(21), 15996-16008.
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- 4. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2,2-Difluorobutyric Acid
The incorporation of the gem-difluoromethylene (CF2) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This structural motif serves as a crucial bioisostere for carbonyl groups and methylene ethers, offering profound modulations of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,2-Difluorobutyric acid, in particular, represents a valuable building block for creating more complex active pharmaceutical ingredients (APIs). However, the synthesis of α,α-difluorocarboxylic acids presents unique challenges, demanding robust and selective catalytic methods.
This guide provides a head-to-head comparison of prominent catalytic systems for the synthesis of this compound and its precursors. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind catalyst selection, offering field-proven insights for researchers, scientists, and drug development professionals.
The Landscape of Catalytic α,α-Difluorination
Direct α,α-difluorination of a simple butyric acid derivative is challenging. Therefore, modern synthetic strategies often rely on either constructing the carbon skeleton from a difluorinated building block or performing the difluorination reaction on a more activated precursor. We will compare three major catalytic paradigms that have shown significant promise in related transformations: Transition-Metal Catalysis, Main-Group Organocatalysis, and Visible-Light Photocatalysis.
Transition-Metal Catalysis: The Power of Palladium
Palladium catalysis has been a workhorse for C-F bond formation, particularly in the asymmetric fluorination of activated methylene compounds like β-ketoesters and oxindoles.[1][2] While direct application to simple esters is less common, the principles are highly relevant for the synthesis of chiral fluorinated precursors.
Mechanistic Rationale
The catalytic cycle for the enantioselective fluorination of a carbonyl compound typically involves a chiral palladium complex. The catalyst facilitates the enolization of the substrate, creating a chiral palladium enolate. This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), with one face of the enolate shielded by the chiral ligand, thus ensuring high stereoselectivity.[1][2]
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Enantioselective Fluorination.
Performance Characteristics
-
Strengths: High enantioselectivity (often >90% ee) is achievable with the appropriate chiral ligands (e.g., BINAP derivatives).[1] These methods are well-studied and have been successfully applied to complex molecules, including the synthesis of the stroke treatment agent, MaxiPost.[1]
-
Limitations: This approach generally requires activated substrates (e.g., β-keto carbonyls) to facilitate enolization. For the synthesis of this compound, this would necessitate starting with a precursor like 2-formylbutyrate or a β-ketosulfone, followed by subsequent chemical manipulation. The cost of palladium and sophisticated chiral ligands can also be a consideration for large-scale synthesis.
Main-Group Organocatalysis: The Aryl Iodide Approach
A more recent and cost-effective strategy involves the use of simple aryl iodides as catalysts for difluorination reactions.[3] This I(I)/I(III) catalysis platform offers an inexpensive and metal-free alternative for generating gem-difluoro compounds.[4]
Mechanistic Rationale
This method relies on the oxidation of a catalytic amount of an aryl iodide (ArI), such as p-iodotoluene (p-TolI), by a strong electrophilic fluorine source like Selectfluor®. This generates a hypervalent iodine(III) intermediate (ArIF₂), which is the active fluorinating species. This powerful electrophile can then engage in complex fluorination and rearrangement cascades. For example, it can process α-(bromomethyl)styrenes into 1,1-difluorinated building blocks.[4]
Caption: Simplified Catalytic Cycle for Aryl Iodide-Catalyzed Fluorination.
Performance Characteristics
-
Strengths: This is an operationally simple and inexpensive catalytic system.[4] The use of a main-group element avoids concerns about toxic heavy metal contamination in the final product, which is a significant advantage in pharmaceutical development. The system shows broad functional group tolerance.[3]
-
Limitations: The substrate scope for direct α,α-difluorination of carboxylic acid derivatives is still under development. Current applications often involve rearrangement reactions of highly functionalized precursors.[4] The use of stoichiometric and highly oxidizing Selectfluor® can present challenges for scalability and atom economy.
Visible-Light Photocatalysis: A Modern Radical Approach
Visible-light photocatalysis has revolutionized the synthesis of complex molecules by enabling radical-based transformations under exceptionally mild conditions.[5] This strategy is particularly well-suited for generating difluoroalkyl radicals and incorporating them into organic scaffolds.[6][7]
Mechanistic Rationale
A photocatalyst (PC), such as 4CzIPN, absorbs visible light and enters an excited state (PC*). This excited catalyst can then engage in a single-electron transfer (SET) event with a suitable precursor, like a bromodifluoroacetamide, to generate a difluoroacetyl radical. This radical can add across an olefin (e.g., vinyl boronate or a simple alkene precursor to the butyric acid side chain), and the resulting radical intermediate is then quenched to afford the final product. This approach is noted for its simplicity and atomic economy.[6]
Caption: General Mechanism for Photocatalytic Hydrodifluoroalkylation.
Performance Characteristics
-
Strengths: The reactions are conducted at or near room temperature using simple LED lamps, making the protocol highly accessible and energy-efficient.[6] This method demonstrates exceptional functional group tolerance, allowing for the late-stage functionalization of complex molecules. It has been successfully applied to the synthesis of difluorinated glycoamino acids, highlighting its compatibility with sensitive substrates.[6]
-
Limitations: As a radical-based method, controlling regioselectivity and stereoselectivity can be challenging without specific directing groups or chiral catalysts. The quantum yield of the reaction can be sensitive to the solvent, catalyst loading, and light source.
Head-to-Head Performance Summary
| Catalyst System | Typical Substrates | Fluorine Source | Conditions | Key Advantages | Key Limitations |
| Palladium Catalysis | β-Ketoesters, Oxindoles[1] | Electrophilic (NFSI) | 0-25 °C | High enantioselectivity, well-established. | Requires activated substrates, high catalyst cost. |
| Aryl Iodide (I(I)/I(III)) | α-(Bromomethyl)styrenes[4] | Electrophilic (Selectfluor®) | Room Temp | Inexpensive, metal-free, operationally simple.[4] | Relies on stoichiometric oxidant, scope for direct α,α-difluorination is evolving. |
| Photocatalysis | Unactivated Olefins[7] | Radical Precursor (e.g., BrCF₂R) | Room Temp, Blue LEDs | Extremely mild conditions, superior functional group tolerance, high atom economy.[6] | Stereocontrol can be challenging, potential for side reactions. |
Experimental Protocols
The following protocol is a representative example for a photocatalytic approach, adapted from methodologies reported for the hydrodifluoroacetamidation of olefins, which can be conceptually applied to a precursor for this compound.[6][7]
Protocol: Photocatalytic Synthesis of Ethyl 2,2-Difluorobutyrate Precursor
Objective: To synthesize an ethyl 2,2-difluorobutyrate precursor via the addition of a difluoroacetyl radical to an alkene.
Materials:
-
Alkene precursor (e.g., Ethyl acrylate)
-
Bromodifluoroacetate
-
Photocatalyst: 4CzIPN (1 mol%)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Hydrogen Atom Source (e.g., thiol or Hantzsch ester)
-
Nitrogen or Argon source for inert atmosphere
-
Blue LED lamp (450–456 nm, 3W)[6]
-
Schlenk flask or reaction vial with stir bar
Workflow Diagram:
Caption: Experimental Workflow for Photocatalytic Synthesis.
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the alkene precursor (1.0 equiv), bromodifluoroacetate (1.5 equiv), 4CzIPN (0.01 equiv), and the hydrogen atom source (1.5 equiv).
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve the desired concentration (e.g., 0.05 M).[6]
-
Irradiation: Place the reaction vessel approximately 5 cm from a blue LED lamp and begin vigorous stirring. Ensure the reaction is maintained at room temperature (a small fan can be used for cooling).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 10-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the desired difluorinated product.
Self-Validation: The success of the protocol is validated by obtaining the product with the expected spectroscopic data (¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS) consistent with the target structure. The yield should be reproducible under the specified conditions.
Conclusion and Future Outlook
The synthesis of this compound and related compounds is no longer a niche challenge but a mainstream requirement in drug discovery. While traditional methods like palladium catalysis offer high precision for specific activated substrates, modern approaches provide compelling advantages. Aryl iodide organocatalysis stands out for its cost-effectiveness and metal-free nature, making it highly attractive for process chemistry.[4] However, for ultimate flexibility, functional group tolerance, and operation under the mildest possible conditions, visible-light photocatalysis is emerging as the preeminent strategy.[6][7] Its ability to use simple olefin feedstocks and difluoroalkyl radical precursors streamlines the synthesis of these valuable building blocks.
The choice of catalyst is ultimately dictated by the specific synthetic context, including substrate complexity, scalability, cost, and stereochemical requirements. As research continues, hybrid methodologies and the development of more efficient and selective catalysts will further expand the synthetic chemist's toolkit for accessing these critical fluorinated motifs.
References
- BenchChem. A Head-to-Head Comparison of Catalysts for Perfluoroalkene Synthesis via Dehydrofluorination.
- BenchChem. A Comparative Guide to Catalysts for Fluoroethane Synthesis and Related C2 Fluorination Reactions.
- BenchChem. This compound | 2366-62-3.
- Royal Society of Chemistry. Navigating the functionalization of unactivated alkenes via visible light photocatalysis.
- National Institutes of Health (NIH). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- ResearchGate. Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds | Request PDF.
- Beilstein-Institut. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.
- Royal Society of Chemistry. Difluorination of a-(bromomethyl)styrenes via I(I)/ I(III) catalysis: facile access to electrophilic linchpins for drug discovery.
- National Institutes of Health (NIH). Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides.
- National Institutes of Health (NIH). Catalytic Hydrodifluoroalkylation of Unactivated Olefins.
- National Institutes of Health (NIH). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
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- 2. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Hydrodifluoroalkylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 2,2-Difluorobutyric Acid Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the gem-difluoro motif into bioactive molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and acidity. 2,2-Difluorobutyric acid, a valuable building block, is no exception. However, the successful and reproducible synthesis of this compound is paramount for consistent research and development outcomes. This guide provides a comparative analysis of three distinct and reproducible synthetic protocols for this compound, offering insights into their respective advantages, challenges, and practical considerations.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the introduction of the gem-difluoro unit onto a four-carbon backbone. The choice of fluorinating agent and substrate is critical and dictates the overall efficiency, safety, and scalability of the process. This guide will explore three major approaches:
-
Deoxofluorination of a β-Ketoester: A classic and robust method involving the conversion of a carbonyl group to a difluoromethylene group using reagents like DAST or the more thermally stable Deoxo-Fluor®.
-
Electrophilic Fluorination of a β-Ketoester: A modern approach utilizing a user-friendly electrophilic fluorine source, such as Selectfluor™, to directly fluorinate the α-position of a β-ketoester.
-
Fluorination of a 1,3-Dithiane Precursor: A high-yielding route that employs the unique reactivity of dithianes with powerful fluorinating agents like bromine trifluoride (BrF₃).
Each of these methods will be detailed with step-by-step protocols, a discussion of reproducibility and scalability, and a summary of key performance indicators.
Method 1: Deoxofluorination of a β-Ketoester
This widely-used, multi-step approach leverages the conversion of a ketone to a gem-difluoride. The overall strategy involves the synthesis of a β-ketoester, followed by deoxofluorination and subsequent hydrolysis.
Logical Workflow
Caption: Workflow for the deoxofluorination route.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate (β-Ketoester Precursor)
This initial step involves the alkylation of ethyl acetoacetate.
-
Materials: Ethyl acetoacetate, sodium ethoxide, absolute ethanol, ethyl iodide.
-
Procedure:
-
Dissolve clean sodium wire (5.7 g) in absolute ethanol (70 g) under a reflux condenser to prepare a solution of sodium ethoxide.
-
Slowly add ethyl acetoacetate (32.5 g) to the cooled sodium ethoxide solution.
-
Slowly add ethyl iodide (40 g) to the mixture and reflux on a water bath until the reaction is neutral.[1]
-
Remove the ethanol on a water bath. Shake the residual oil with water and extract with diethyl ether.
-
Dry the ethereal extract over anhydrous potassium carbonate, remove the ether, and distill the residue under reduced pressure, collecting the fraction boiling at 190-198 °C (or 84 °C / 14 mmHg).[1]
-
Part 2: Deoxofluorination to Ethyl 2,2-difluorobutanoate
This protocol is adapted from a similar, highly efficient synthesis of ethyl 2,2-difluoropropionate.
-
Materials: Ethyl 2-ethyl-3-oxobutanoate, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), dry ice, acetone, methylene chloride, sodium bicarbonate, brine, magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the ethyl 2-ethyl-3-oxobutanoate.
-
Cool the flask to -15 to -10 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (1.0 equivalent) while maintaining the temperature below -5 °C.
-
Stir the reaction mixture at a temperature below 30 °C until the starting material is consumed (monitored by GC).
-
Carefully quench the reaction by adding it to a stirred mixture of water, ice, and sodium bicarbonate.
-
Stir the aqueous mixture overnight, allowing it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and remove the solvent.
-
Distill the liquid residue to yield ethyl 2,2-difluorobutanoate.
-
Part 3: Hydrolysis to this compound
-
Materials: Ethyl 2,2-difluorobutanoate, sodium hydroxide (or hydrochloric acid), ethanol (for base hydrolysis), water.
-
Procedure (Base-catalyzed):
-
Dissolve ethyl 2,2-difluorobutanoate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture for 1-3 hours, monitoring the reaction by TLC until hydrolysis is complete.[2]
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting this compound, if necessary.
-
Reproducibility and Scalability
-
Reproducibility: This method is generally reproducible, with the alkylation and hydrolysis steps being standard, well-understood reactions. The fluorination step's success is highly dependent on the quality of the Deoxo-Fluor® and strict control of the reaction temperature.
-
Scalability: While Deoxo-Fluor® is more thermally stable than DAST, both reagents present scalability challenges.[3][4] The reactions are exothermic and produce corrosive hydrogen fluoride (HF) upon quenching.[3] Large-scale reactions require specialized equipment to manage heat and safely handle HF. The cost of the fluorinating agent is also a significant consideration for large-scale synthesis.[4]
Method 2: Electrophilic Fluorination of a β-Ketoester
This approach utilizes a modern, user-friendly electrophilic fluorinating agent. The synthesis of the β-ketoester precursor is the same as in Method 1.
Logical Workflow
Caption: Workflow for the electrophilic fluorination route.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate (β-Ketoester Precursor)
-
Follow the protocol described in Method 1, Part 1.
Part 2: Electrophilic Fluorination to Ethyl 2,2-difluorobutanoate
This protocol is based on the highly selective difluorination of 1,3-dicarbonyl compounds using Selectfluor™.
-
Materials: Ethyl 2-ethyl-3-oxobutanoate, Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), acetonitrile (or aqueous media), sodium bicarbonate.
-
Procedure:
-
In a reaction flask, dissolve ethyl 2-ethyl-3-oxobutanoate in acetonitrile.
-
Add Selectfluor™ (2.2 equivalents for difluorination) in portions to the stirred solution. The reaction can often be performed in aqueous media without a catalyst.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from several hours to a day.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude ethyl 2,2-difluorobutanoate by column chromatography or distillation.
-
Part 3: Hydrolysis to this compound
-
Follow the protocol described in Method 1, Part 3.
Reproducibility and Scalability
-
Reproducibility: This method is highly reproducible due to the stability and ease of handling of Selectfluor™.[6] Reactions are typically clean with high selectivity for the difluorinated product.[5]
-
Scalability: Selectfluor™ is a crystalline solid that is not as thermally sensitive as DAST or Deoxo-Fluor®, making it more amenable to scale-up. However, it is a relatively expensive reagent, which can be a limiting factor for large-scale industrial production. The workup is generally straightforward.
Method 3: Fluorination of a 1,3-Dithiane Precursor
This method involves the preparation of a dithiane derivative, which is then fluorinated.
Logical Workflow
Caption: Workflow for the 1,3-dithiane fluorination route.
Experimental Protocols
Part 1: Synthesis of 2-Ethyl-1,3-dithiane
-
Materials: 1,3-Dithiane, n-butyllithium, ethyl iodide, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1,3-dithiane in dry THF in a flask under an inert atmosphere (e.g., argon) and cool to -20 °C.
-
Slowly add n-butyllithium and stir for 1-2 hours at -20 to -10 °C to form the 2-lithio-1,3-dithiane.
-
Add ethyl iodide to the solution and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the 2-ethyl-1,3-dithiane.
-
Part 2: Synthesis of 2-Carboxyethyl-2-ethyl-1,3-dithiane
-
Materials: 2-Ethyl-1,3-dithiane, n-butyllithium, ethyl chloroformate, THF.
-
Procedure:
-
Follow the procedure in Part 1 to generate 2-lithio-2-ethyl-1,3-dithiane.
-
Slowly add ethyl chloroformate to the cooled solution of the lithiated dithiane.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction as in Part 1 to isolate the 2-carboxyethyl-2-ethyl-1,3-dithiane.
-
Part 3: Fluorination to Ethyl 2,2-difluorobutanoate
-
Materials: 2-Carboxyethyl-2-ethyl-1,3-dithiane, bromine trifluoride (BrF₃), an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Caution: Bromine trifluoride is a highly reactive and corrosive substance and should be handled with extreme care in a specialized fume hood.
-
Dissolve the dithiane precursor in a suitable solvent.
-
Cool the solution and slowly add BrF₃. The reaction is typically rapid.[7]
-
Upon completion, carefully quench the reaction and work up to isolate the crude ethyl 2,2-difluorobutanoate.
-
Purify the product by distillation or chromatography.
-
Part 4: Hydrolysis to this compound
-
Follow the protocol described in Method 1, Part 3.
Reproducibility and Scalability
-
Reproducibility: The generation and alkylation of dithianes are generally reproducible reactions. The fluorination step with BrF₃ can be high-yielding (reported yields of 60-75% for similar substrates) but requires specialized handling due to the hazardous nature of the reagent.[7]
-
Scalability: The use of n-butyllithium requires anhydrous conditions and careful temperature control, which can be challenging on a large scale. The primary barrier to scalability is the use of BrF₃, which is not a common laboratory reagent and requires specialized equipment and safety protocols.
Comparative Analysis
| Parameter | Method 1: Deoxofluorination | Method 2: Electrophilic Fluorination | Method 3: Dithiane Fluorination |
| Fluorinating Agent | Deoxo-Fluor® (or DAST) | Selectfluor™ | Bromine Trifluoride (BrF₃) |
| Typical Yield | Good to Excellent | Good to Excellent | Good |
| Reproducibility | Good (with pure reagents) | Excellent | Good (with careful handling of BrF₃) |
| Scalability | Challenging (exothermic, HF by-product)[3] | Moderate (reagent cost) | Poor (hazardous reagent) |
| Safety Concerns | Thermally sensitive reagents, HF generation.[3] | Generally safe and easy to handle.[6] | Highly corrosive and reactive BrF₃. |
| Key Advantages | Well-established, robust method. | High selectivity, mild conditions, user-friendly.[5] | High yields reported.[7] |
| Key Disadvantages | Safety and scalability issues.[3] | Reagent cost. | Use of a highly hazardous reagent. |
Conclusion and Recommendations
For laboratory-scale synthesis where reproducibility and ease of use are paramount, Method 2 (Electrophilic Fluorination with Selectfluor™) is the recommended approach. Its high selectivity, mild reaction conditions, and the stability of the fluorinating agent contribute to a reliable and reproducible protocol.
Method 1 (Deoxofluorination) remains a viable and effective option, particularly if the higher cost of Selectfluor™ is a concern. However, careful consideration must be given to the safety and handling of DAST or Deoxo-Fluor®, especially when scaling up the reaction.
Method 3 (Dithiane Fluorination) , while offering good yields, is best suited for specialized applications where the necessary expertise and equipment for handling bromine trifluoride are available. Its use in a general research setting is not recommended due to the significant safety hazards associated with the fluorinating agent.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, budget, and available safety infrastructure. This guide provides the foundational knowledge and detailed protocols to make an informed decision for the reproducible synthesis of this compound.
References
- BTC. (2025, December 11). What are the scalability issues of DAST? - Blog.
- PrepChem.com. (n.d.).
- Course Hero. (n.d.).
- Nakamura, E., et al. (n.d.).
- ChemicalBook. (n.d.). ETHYL 2-(HYDROXYIMINO)
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane.
- ResearchGate. (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
- Rozen, S., et al. (2003). A Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Organic Letters, 5, 3635-3641.
- Hanamoto, T., et al. (2009). 2-(2,2,2-Trifluoroethylidene)-1,3-dithiane Monoxide as a Trifluoromethylketene Equivalent. Organic Letters, 11(10), 2185-2188.
- Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)
- Wikipedia. (n.d.). Selectfluor.
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- ResearchGate. (n.d.). SelectFluor and Its Analogs Fluorination for Preparing Aryl Fluorides | Request PDF.
- Seebach, D., & Corey, E. J. (n.d.). Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry.
- ResearchGate. (2025, December 12). (PDF) Selectfluor.
- L'Heureux, A., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.
- Kalaritis, P., & Regenye, R. W. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses Procedure.
- Hampton, A. S., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.
- ResearchGate. (2025, August 7). Synthesis of α-Fluorinated Phosphonoacetate Derivatives Using Electrophilic Fluorine Reagents: Perchloryl Fluoride versus 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Fujimoto, T., et al. (2013, February 23).
- BenchChem. (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
- IV SEMMESTER. (n.d.).
- Organic Syntheses. (n.d.). 1,3-Dithiane.
- ChemSynthesis. (2025, May 20).
- BenchChem. (2025).
- PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)
- University of Wisconsin-Madison. (n.d.).
- National Center for Biotechnology Information. (2023, May 16).
- BenchChem. (2025).
- MDPI. (n.d.).
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- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
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A Researcher's Guide to Differentiating Difluorobutyric Acid Isomers by Spectroscopy
For researchers and professionals in drug development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. Positional isomers, such as those of difluorobutyric acid, can exhibit vastly different pharmacological, toxicological, and material properties. Distinguishing between these isomers is a critical step in synthesis, quality control, and mechanistic studies. This guide provides an in-depth spectroscopic comparison of 2,2-difluorobutyric acid and its isomers, offering both experimental data for a close analog and predictive analyses based on fundamental spectroscopic principles.
The primary isomers under consideration are this compound, 3,3-difluorobutyric acid, and 2,3-difluorobutyric acid. Each isomer presents a unique spatial arrangement of fluorine atoms and protons, leading to distinct and predictable spectroscopic signatures. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these compounds.
The Power of NMR Spectroscopy in Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The presence of ¹⁹F nuclei, in addition to ¹H and ¹³C, provides a multi-faceted analytical approach. The key to differentiation lies in the chemical shifts and, more importantly, the coupling constants (J-values) between these nuclei.
Causality Behind Experimental Choices in NMR
When analyzing fluorinated compounds, a standard suite of NMR experiments is required. A ¹H NMR provides information on the proton environment, a ¹³C NMR details the carbon backbone, and a ¹⁹F NMR directly observes the fluorine atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for these types of molecules, though other solvents like DMSO-d₆ or acetone-d₆ can be used depending on solubility. For carboxylic acids, the acidic proton can sometimes exchange with residual water in the solvent, leading to a broad signal or its complete disappearance.
The true diagnostic power comes from the heteronuclear coupling between ¹H and ¹⁹F, and ¹³C and ¹⁹F. The magnitude of these couplings is dependent on the number of bonds separating the nuclei (e.g., ²JCF, ³JHF) and their dihedral angles, providing a wealth of structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 500 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) are typically required. A 45-degree pulse angle and a 2-second relaxation delay are common starting points.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance nucleus, so fewer scans are needed. A standard ¹⁹F experiment can be run with similar parameters to ¹H NMR. The chemical shifts should be referenced to an external standard like CFCl₃.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift axes.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Comparative NMR Data
| Isomer | ¹H NMR (Predicted/Analog Data) | ¹³C NMR (Predicted/Analog Data) | ¹⁹F NMR (Predicted/Analog Data) |
| This compound | CH₃ (C4): Triplet, ~1.0 ppm. CH₂ (C3): Triplet of triplets, ~2.1 ppm. COOH: Broad singlet, >10 ppm. | C1 (COOH): Triplet, ~165 ppm (due to ²JCF). C2 (CF₂): Triplet, ~116 ppm (due to ¹JCF). C3 (CH₂): Triplet, ~34 ppm (due to ²JCF). C4 (CH₃): ~14 ppm. | Singlet (or triplet if coupled to C3 protons), ~ -106 ppm. |
| 3,3-Difluorobutyric Acid (Predicted) | CH₃ (C4): Triplet, ~1.7 ppm (³JHF coupling). CH₂ (C2): Triplet, ~2.8 ppm (³JHF coupling). COOH: Broad singlet, >10 ppm. | C1 (COOH): ~170 ppm. C2 (CH₂): Triplet, ~40 ppm (²JCF). C3 (CF₂): Triplet, ~120 ppm (¹JCF). C4 (CH₃): Quartet, ~25 ppm (²JCF). | Triplet, due to coupling with C2 and C4 protons. |
| 2,3-Difluorobutyric Acid (Predicted) | CH₃ (C4): Doublet of doublets, ~1.5 ppm. CH (C2): Doublet of multiplets. CH (C3): Doublet of multiplets. COOH: Broad singlet, >10 ppm. | C1 (COOH): Doublet. C2 (CHF): Doublet of doublets. C3 (CHF): Doublet of doublets. C4 (CH₃): Doublet. | Two distinct signals, each a doublet of doublets, due to H-F and F-F coupling. |
Note: The data for this compound is inferred from its ethyl ester analog.[1] Predicted values are based on standard chemical shift and coupling constant principles.
Delineating Isomers with Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For difluorobutyric acid isomers, the key absorptions will be the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, and the C-F stretches.
Causality Behind Experimental Choices in IR
The primary distinction between the isomers in an IR spectrum will arise from the electronic effects of the fluorine atoms on the carbonyl group and the unique C-F stretching vibrations. The electron-withdrawing nature of fluorine atoms can influence the bond strength of the adjacent carbonyl group, leading to a shift in its stretching frequency. The position of the C-F bonds will also result in a unique "fingerprint" region for each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of percent transmittance versus wavenumber (cm⁻¹) is then analyzed for characteristic absorption bands.
Diagram of the FT-IR Experimental Workflow:
Caption: Workflow for FT-IR spectroscopic analysis.
Comparative IR Data
| Vibrational Mode | This compound (Analog Data) | 3,3-Difluorobutyric Acid (Predicted) | 2,3-Difluorobutyric Acid (Predicted) |
| O-H Stretch | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ |
| C=O Stretch | ~1765 cm⁻¹ | ~1720 cm⁻¹ | ~1740 cm⁻¹ |
| C-F Stretches | Strong, ~1300-1100 cm⁻¹ | Strong, ~1300-1100 cm⁻¹ | Strong, ~1300-1100 cm⁻¹ |
Note: The C=O stretch for the 2,2-isomer is expected at a higher wavenumber due to the strong inductive effect of the two alpha-fluorine atoms.[1] The C-F stretching region will be complex and unique for each isomer, serving as a key part of their fingerprint region.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While all isomers of difluorobutyric acid have the same nominal mass (124 g/mol ), their fragmentation patterns under electron ionization (EI) will differ based on the stability of the resulting fragments.
Causality Behind Experimental Choices in MS
Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and radical species. The position of the fluorine atoms will significantly influence which bonds are most likely to break. For example, cleavage alpha to the carbonyl group is common for carboxylic acids.[2][3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms). The temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: As the analyte elutes from the GC column, it enters the MS source where it is bombarded with electrons (typically at 70 eV).
-
Mass Analysis: The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: The detector records the abundance of each fragment, generating a mass spectrum that is a plot of relative intensity versus m/z.
Diagram of the GC-MS Experimental Workflow:
Caption: Workflow for GC-MS analysis.
Comparative Mass Spectrometry Data (Predicted)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Rationale for Fragmentation |
| This compound | 124 (likely weak) | 79 [M-COOH]⁺, 95 [M-C₂H₅]⁺, 45 [COOH]⁺ | Alpha-cleavage losing the carboxyl group is common. Loss of the ethyl group would also be a likely pathway. |
| 3,3-Difluorobutyric Acid | 124 (likely weak) | 79 [M-COOH]⁺, 63 [CH₂CF₂H]⁺ | Loss of the carboxyl group is expected. Cleavage between C2 and C3 would yield a stable difluoroethyl cation. |
| 2,3-Difluorobutyric Acid | 124 (likely weak) | 79 [M-COOH]⁺, various fragments from cleavage between C2-C3 and C3-C4 | The fragmentation pattern will be more complex due to multiple potential cleavage sites influenced by the two fluorine atoms. |
Note: The molecular ion peak for short-chain carboxylic acids is often weak or absent.[3] The most diagnostic information comes from the unique fragmentation patterns.
Conclusion
The spectroscopic differentiation of this compound and its isomers is a clear-cut process when the appropriate analytical techniques are employed.
-
NMR Spectroscopy offers the most definitive data, with the unique chemical shifts and, particularly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns providing unambiguous structural assignment.
-
IR Spectroscopy serves as a rapid and effective tool for confirming the presence of the carboxylic acid functional group and for distinguishing the 2,2-isomer through its higher-frequency carbonyl absorption.
-
Mass Spectrometry provides molecular weight confirmation and, more importantly, isomer-specific fragmentation patterns that can be used for identification, especially in a chromatographic context.
By understanding the principles behind each of these techniques and how the placement of fluorine atoms influences the spectral output, researchers can confidently identify and characterize these important fluorinated building blocks.
References
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Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Chemical Communications, 50(74), 10884-10887. Supporting Information. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,2-Difluorobutyric Acid Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage checkpoint. A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action, necessitating more frequent dosing and increasing the potential for toxic metabolites. The introduction of fluorine atoms into a molecule is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This guide provides a comprehensive framework for assessing the metabolic stability of 2,2-Difluorobutyric acid and its analogs, offering both theoretical insights and practical, step-by-step experimental protocols.
The Rationale for Fluorination in Drug Design: A Double-Edged Sword
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. Strategically placing fluorine atoms, such as the gem-difluoro group in this compound, can shield adjacent positions from enzymatic attack, thereby increasing the compound's metabolic half-life. However, the electron-withdrawing nature of fluorine can also influence the acidity and overall electronic properties of the molecule, which may affect its interaction with metabolic enzymes and transporters in unforeseen ways. Therefore, a thorough experimental evaluation of metabolic stability is indispensable.
Core Assays for Determining Metabolic Stability
Two primary in vitro assays are the workhorses for assessing metabolic stability in early drug discovery: the liver microsomal stability assay and the plasma stability assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting the in vivo pharmacokinetic profile of a drug candidate.
Liver Microsomal Stability Assay: Probing Phase I Metabolism
The liver is the primary site of drug metabolism, and the endoplasmic reticulum of hepatocytes contains a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2] Liver microsomes are vesicles formed from the endoplasmic reticulum that are enriched in these enzymes, providing a robust and convenient in vitro system to study Phase I metabolism.[3][4]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a test compound in the presence of liver microsomes.
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound analog in DMSO.
-
Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) to minimize inter-individual variability.[5] A common protein concentration for the incubation is 0.5 mg/mL.
-
NADPH-Regenerating System (NRS): This system is crucial to sustain the activity of CYP enzymes. A typical NRS consists of:
-
NADP+ (1.3 mM)
-
Glucose-6-phosphate (3.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.4 U/mL)
-
Magnesium chloride (3.3 mM) in phosphate buffer (pH 7.4).
-
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
Pre-warm the liver microsome suspension and the NRS to 37°C.
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsome suspension.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.[6]
-
Include control incubations:
-
-NADPH control: Replace the NRS with phosphate buffer to assess non-CYP mediated degradation.
-
Positive control: A compound with known metabolic instability (e.g., verapamil) to ensure the assay is performing correctly.[6]
-
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .
Plasma Stability Assay: Assessing Hydrolytic Degradation
In addition to metabolism in the liver, drug candidates can be degraded by enzymes present in the blood plasma, such as esterases and amidases.[7] This is particularly relevant for prodrugs that are designed to be activated in the plasma. The plasma stability assay is a straightforward method to evaluate a compound's susceptibility to this type of degradation.
Experimental Protocol: Plasma Stability Assay
This protocol describes a general procedure for assessing the stability of a compound in plasma.
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound analog in DMSO.
-
Plasma: Use pooled, heparinized plasma from the desired species (e.g., human, rat, mouse).
-
Quenching Solution: Acetonitrile containing a suitable internal standard.
2. Incubation Procedure:
-
Pre-warm the plasma and the test compound working solution to 37°C.
-
In a 96-well plate, add the test compound to the plasma (final concentration typically 1 µM).
-
Incubate the plate at 37°C.
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), add a cold quenching solution to terminate the reaction.
-
Include a positive control compound known to be hydrolyzed by plasma esterases (e.g., procaine) to validate the assay.[7]
3. Sample Analysis and Data Interpretation:
The sample analysis and data interpretation steps are analogous to the liver microsomal stability assay, involving protein precipitation, LC-MS/MS quantification, and calculation of the half-life.
Comparative Metabolic Stability of Butyric Acid Analogs: A Hypothetical Assessment
Due to the limited availability of directly comparable public data for this compound and its analogs, the following table presents a hypothetical comparison based on established principles of drug metabolism. Butyric acid is known to have a very short in vivo half-life of less than 5 minutes in mice and rabbits, indicating rapid metabolism.[8][9] Fluorination at the C2 position is expected to significantly increase metabolic stability.
| Compound | Structure | Expected Liver Microsomal Half-life (t½) | Rationale |
| Butyric Acid | CH₃CH₂CH₂COOH | Very Short (< 5 min) | Susceptible to β-oxidation and other metabolic pathways. |
| 2-Fluorobutyric Acid | CH₃CH₂CHFCOOH | Moderate | The single fluorine atom may partially block metabolism at the α-carbon, but other positions remain susceptible. |
| This compound | CH₃CH₂CF₂COOH | Long (> 60 min) | The gem-difluoro group is expected to effectively block β-oxidation and CYP-mediated metabolism at the α-carbon, significantly increasing stability. |
Disclaimer: The half-life values for the fluorinated analogs are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Potential Metabolic Pathways of this compound
While the gem-difluoro group is expected to confer high metabolic stability, it is still important to consider potential metabolic pathways. These can include both Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Although the α-carbon is blocked, the terminal methyl group (ω-carbon) and the adjacent methylene group (ω-1 carbon) are potential sites for CYP-mediated oxidation. This could lead to the formation of hydroxylated metabolites.
Phase II Metabolism: The carboxylic acid moiety is a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of a more water-soluble glucuronide conjugate.[10][11] This is a common metabolic pathway for carboxylic acids and can facilitate their excretion.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the metabolic stability of this compound and its analogs. The strategic placement of the gem-difluoro group is anticipated to confer significant metabolic stability compared to its non-fluorinated counterpart. However, only through rigorous experimental evaluation using the detailed protocols provided herein can the true metabolic profile of these compounds be elucidated. The data generated from these studies will be invaluable for selecting the most promising candidates for further development and for establishing a clear understanding of their structure-stability relationships.
References
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- Chen, Y., et al. (2013). Impact of fatty acids on human UDP-glucuronosyltransferase 1A1 activity and its expression in neonatal hyperbilirubinemia. Scientific Reports, 3, 2897.
- Son, M.-J., et al. (2021). Effect of Microbial Short-Chain Fatty Acids on CYP3A4-Mediated Metabolic Activation of Human Pluripotent Stem Cell-Derived Liver Organoids. Cells, 10(1), 126.
- Rand, A. A., & Mabury, S. A. (2017). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Environmental Science & Technology Letters, 4(6), 234-238.
- Che, S., et al. (2021). Enzymatic carbon–fluorine bond cleavage by human gut microbes. bioRxiv.
- Pouillart, P., et al. (1989). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Clinica Chimica Acta, 181(3), 255-263.
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- Almazroo, O. A., et al. (2023).
- Pouillart, P. R., et al. (1989). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts.
- Little, J. M., et al. (2004). Glucuronidation of the dietary fatty acids, phytanic acid and docosahexaenoic acid, by human UDP-glucuronosyltransferases. PubMed.
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- Wikipedia. (n.d.). Glucuronosyltransferase. Wikipedia.
- Koppel, N., et al. (2024). Enzymatic carbon-fluorine bond cleavage by human gut microbes. OUCI.
- Yasgar, A., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports, 10(1), 20739.
- Liu, Y., et al. (2022). A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio). PMC.
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- Li, C., et al. (2024). Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats.
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Safety Operating Guide
Navigating the Disposal of 2,2-Difluorobutyric Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Difluorobutyric acid, a fluorinated carboxylic acid that demands careful management. Our focus extends beyond mere procedure, delving into the scientific rationale behind each step to empower you with the knowledge to handle this compound with confidence and integrity.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound (CAS No. 2366-62-3) is a corrosive liquid that is also harmful if swallowed.[1] Its hazard classifications underscore the need for stringent safety protocols.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Corrosion (Category 1B) | H314 | Causes severe skin burns and eye damage. |
Table 1: GHS Hazard Classifications for this compound.
Due to its corrosive nature, this compound is classified for transport as a UN 3265, Corrosive liquid, acidic, organic, n.o.s. The U.S. Environmental Protection Agency (EPA) designates corrosive wastes with a pH less than or equal to 2 as hazardous, carrying the RCRA waste code D002 . As a halogenated organic compound, it also falls under a category of chemicals that require careful disposal, typically through incineration at a permitted hazardous waste facility.
Immediate Safety and Personal Protective Equipment (PPE)
The primary directive in handling this compound is the prevention of exposure. Adherence to proper PPE protocols is non-negotiable.
Required Personal Protective Equipment:
-
Eye and Face Protection: A full faceshield in conjunction with chemical splash goggles is essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and change them frequently.
-
Skin and Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. For situations with a potential for aerosol generation outside of a fume hood, a respirator with a type ABEK (EN14387) filter is recommended.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to convert the corrosive acid into a more stable salt through neutralization. However, given that this compound is a per- and polyfluoroalkyl substance (PFAS), the resulting salt must also be treated as hazardous waste due to the persistence of the carbon-fluorine bond and the evolving regulatory landscape surrounding PFAS compounds.
Part 1: Neutralization of Small Quantities (<100 mL)
This protocol is intended for the neutralization of small residual amounts of this compound in a laboratory setting.
Materials:
-
Sodium bicarbonate (NaHCO₃) or soda ash (sodium carbonate, Na₂CO₃)
-
Large beaker (at least 10 times the volume of the acid)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
-
Appropriate hazardous waste container, clearly labeled.
Procedure:
-
Preparation: Don all required PPE and perform the neutralization in a certified chemical fume hood. Place the large beaker in an ice bath on a stir plate to manage the exothermic reaction.
-
Dilution: Slowly add the this compound to a large volume of cold water in the beaker (a 1:10 acid-to-water ratio is recommended) with gentle stirring. This dilution helps to control the rate of reaction and dissipate heat.
-
Neutralization: While continuously stirring the diluted acid, slowly add a 5% solution of sodium bicarbonate or soda ash. The addition should be gradual to control the effervescence from the release of carbon dioxide gas.
-
The Chemistry of Neutralization: The reaction between this compound (CH₃CH₂CF₂COOH) and sodium bicarbonate (NaHCO₃) proceeds as follows: CH₃CH₂CF₂COOH + NaHCO₃ → CH₃CH₂CF₂COONa + H₂O + CO₂ This reaction produces sodium 2,2-difluorobutanoate, water, and carbon dioxide.
-
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container designated for "Neutralized Halogenated Organic Waste."
-
Decontamination: Thoroughly clean all glassware and equipment used in the neutralization process with soap and water. Collect the initial rinsate as hazardous waste.
Part 2: Management of Spills
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
Spill Kit Components:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)
-
Sodium bicarbonate or soda ash for neutralization
-
Scoop, brush, and dustpan (non-sparking)
-
Heavy-duty, sealable plastic bags for waste disposal
-
Appropriate PPE
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: If safe to do so, restrict access to the spill area. Ensure proper ventilation by working within a fume hood or increasing airflow to the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material to prevent it from spreading.
-
Neutralize: Cautiously sprinkle sodium bicarbonate or soda ash over the spill, starting from the outside and working inwards. Avoid creating dust.
-
Absorb: Once the effervescence has subsided, add more inert absorbent material to absorb the neutralized liquid.
-
Collect Waste: Carefully scoop the absorbed material into a heavy-duty, sealable plastic bag.
-
Decontaminate: Wipe the spill area with a damp cloth. Place the cloth and any contaminated materials into the waste bag.
-
Dispose: Seal the bag and place it in a labeled hazardous waste container.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Management and Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
Final Disposal Considerations
All waste streams containing this compound or its neutralized salt, sodium 2,2-difluorobutanoate, must be disposed of as hazardous waste. The current recommended practice for PFAS-containing waste is high-temperature incineration at a facility permitted to handle halogenated organic compounds. Landfilling in a hazardous waste landfill is another option, though incineration is generally preferred for the destruction of PFAS.
It is imperative to consult your institution's EHS department and your licensed hazardous waste disposal vendor for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3711426, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). Hazardous Materials Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluorobutyric Acid
As researchers and developers at the forefront of chemical innovation, our primary responsibility is to ensure that our pursuit of scientific advancement is conducted with an unwavering commitment to safety. 2,2-Difluorobutyric acid is a valuable reagent in organic synthesis, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for the selection and use of Personal Protective Equipment (PPE). It is designed to empower you with the causal logic behind each recommendation, ensuring that safety becomes an intuitive and integral part of your workflow.
Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the chemical's physical properties and toxicological profile is paramount. This knowledge forms the foundation upon which all safety protocols are built. This compound is not merely a reagent; it is a hazardous material that must be respected.
Physicochemical Properties
The substance is a combustible, corrosive liquid, a combination that requires careful management of both chemical and fire risks.
| Property | Value | Source |
| CAS Number | 2366-62-3 | |
| Molecular Formula | C₄H₆F₂O₂ | |
| Molecular Weight | 124.09 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.215 g/mL at 25 °C | |
| Boiling Point | 70-72 °C / 8 mm Hg | [2] |
| Flash Point | 76.7 °C (170.1 °F) |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and immediate summary of the primary dangers. The signal word "Danger" indicates a high level of hazard.[1]
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion (Sub-category 1B) | H314 | Causes severe skin burns and eye damage | [1][2][3] |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage | [1][2] |
The corrosive nature (H314) is the most immediate and severe threat during handling.[1][3] This dictates that our primary defense must be an impermeable barrier between the chemical and the body.
The Core Protocol: Multi-Layered PPE Defense
A multi-layered approach to PPE is essential. This strategy ensures redundancy and provides protection against different types of exposure (e.g., splash, vapor). All handling of this compound must, at a minimum, be performed inside a certified chemical fume hood to mitigate inhalation risks.[4][5]
Primary Barrier: Dermal and Eye Protection
This is your direct defense against splashes and contact.
-
Hand Protection: Standard nitrile gloves are insufficient for prolonged work with corrosive materials. The causality here relates to permeation and degradation; the acid can break down nitrile over time.
-
Recommendation: Double-gloving is mandatory. Use a lighter inner nitrile glove for dexterity and a heavier outer glove made of butyl rubber or Viton for superior chemical resistance.[6] Sleeves of the lab coat must be worn over the cuffs of the gloves to prevent chemicals from running down the arm and into the glove.[7]
-
-
Body Protection: A standard cotton lab coat will not repel a corrosive liquid.
-
Eye and Face Protection: The H318 classification ("Causes serious eye damage") means that standard safety glasses are inadequate.[2]
-
Recommendation: Chemical splash goggles that form a seal around the eyes are the minimum requirement.[6] However, the best practice, and a mandatory one when handling the neat liquid or concentrated solutions, is to wear a full-face shield over the chemical splash goggles. This provides a crucial secondary layer of protection for the entire face.
-
Secondary Barrier: Respiratory Protection
While a fume hood is the primary engineering control for vapors, respiratory protection may be necessary in specific scenarios.
-
Recommendation: For routine handling of small quantities in a properly functioning fume hood, a respirator is not typically required. However, in the event of a large spill, a failure of ventilation, or when cleaning reactors, a full-face respirator with a combination ABEK filter cartridge is necessary. This filter type is effective against organic vapors (A), inorganic vapors (B), sulfur dioxide and other acidic gases (E), and ammonia (K).
Operational Workflow: A Step-by-Step Safety Cadence
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Inspect PPE: Before donning, meticulously inspect all PPE for signs of degradation, cracks, or holes.[7]
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and a spill kit appropriate for corrosive acids. Your spill kit should contain a neutralizer like sodium bicarbonate, not sand or kitty litter, as HF can react with silica to form toxic gas.[6]
-
Prepare a Quenching Station: Have a beaker with a weak base solution (e.g., sodium bicarbonate in water) ready in the fume hood to neutralize contaminated spatulas or stir bars.
Step-by-Step Handling Procedure
-
Don all required PPE as described in Section 2.
-
Place absorbent, plastic-backed pads on the floor of the fume hood to contain minor drips.
-
Securely clamp the reaction vessel or container.
-
Slowly and deliberately transfer the required amount of this compound using a glass pipette or syringe. Avoid rapid movements that could cause splashing.
-
Close the primary container immediately after dispensing.
-
Upon completion of the task, decontaminate any equipment that came into contact with the acid.
-
Properly dispose of all waste as outlined in Section 3.4.
Doffing (Removing) PPE
The sequence of PPE removal is critical to prevent contaminating your skin.
-
Remove the outer gloves.
-
Remove the face shield and/or goggles.
-
Remove the lab coat or apron.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.
Spill and Waste Management
-
Spills: For a small spill contained within the fume hood, use a neutralizer from your spill kit (e.g., sodium bicarbonate). Once neutralized, absorb the material and place it in a designated hazardous waste container. For large spills, evacuate the area, close the door, and contact your institution's emergency response team.[6]
-
Waste Disposal: All materials contaminated with this compound, including pipette tips, absorbent pads, and gloves, must be disposed of in a clearly labeled, sealed hazardous waste container. The liquid waste itself should be collected in a designated, compatible (e.g., polyethylene) container.[9] Follow all local and institutional regulations for hazardous waste disposal. Do not attempt to neutralize bulk waste without a specific, validated protocol and proper ventilation.[4][10]
Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific operational risks.
Sources
- 1. This compound | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. uab.edu [uab.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Protective apparel [norfalco.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
